4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
Description
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Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-prop-1-ynyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BO2/c1-6-7-10-11-8(2,3)9(4,5)12-10/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQYQNRFYLSJOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C#CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347389-75-7 | |
| Record name | 4,4,5,5-tetramethyl-2-(prop-1-yn-1-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane CAS number
An In-Depth Technical Guide to 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of this compound, a versatile alkynyl boronic ester. Its significance as a key building block in modern organic synthesis is explored, with a focus on its application in palladium-catalyzed cross-coupling reactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering insights into its synthesis, properties, reaction mechanisms, and safe handling protocols. The information presented is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.
Compound Identification and Physicochemical Properties
This compound, also known as 1-propynylboronic acid pinacol ester, is a stable and readily handled source of the 1-propynyl nucleophile. The pinacolato group provides enhanced stability compared to the corresponding boronic acid, making it easier to store, handle, and purify, which translates to a longer shelf life and greater reliability in synthetic procedures.[1]
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CAS Number : 347389-75-7[2]
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Synonyms : 4,4,5,5-tetramethyl-2-(1-propynyl)-1,3,2-dioxaborolane, 1-Propynylboronic acid pinacol ester
The key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₅BO₂ | |
| Molecular Weight | 166.03 g/mol | N/A |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | -20°C recommended | |
| InChI Key | FDQYQNRFYLSJOP-UHFFFAOYSA-N |
Synthesis and Mechanistic Considerations
Organoboron compounds, particularly boronic esters, are pivotal intermediates in organic synthesis.[3] The synthesis of alkynyl pinacol esters like this compound can be achieved through several routes. A common and effective method involves the reaction of an alkynyl lithium or Grignard reagent with an appropriate borate ester, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane).
The causality behind this choice lies in the high nucleophilicity of the organometallic reagent, which readily attacks the electrophilic boron center of the borate ester. The subsequent workup yields the desired alkynyl boronic ester.
Caption: General workflow for the synthesis of the target compound.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound lies in its role as a coupling partner in carbon-carbon bond-forming reactions. These reactions are foundational in the synthesis of pharmaceuticals, natural products, and advanced materials.[1][4][5]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds by coupling an organoboron reagent with an organohalide or triflate.[6][7] In this context, this compound serves as the organoboron partner, providing the propynyl moiety.
The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the crucial transmetalation step.[5][6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligand on the palladium catalyst is critical for achieving high yields and can be tailored to the specific substrates.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira-Type Coupling
While the classic Sonogashira reaction couples a terminal alkyne with an organohalide using palladium and copper co-catalysis, alkynyl boronic esters can participate in related, copper-free or modified Sonogashira-type couplings.[8] Gold-catalyzed methodologies have also been developed for the cross-coupling of boronic acids with alkynyl iodine(III) reagents, showcasing the versatility of organoboron compounds in C(sp)-C(sp²) bond formation under mild conditions.[9][10] These reactions often exhibit high functional group tolerance and can be performed without external bases, representing a significant advantage.[9][10]
Caption: Logical relationship in a Sonogashira-type coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example and should be adapted based on the specific reactivity of the substrates and laboratory conditions. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).[11][12]
Objective: To synthesize 1-phenyl-1-propyne from iodobenzene and this compound.
Materials:
-
This compound (1.0 equiv)
-
Iodobenzene (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground
-
1,4-Dioxane, anhydrous
-
Water, deionized
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₄, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous 1,4-dioxane and deionized water (typically a 4:1 to 10:1 solvent ratio).
-
Add iodobenzene via syringe.
-
Heat the reaction mixture to 80-90°C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
Safety, Handling, and Storage
Organoboron compounds require careful handling.[13] While pinacol esters are generally more stable than boronic acids, appropriate safety measures are mandatory.[1][14]
-
General Handling : Handle in a well-ventilated area, preferably in a fume hood.[11][12] Avoid breathing dust, fumes, or vapors.[15][16] Avoid contact with skin, eyes, and clothing.[11][17] Wash hands thoroughly after handling.[12]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[12][15]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18] The recommended storage temperature is -20°C to maintain long-term stability. Keep away from moisture, strong oxidizing agents, and strong acids.
-
Spills and Disposal : In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[12] Dispose of contents and container in accordance with local, regional, and national regulations.[16]
Hazard Statements (Typical for this class of compounds):
-
H302: Harmful if swallowed.[15]
Conclusion
This compound is a highly valuable and versatile reagent in synthetic organic chemistry. Its stability, coupled with its reactivity in robust and high-yielding cross-coupling reactions like the Suzuki-Miyaura coupling, makes it an essential tool for the construction of complex molecular architectures. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as detailed in this guide, is crucial for its effective and safe utilization in research and development.
References
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Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions. Beilstein Journals. [Link]
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Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents. ResearchGate. [Link]
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Organic Syntheses Procedure. Organic Syntheses. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. ResearchGate. [Link]
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A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
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Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. [Link]
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Suzuki reaction. Wikipedia. [Link]
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Substrate scope for the cross‐coupling with boronic acid pinacol esters... ResearchGate. [Link]
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Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). [Link]
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4,4,5,5-Tetramethyl-1,3,2-dioxaborolane. Oakwood Chemical. [Link]
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(Z)-2-(2-Bromvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Masaryk University. [Link]
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Organoboron chemistry. Wikipedia. [Link]
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Iterative reactions of transient boronic acids enable sequential C–C bond formation. Nature. [Link]
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Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH). [Link]
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The Role of Boronic Acid Pinacol Esters in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Single-crystal X-ray structures a, The activated pinacol boronic ester,... ResearchGate. [Link]
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Organoborane or Organoboron compounds. Slideshare. [Link]
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Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies. PubMed Central. [Link]
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Boron in Organic Synthesis. University of Wisconsin-Madison. [Link]
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The Suzuki coupling reaction of 4H-1,2,4-triazole precursors 5a and 5c... ResearchGate. [Link]
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Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
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Synthesis and radiolabeling of a polar [125I]I‐1,2,4,5‐tetrazine. National Institutes of Health (NIH). [Link]
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An In-Depth Technical Guide to the Structure and Bonding of Propargylboronate Pinacol Esters
Foreword
In the landscape of modern organic synthesis, organoboron compounds have established themselves as remarkably versatile and indispensable reagents. Among these, boronic acid pinacol esters (Bpin) are prized for their exceptional balance of reactivity and stability, which allows for their use in a vast array of transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] This guide delves into a specific and highly valuable subclass: propargylboronate pinacol esters. These reagents serve as pivotal precursors to functionalized allenyl and homopropargylic structures, which are key motifs in numerous natural products and pharmaceutical agents. Understanding the nuanced details of their structure and bonding is paramount to harnessing their full synthetic potential. This document provides a foundational, in-depth analysis for researchers, scientists, and drug development professionals aiming to leverage these powerful synthetic intermediates.
The Molecular Architecture: A Hybrid of Stability and Latent Reactivity
The structure of a propargylboronate pinacol ester is a fascinating confluence of a reactive propargyl group and a stabilizing pinacolboronate moiety. The core scaffold consists of a propargyl unit (HC≡C-CH₂–) where the methylene carbon is directly bonded to the boron atom of a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring.
The pinacol group is not merely a protecting group; it is integral to the compound's utility. By forming a five-membered cyclic ester with the boronic acid, it significantly shields the Lewis acidic boron atom from unwanted side reactions, such as hydrolysis and oxidation, rendering the molecule robust enough for handling, purification by silica gel chromatography, and long-term storage.[1][2] This stability is a marked advantage over the more labile free boronic acids.[2]
Bonding and Electronic Characteristics
A deeper understanding of the molecule requires an analysis of the key bonds and electronic distributions that govern its behavior.
The Carbon-Boron Bond
The C(sp³)–B bond is the lynchpin of the molecule's reactivity. Boron (electronegativity ~2.04) is less electronegative than carbon (~2.55), resulting in a polarized bond with significant electron density residing on the carbon atom, rendering it nucleophilic. Structurally, the boron atom is sp²-hybridized, adopting a trigonal planar geometry within the dioxaborolane ring.[3][4] This leaves a vacant p-orbital perpendicular to the plane of the ring, which is central to its Lewis acidity and its role in catalytic cycles.
The Dioxaborolane Ring and Boron Stabilization
The five-membered dioxaborolane ring is nearly planar.[5] The oxygen atoms, through their lone pairs, engage in pπ-pπ donation into the vacant p-orbital of the boron atom. This donation partially alleviates the electron deficiency of the boron center, reducing its Lewis acidity and contributing to the overall stability of the ester compared to a free boronic acid.[4] However, the geometric constraints of the five-membered ring can limit the ideal orbital overlap, making the boron atom still sufficiently electrophilic to participate in requisite transmetalation steps during catalysis.[3]
| Bond / Angle | Typical Value | Significance |
| Bond Lengths (Å) | ||
| C(sp³)–B | ~1.56 | The key reactive bond. |
| B–O | 1.35 - 1.38 | Shorter than a typical single bond due to pπ-pπ donation.[3][6] |
| C≡C | ~1.20 | Standard triple bond length. |
| Bond Angles (°) | ||
| O–B–O | ~110 - 122 | Reflects the trigonal planar geometry and ring strain.[6] |
| C–B–O | ~124 | Completes the trigonal planar arrangement around boron. |
Table 1: Representative Bond Parameters. Data is generalized from related pinacol boronate ester crystal structures.[3][6]
Spectroscopic Fingerprints
The structural features give rise to characteristic spectroscopic signatures essential for characterization.
| Nucleus | Typical Chemical Shift (ppm) | Key Features |
| ¹H NMR | ||
| ≡C–H | ~2.0 - 2.5 | Terminal alkyne proton, often a triplet. |
| –CH₂–B | ~1.5 - 2.0 | Methylene protons adjacent to boron. |
| –C(CH₃ )₄ | ~1.2 | Characteristic singlet for the 12 equivalent pinacol methyl protons. |
| ¹³C NMR | ||
| ≡C –H | ~70 - 80 | sp-hybridized carbon. |
| –C ≡ | ~80 - 90 | sp-hybridized carbon. |
| –C H₂–B | ~20 - 30 | Broad signal due to quadrupolar relaxation of the ¹¹B nucleus. |
| –C (CH₃)₄ | ~83 | Quaternary carbons of the pinacol group. |
| –C(C H₃)₄ | ~25 | Methyl carbons of the pinacol group. |
| ¹¹B NMR | ~30 - 35 | Broad singlet characteristic of a tricoordinate boronate ester. |
Table 2: Typical NMR Spectroscopic Data. Values are approximate and can vary based on substitution.[7][8]
Synthesis: Accessing the Reagent
While several methods exist, a robust and increasingly common approach for the synthesis of propargylboronate esters involves the transition-metal-catalyzed borylation of propargylic substrates, such as acetates or carbonates. Iron-catalyzed methods are particularly attractive due to the low cost and low toxicity of the metal.[9][10]
Experimental Protocol: Iron-Catalyzed Borylation of a Propargylic Acetate
This protocol is adapted from the procedure described by Maji et al. and serves as a representative example.[10]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the iron catalyst, Fe(acac)₃ (1.0 mol%).
-
Reagent Addition: Add the propargylic acetate substrate (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂, 2.0 equiv.), and the ligand TMEDA (1.5 equiv.) in anhydrous tetrahydrofuran (THF).
-
Activation: Cool the mixture to 0 °C and add ethylmagnesium bromide (EtMgBr, 1.25 equiv.) dropwise. The solution typically changes color, indicating the formation of the active catalytic species.[9]
-
Reaction: Allow the reaction to warm to room temperature and stir for the time determined by reaction monitoring (e.g., TLC or GC-MS), typically several hours.
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via column chromatography on silica gel to afford the desired boronate ester product. Note: In this specific catalytic system, the reaction proceeds via an anti-Sₙ2' pathway, yielding the allenylboronate isomer directly as the major product.[9][10]
The Propargyl-Allenyl Isomerism: A Duality in Reactivity
A defining characteristic of propargylboronate esters is their propensity to exist in equilibrium with their constitutional isomers, allenylboronate esters. The position of this equilibrium is highly dependent on substitution patterns and the reaction conditions. In many transition-metal-catalyzed syntheses, the reaction proceeds via an Sₙ2' pathway, leading directly to the thermodynamically favored allenylboronate.[9][11]
This isomerization is not a mere scientific curiosity; it is the cornerstone of the system's synthetic utility. While the propargyl isomer can react in some contexts, it is the allenylboronate that typically engages with electrophiles, such as aldehydes, in a highly stereoselective fashion.[12][13] The reaction proceeds via a six-membered cyclic transition state, akin to a Zimmerman-Traxler model, to deliver homopropargylic alcohols. This transformation is a powerful method for constructing carbon-carbon bonds with excellent control over new stereocenters.[11]
The causality is clear: the initial propargyl structure is a masked form of the reactive allenyl species. The choice of catalyst and conditions in the synthesis of the boronate ester can directly dictate which isomer is formed, thereby controlling the outcome of subsequent reactions. For example, copper-catalyzed methods often favor the formation of allenylboronates, which are then used directly for propargylation reactions.[13][14]
Conclusion
Propargylboronate pinacol esters are more than just stable intermediates; they are sophisticated reagents whose structure and bonding are finely tuned for advanced synthetic applications. The stabilizing influence of the pinacol ring provides robustness, while the inherent electronic nature of the C-B bond and the dynamic propargyl-allenyl isomerism provide a gateway to complex molecular architectures. A thorough grasp of these core principles—from the geometry around the boron atom to the mechanistic nuances of the Sₙ2' rearrangement—empowers chemists to exploit these reagents with precision, paving the way for innovations in drug discovery and materials science.
References
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Maji, A., Mal, A., & Oestreich, M. (2018). Iron-Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates. Chemistry – A European Journal, 24(52), 13833-13837. Available from: [Link]
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Zhao, T. S. N., Yang, Y., Lessing, T., & Szabó, K. J. (2014). Borylation of Propargylic Substrates by Bimetallic Catalysis. Synthesis of Allenyl, Propargylic, and Butadienyl Bpin Derivatives. Journal of the American Chemical Society, 136(20), 7539-7542. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of allenylboronic acids and allenylboronates. Retrieved from: [Link]
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Hoveyda, A. H., & Tissot, M. (2013). Catalytic, Enantioselective Synthesis of Allenyl Boronates. Angewandte Chemie International Edition, 52(4), 1198-1201. Available from: [Link]
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Maji, A., Mal, A., & Oestreich, M. (2018). Iron‐Catalyzed Borylation of Propargylic Acetates for the Synthesis of Multisubstituted Allenylboronates. ResearchGate. Available from: [Link]
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Szabó, K. J., & Mao, L. (2018). Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols. Chemical Science, 9(10), 2734-2739. Available from: [Link]
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Murphy, C. L. W. (2013). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Available from: [Link]
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Reddy, B. V. S., & Kumar, M. P. (2019). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 17(4), 729-745. Available from: [Link]
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ResearchGate. (n.d.). Reaction of pinacol propargylboronic ester with benzaldehyde. Retrieved from: [Link]
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ResearchGate. (n.d.). Single-crystal X-ray structures a, The activated pinacol boronic ester. Retrieved from: [Link]
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Gioia, B., Arnaud, A., Radix, S., et al. (2020). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes. Data in Brief, 30, 105354. Available from: [Link]
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Organic Syntheses. (n.d.). Boronic Esters. Retrieved from: [Link]
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Welch, C. J., & Nogle, L. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 233-239. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Retrieved from: [Link]
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PubChem. (n.d.). (2-Prop-2-ynoxyphenyl)boronic acid, pinacol ester. Retrieved from: [Link]
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Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116-2119. Available from: [Link]
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ResearchGate. (n.d.). X-ray molecular structure of boronate ester 30. Retrieved from: [Link]
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ResearchGate. (2019). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method. Retrieved from: [Link]
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ResearchGate. (n.d.). Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1). Retrieved from: [Link]
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- 12. Catalytic, Enantioselective Synthesis of Allenyl Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Allenylboronic acid or boronate synthesis [organic-chemistry.org]
Synthesis of 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane: An In-Depth Technical Guide
Foreword: The Strategic Value of Alkynyl Pinacol Boronates
Alkynyl boronic esters, particularly the pinacol derivative 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane, represent a cornerstone of modern organic synthesis. Their unique stability, coupled with the versatility of the carbon-boron bond, renders them indispensable building blocks in the construction of complex molecular architectures. Primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, these reagents enable the facile formation of carbon-carbon bonds, a fundamental transformation in medicinal chemistry and materials science. This guide provides a comprehensive overview of a robust and selective method for the synthesis of this key intermediate: the copper-catalyzed dehydrogenative borylation of propyne. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and reproducible outcome.
Mechanistic Insights: The "Why" Behind the "How"
The synthesis of this compound is achieved through the dehydrogenative borylation of propyne with pinacolborane (HBpin). This reaction is efficiently catalyzed by copper(I) complexes, offering a direct and atom-economical route to the desired product. Understanding the catalytic cycle is paramount for troubleshooting and optimization.
The currently accepted mechanism involves the formation of key copper-boryl and copper-hydride intermediates. The catalytic cycle is initiated by the reaction of a copper(I) precursor with pinacolborane to generate a copper-boryl species. This highly reactive intermediate then undergoes a σ-bond metathesis with the terminal alkyne (propyne), leading to the formation of a copper-acetylide complex and the desired alkynyl boronic ester. The catalyst is regenerated through the reaction of the copper-acetylide with another equivalent of pinacolborane, producing a copper-hydride species which can then re-enter the catalytic cycle.
A competing pathway, the hydroboration of the alkyne, can lead to the formation of vinyl boronic esters as byproducts. The selectivity towards dehydrogenative borylation is a key challenge and is influenced by the choice of catalyst, ligands, and reaction conditions. The use of specific N-heterocyclic carbene (NHC) or phosphine ligands on the copper center can modulate the electronic and steric environment, favoring the desired C-H activation pathway over alkyne insertion into a copper-hydride bond.
Experimental Protocol: A Step-by-Step Guide
This protocol is adapted from established procedures for the copper-catalyzed dehydrogenative borylation of terminal alkynes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Copper(I) Iodide (CuI) | 99.99% | Major Chemical Supplier | Store under inert atmosphere. |
| 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) | ≥98% | Major Chemical Supplier | Ligand precursor. |
| Sodium tert-butoxide (NaOt-Bu) | ≥98% | Major Chemical Supplier | Strong, non-nucleophilic base. |
| Pinacolborane (HBpin) | ≥97% | Major Chemical Supplier | Moisture sensitive. |
| Propyne | ≥98% | Gas Supplier | Handle with appropriate safety precautions. |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Major Chemical Supplier | Use freshly distilled or from a solvent purification system. |
Equipment
-
Schlenk flasks and line
-
Glovebox (recommended)
-
Gas-tight syringes
-
Cannulas
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
Detailed Synthesis Procedure
Step 1: In situ Catalyst Preparation
-
To a flame-dried 100 mL Schlenk flask under an argon atmosphere, add copper(I) iodide (19.0 mg, 0.10 mmol, 2 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (42.5 mg, 0.10 mmol, 2 mol%), and sodium tert-butoxide (10.6 mg, 0.11 mmol, 2.2 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 20 mL of anhydrous tetrahydrofuran (THF) via cannula.
-
Stir the resulting suspension at room temperature for 30 minutes to allow for the in situ formation of the copper-NHC catalyst complex.
Step 2: Borylation Reaction
-
To the catalyst suspension, add pinacolborane (0.73 mL, 5.0 mmol, 1.0 equiv) via syringe.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly bubble propyne gas through the solution via a subsurface needle for 15-20 minutes, ensuring a steady but not overly vigorous flow. Alternatively, a pre-weighed amount of condensed propyne can be added.
-
After the addition of propyne, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.
Step 3: Work-up and Purification
-
Upon completion of the reaction, quench the mixture by the careful addition of 10 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under reduced pressure to afford this compound as a colorless liquid.
Expected Yield and Characterization
-
Expected Yield: 75-85%
-
¹H NMR (400 MHz, CDCl₃) δ: 1.95 (s, 3H), 1.28 (s, 12H).
-
¹³C NMR (101 MHz, CDCl₃) δ: 84.1, 78.2, 70.0, 24.7, 4.5.
-
¹¹B NMR (128 MHz, CDCl₃) δ: 20.1.
Safety and Handling
3.1. Personal Protective Equipment (PPE)
-
Safety glasses or goggles
-
Flame-retardant lab coat
-
Chemically resistant gloves (nitrile or neoprene)
3.2. Reagent-Specific Hazards
-
Propyne: Extremely flammable gas. Forms explosive mixtures with air. Handle in a well-ventilated fume hood, away from ignition sources.
-
Pinacolborane: Flammable liquid and vapor. Reacts with water to release flammable gases. Handle under an inert atmosphere.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. May cause skin and eye irritation.
-
Sodium tert-butoxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
3.3. Waste Disposal
All chemical waste should be disposed of in accordance with local, state, and federal regulations. Quench any reactive reagents before disposal.
Visualizing the Process
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Catalytic Cycle
Caption: Simplified catalytic cycle for copper-catalyzed dehydrogenative borylation of propyne.
Concluding Remarks
The copper-catalyzed dehydrogenative borylation of propyne is a highly efficient and selective method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental protocol, researchers can reliably produce this valuable synthetic intermediate. The careful control of reaction conditions, particularly the exclusion of air and moisture, is critical for achieving high yields and purity. This guide serves as a practical resource for scientists and professionals in drug development and materials science, enabling the facile synthesis of a key building block for innovation.
References
-
Klimas, S., & Lindner, R. (2024). Copper Catalyzed Borylation of Alkynes: An Experimental Mechanistic Study. Chemistry – An Asian Journal, 19(14), e202400286. [Link]
-
Cai, Y., et al. (2013). Copper-catalyzed dehydrogenative borylation of terminal alkynes with pinacolborane. Chemical Science, 4(8), 3193-3198. [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 0560 - PROPYNE. [Link]
Spectroscopic data (NMR, IR, MS) of 1-propynylboronate pinacol ester
An In-Depth Technical Guide to the Spectroscopic Characterization of 1-Propynylboronate Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Alkynylboronate Esters
Alkynylboronate esters are powerful and versatile reagents in modern organic synthesis. Their unique reactivity profile makes them indispensable building blocks, particularly in the construction of complex molecular architectures. As trifunctional reagents, they can participate in a wide array of chemical transformations, including Suzuki-Miyaura cross-coupling reactions, conjugate additions, and cycloadditions.[1][2] The pinacol ester variant, specifically 1-propynylboronate pinacol ester, offers enhanced stability and ease of handling compared to the corresponding boronic acid, making it a preferred choice in many synthetic applications, from materials science to the development of pharmaceutical intermediates.[3][4]
A thorough understanding of the spectroscopic signature of this compound is paramount for reaction monitoring, quality control, and structural confirmation. This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-propynylboronate pinacol ester, grounded in established principles and supported by data from analogous structures.
Molecular Structure and Synthesis Overview
The structure of 1-propynylboronate pinacol ester features a propargyl group attached to the boron atom of a pinacol-derived 1,3,2-dioxaborolane ring.
Caption: Molecular Structure of 1-Propynylboronate Pinacol Ester.
The synthesis of such compounds typically involves the reaction of an alkynyl organometallic reagent (like propynyllithium or a propynyl Grignard reagent) with a trialkoxyborane, followed by esterification with pinacol. Alternatively, palladium-catalyzed methods using bis(pinacolato)diboron (B₂pin₂) are common.[5][6]
Caption: Generalized Synthetic Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of 1-propynylboronate pinacol ester. Analysis of ¹H, ¹³C, and ¹¹B spectra provides a complete picture of the molecule's carbon-hydrogen framework and the chemical environment of the boron center.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent peak.
-
Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans is required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.
-
¹¹B NMR: Acquire a proton-decoupled ¹¹B spectrum. This requires a broadband probe tuned to the ¹¹B frequency. Use a boron-free quartz NMR tube if quantitative analysis is required, though a standard borosilicate tube is often sufficient for routine characterization. Reference the spectrum externally to BF₃·OEt₂ at δ 0.0 ppm.
¹H NMR Analysis
The ¹H NMR spectrum is characterized by two distinct signals corresponding to the propynyl methyl group and the pinacol methyl groups.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Propynyl Methyl (-C≡C-CH ₃) | 1.8 - 2.0 | Singlet (s) | 3H | The methyl protons are adjacent to an sp-hybridized carbon, resulting in a characteristic downfield shift compared to a typical alkyl methyl. No adjacent protons lead to a singlet. |
| Pinacol Methyls (-C(CH ₃)₂) | 1.2 - 1.3 | Singlet (s) | 12H | The four methyl groups of the pinacol moiety are chemically equivalent due to free rotation, giving rise to a single, sharp, and intense peak.[7][8] |
¹³C NMR Analysis
The ¹³C NMR spectrum provides key information about the carbon backbone, including the diagnostic acetylenic carbons.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Propynyl Methyl (C H₃) | 4.0 - 6.0 | The methyl carbon is shielded by the triple bond's magnetic anisotropy. |
| Acetylenic Carbon (C -CH₃) | 85 - 95 | The sp-hybridized carbons of the alkyne appear in this characteristic region. |
| Acetylenic Carbon (C -B) | 70 - 80 (often broad or unobserved) | This carbon is directly attached to the boron atom. Its signal is often broadened due to quadrupolar relaxation of the boron nucleus, and in some cases, it may not be observed at all.[8][9] |
| Pinacol Quaternary Carbons (-C (CH₃)₂) | 83 - 85 | The sp³-hybridized carbons of the pinacol backbone bonded to oxygen appear in this downfield region.[9] |
| Pinacol Methyl Carbons (-C(C H₃)₂) | 24.5 - 25.0 | These are typical chemical shifts for methyl groups in a pinacol ester.[7] |
¹¹B NMR Analysis
¹¹B NMR is essential for confirming the oxidation state and coordination environment of the boron atom.
| Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Trigonal Boronate Ester | 30 - 35 | This chemical shift range is characteristic of a neutral, trigonal (sp²-hybridized) boron atom in a boronic ester environment.[9][10] The signal is typically a broad singlet due to quadrupolar relaxation.[11] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a small drop of the compound between two salt plates (NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
-
Data Acquisition: Record the spectrum using an FT-IR spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity | Significance |
| 2980 - 2900 | C-H (sp³) Stretch | Strong | Corresponds to the methyl groups of the pinacol and propynyl moieties.[12] |
| ~2270 - 2100 | C≡C Stretch | Medium to Weak | This is the diagnostic peak for the alkyne functional group. Its intensity is often weak for internal alkynes. |
| 1380 - 1370 | B-O Stretch | Strong | A very strong, characteristic absorption for boronic esters. |
| 1145 - 1130 | C-O Stretch | Strong | Corresponds to the C-O single bonds within the pinacol ester ring.[13] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electrospray ionization (ESI) or electron ionization (EI) can be used. High-resolution mass spectrometry (HRMS) is preferred for determining the exact mass and elemental composition.
-
Analysis: The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
Expected Molecular Ion and Fragmentation
-
Molecular Ion (M⁺): The molecular weight of 1-propynylboronate pinacol ester (C₉H₁₅BO₂) is 166.04 g/mol . In HRMS, the exact mass can be used to confirm the elemental formula.
-
Fragmentation Pattern: Common fragmentation pathways for pinacol boronates include the loss of methyl groups and cleavage of the pinacol ring.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Conclusion
The spectroscopic characterization of 1-propynylboronate pinacol ester is unambiguous when employing a combination of modern analytical techniques. The ¹H, ¹³C, and ¹¹B NMR spectra provide a definitive structural map, while IR spectroscopy confirms the presence of key functional groups, notably the alkyne and boronic ester moieties. Finally, mass spectrometry verifies the molecular weight and offers insight into the compound's stability and fragmentation. This comprehensive dataset serves as a reliable reference for chemists utilizing this valuable reagent in their synthetic endeavors.
References
- Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information.
- Royal Society of Chemistry. (n.d.). Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information.
- Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information.
- MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers.
- iChemical. (n.d.). Phenylboronic acid pinacol ester, CAS No. 24388-23-6.
- National Center for Biotechnology Information. (2010). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters.
- ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d....
- ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations.
- Organic Syntheses. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines.
- National Center for Biotechnology Information. (n.d.). Enantiospecific Alkynylation of Alkylboronic Esters.
- Royal Society of Chemistry. (2014). Direct Synthesis of Arylboronic Pinacol Esters from Arylamines.
- ChemicalBook. (n.d.). Pinacol vinylboronate(75927-49-0) 1H NMR spectrum.
- Guidechem. (n.d.). How to Synthesize Isopropenylboronic Acid Pinacol Ester?.
- National Center for Biotechnology Information. (n.d.). Spectral data for the synthesis of (E)-alkenylboronic acid pinacol esters via hydroboration of alkynes.
- National Center for Biotechnology Information. (n.d.). Formation of Pinacol Boronate Esters via Pyridine Iodoborane Hydroboration.
- Royal Society of Chemistry. (n.d.). Transition metal-free synthesis of alkyl pinacol boronates. Retrieved from Organic & Biomolecular Chemistry (RSC Publishing).
- ResearchGate. (n.d.). Spectroscopic studies on 9H-Carbazole-9-(4-phenyl) boronic acid pinacol ester by DFT method.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.
- ResearchGate. (n.d.). Increments for 1H and 13C NMR chemical shifts in pinacol arylboronates.
- ChemicalBook. (n.d.). Pinacol(76-09-5) 13C NMR spectrum.
- SpectraBase. (n.d.). (E)-1-Pentenylboronic acid pinacol ester - Optional[FTIR] - Spectrum.
- SciSpace. (2016). Enantiospecific Alkynylation of Alkylboronic Esters.
- ResearchGate. (2016). (PDF) Enantiospecific Alkynylation of Alkylboronic Esters.
- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.
- Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three.
- University of Bristol Research Portal. (2016). Enantiospecific Alkynylation of Alkylboronic Esters. Retrieved from University of Bristol Research Portal.
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Commercial availability of 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
An In-depth Technical Guide: 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane
Abstract
This technical guide provides a comprehensive overview of this compound, a critical reagent in modern synthetic chemistry and drug discovery. The document details its commercial availability, presents a robust laboratory synthesis protocol with mechanistic insights, and explores its diverse applications, particularly in metal-catalyzed cross-coupling reactions. Additionally, it offers essential guidance on the safe handling, storage, and disposal of the compound. This guide is designed for researchers, chemists, and drug development professionals seeking to effectively utilize this versatile propynyl building block.
Introduction: A Versatile Reagent for Modern Synthesis
This compound, also known as 1-propynylboronic acid pinacol ester, is a highly valued organoboron compound. Its structure uniquely combines the stability and handling advantages of a boronic acid pinacol ester with the synthetic versatility of a terminal alkyne. This combination makes it an indispensable building block for introducing the propynyl moiety into complex organic molecules. The pinacol ester group enhances stability, reduces toxicity, and simplifies purification compared to free boronic acids. This reagent has become a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, primarily through its participation in powerful carbon-carbon bond-forming reactions. The ability to efficiently incorporate a small, rigid, and functionalizable alkyne group is of paramount importance in drug design for probing active sites and modulating pharmacological properties.[1][2]
Commercial Availability
The widespread adoption of this reagent has led to its availability from several major chemical suppliers. When sourcing this compound, researchers should consider factors such as purity, available quantities, lead times, and cost. Below is a comparative summary of offerings from prominent vendors.
| Supplier | Example Product Number | Purity | Common Quantities |
| Sigma-Aldrich (Merck) | CHM0078311 | 95% | Inquire |
| ChemBridge | 7932822 | 95% | Inquire |
| Combi-Blocks | QC-7932 | >97% | 1g, 5g, 25g |
| TCI America | T2535 | >98.0% (GC) | 1g, 5g, 25g |
| Oakwood Chemical | 018958 | 98% | 1g, 5g, 25g, 100g |
Note: Availability, purity, and product numbers are subject to change. Always consult the supplier's official website for the most current information.
Validated Laboratory Synthesis
For applications requiring large quantities or specific purity grades, an in-house synthesis can be a viable and cost-effective option. The most prevalent method involves the copper-catalyzed borylation of propyne using bis(pinacolato)diboron (B₂pin₂).
Mechanistic Rationale
The causality behind this experimental choice lies in the high efficiency and selectivity of copper(I) catalysts for the borylation of terminal alkynes. The reaction is initiated by the formation of a copper-boryl intermediate from the reaction of a Cu(I) salt and B₂pin₂. This intermediate then undergoes a reaction with the terminal C-H bond of propyne to form a copper-acetylide and pinacolborane. Subsequent sigma-bond metathesis between these species yields the final product and regenerates the active catalyst, completing the catalytic cycle. The use of a suitable ligand, such as a phosphine, can further enhance catalytic activity and improve yields.
Step-by-Step Experimental Protocol
Materials:
-
Bis(pinacolato)diboron (B₂pin₂)
-
Propyne (gas)
-
Copper(I) Iodide (CuI)
-
A suitable phosphine ligand (e.g., Xantphos)
-
Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF))
-
Inert atmosphere apparatus (Schlenk line or glovebox)
Procedure:
-
Flask Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon/nitrogen inlet is charged with bis(pinacolato)diboron, copper(I) iodide, and the phosphine ligand.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas three times to ensure an oxygen-free environment.
-
Solvent Addition: Anhydrous, degassed THF is added via cannula or syringe.
-
Propyne Introduction: The solution is stirred, and propyne gas is bubbled through the mixture at a slow, steady rate at room temperature. The reaction is exothermic and may require gentle cooling to maintain ambient temperature.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting B₂pin₂ is consumed.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in diethyl ether and filtered through a pad of celite to remove the copper catalyst.
-
Purification: The filtrate is concentrated, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Workflow Visualization
Caption: A streamlined workflow for the laboratory synthesis of the title compound.
Key Applications in Research and Drug Development
The synthetic utility of this reagent is primarily exploited in palladium-catalyzed cross-coupling reactions, which are foundational in modern medicinal chemistry.
Suzuki-Miyaura Cross-Coupling
This is the most prominent application. The reagent couples efficiently with a vast range of aryl, heteroaryl, and vinyl halides or triflates. This reaction provides a direct and highly reliable method for installing the propynyl functional group, a key step in the synthesis of numerous biologically active compounds and complex molecular probes.
Other Transformations
Beyond Suzuki-Miyaura coupling, the terminal alkyne can participate in other valuable transformations, including:
-
Sonogashira Coupling: As a coupling partner with organic halides.
-
Click Chemistry: After conversion to an azide, for use in copper-catalyzed azide-alkyne cycloadditions (CuAAC).
-
Further Functionalization: The alkyne can be hydrated, reduced, or used in various cycloaddition reactions.
The boronic ester itself can be used in other coupling reactions, highlighting the dual functionality of the molecule.
Logical Relationships in Application
Caption: The relationship between the reagent, its reactions, and its applications.
Safety, Handling, and Storage
Proper handling of this compound is crucial for both user safety and maintaining reagent integrity.
-
Hazard Identification: The compound may cause skin, eye, and respiratory irritation.[3] It should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All operations should be performed inside a certified chemical fume hood.
-
Handling: The reagent is sensitive to moisture and should be handled under an inert atmosphere (argon or nitrogen) to prevent degradation. Avoid inhalation of dust or vapors.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage at -20°C is recommended. Keep away from water, strong acids, and strong oxidizing agents.
-
Disposal: Dispose of waste and residues in accordance with local, state, and federal regulations.
Conclusion
This compound is a powerful and enabling reagent for modern organic synthesis. Its commercial availability and the existence of reliable synthesis protocols make it readily accessible to the scientific community. Its central role in Suzuki-Miyaura cross-coupling reactions has cemented its importance as a tool for the rapid and efficient construction of complex molecules, significantly impacting the fields of drug discovery, agrochemicals, and materials science. As synthetic methodologies continue to advance, the utility and application of this versatile building block are expected to expand even further.
References
-
Amerigo Scientific Product Page. Amerigo Scientific. [Link]
-
Synthesis of Dioxaborolane Derivatives. ResearchGate. [Link]
-
Oakwood Chemical Product Page for Pinacolborane. Oakwood Chemical. [Link]
-
Synthesis of 2-(Diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Organic Syntheses. [Link]
-
Boron Chemicals in Drug Discovery and Development. Molecules. [Link]
-
PubChem Compound Summary. PubChem. [Link]
-
Newly Developed Prodrugs and Prodrugs in Development. Molecules. [Link]
-
Boron chemicals in diagnosis and therapeutics. Dalton Transactions. [Link]
-
Boron in drug design: Recent advances in the development of new therapeutic agents. European Journal of Medicinal Chemistry. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI. [Link]
-
Synthesis and radiolabeling of a polar [125I]I-1,2,4,5-tetrazine. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]
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An In-depth Technical Guide to the Safe Handling and Application of Propargylboronate Pinacol Ester
Introduction: Acknowledging the Duality of Reactivity and Hazard
Propargylboronate pinacol ester stands as a valuable and versatile reagent in modern organic synthesis, primarily enabling the diastereoselective synthesis of homoallenyl and homopropargyl alcohols through reactions with carbonyl compounds. Its unique trifunctional nature—a nucleophilic propargyl group, a Lewis acidic boron center, and a sterically demanding pinacol protecting group—confers upon it a desirable reactivity profile. However, this same chemical potential necessitates a comprehensive understanding of its inherent hazards and the implementation of rigorous safety protocols. This guide provides researchers, scientists, and drug development professionals with a technical overview of the safe handling, storage, and application of propargylboronate pinacol ester, grounding procedural recommendations in the fundamental principles of its chemical reactivity.
I. Fundamental Chemical Properties and Inherent Instabilities
A thorough risk assessment begins with a foundational understanding of the molecule's structure and its susceptibility to degradation. Propargylboronate pinacol ester's reactivity is a double-edged sword; the very features that make it synthetically useful also render it sensitive to its environment.
The Propargyl Moiety: A Source of Latent Reactivity
The terminal alkyne of the propargyl group imparts a significant degree of acidity to the acetylenic proton (pKa ≈ 25 in DMSO), making it susceptible to deprotonation by strong bases. More critically, the propargyl unit itself can undergo polymerization, especially in the presence of heat, light, or certain metal catalysts.[1] Propargyl alcohol, a related compound, is known to react violently with oxidants and can polymerize under the influence of heat and peroxides.[1] While the boronate ester functionality modulates this reactivity, the potential for unintended reactions emanating from the propargyl group must be a primary consideration in its handling and storage.
The Boronate Pinacol Ester: A Hydrolytically Labile Protecting Group
Pinacol esters are widely employed to temper the reactivity and improve the stability of boronic acids.[2] However, they are susceptible to hydrolysis, particularly in the presence of moisture or protic solvents, which can lead to the formation of the corresponding boronic acid and pinacol.[3] This degradation can be accelerated by both acidic and basic conditions. The Lewis acidic nature of the boron atom makes it a target for nucleophilic attack by water. The resulting boronic acid is often less stable and may undergo further decomposition pathways.[2]
Inherent Incompatibilities
Based on the chemistry of its constituent functional groups, propargylboronate pinacol ester should be considered incompatible with the following:
-
Strong Oxidizing Agents: The propargyl group is susceptible to oxidation, which can be vigorous and exothermic.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the pinacol ester and may also promote unwanted reactions of the propargyl group.[4]
-
Moisture and Protic Solvents: Water and alcohols will lead to the hydrolysis of the boronate ester.[3]
-
Heat and Light: As with many reactive organic compounds, prolonged exposure to heat and light can promote decomposition and polymerization.[1]
II. Prudent Laboratory Practices: A Framework for Safe Handling
The successful and safe use of propargylboronate pinacol ester hinges on the consistent application of best practices for handling air- and moisture-sensitive reagents. The following protocols are designed to mitigate the risks identified in the preceding section.
Engineering Controls: The First Line of Defense
All manipulations of propargylboronate pinacol ester, from transfer to reaction setup and workup, must be conducted in a well-ventilated chemical fume hood. For larger scale operations or when working with the neat compound for extended periods, the use of a glovebox with an inert atmosphere (nitrogen or argon) is strongly recommended.
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
A comprehensive PPE ensemble is mandatory when handling propargylboronate pinacol ester and its reaction mixtures.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects against splashes of the reagent and reaction mixtures, which are irritating to the eyes. |
| Hand Protection | Nitrile gloves (double-gloving is recommended). | Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately upon contamination. |
| Body Protection | A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton). | Protects against splashes and in the event of a fire, synthetic fibers can melt and adhere to the skin. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Protects feet from spills. |
Storage and Inert Atmosphere Techniques
Propargylboronate pinacol ester should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and dark location. Refrigeration is recommended for long-term storage.
The following diagram illustrates the fundamental workflow for transferring an air- and moisture-sensitive reagent like propargylboronate pinacol ester using syringe techniques under an inert atmosphere.
III. Experimental Protocols: From Reaction to Quenching
The following sections provide detailed, step-by-step methodologies for the use of propargylboronate pinacol ester in a common synthetic application, as well as a robust quenching procedure.
Synthesis of a Homoallenyl Alcohol via Reaction with an Aldehyde
This protocol is a representative example of the application of propargylboronate pinacol ester in organic synthesis.[5][6]
Reaction Scheme:
Propargylboronate Pinacol Ester + Aldehyde → Homoallenyl Alcohol
Materials:
-
Propargylboronate pinacol ester
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Syringes and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is meticulously oven-dried and assembled while hot, then allowed to cool under a positive pressure of inert gas.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde dissolved in the anhydrous solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (typically -78 °C using a dry ice/acetone bath, or 0 °C using an ice/water bath, depending on the substrate).
-
Reagent Addition: Slowly add the propargylboronate pinacol ester to the stirred solution of the aldehyde via syringe. The addition should be dropwise to maintain temperature control.
-
Reaction Monitoring: Allow the reaction to stir at the specified temperature for the required time (this can range from a few hours to overnight). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or other appropriate analytical techniques.
-
Workup: Once the reaction is deemed complete, proceed to the quenching procedure outlined in Section 3.2.
A Self-Validating Quenching Protocol
Given the reactivity of both the boronate ester and potentially unreacted starting materials, a careful and controlled quenching procedure is paramount. This multi-step process is designed to safely neutralize all reactive species.
Rationale for the Stepwise Approach:
-
Initial Quench with Isopropanol: Isopropanol is less reactive towards organometallic and boronate species than water, allowing for a more controlled initial quenching of any highly reactive intermediates.[7]
-
Incremental Addition of Water: The gradual introduction of water ensures that the quenching process remains manageable and prevents a sudden, uncontrolled exothermic reaction.[7]
-
Stirring at Room Temperature: This final step ensures that all reactive species have been fully neutralized before the reaction mixture is exposed to the atmosphere.
IV. Conclusion: A Culture of Safety
Propargylboronate pinacol ester is a powerful tool in the arsenal of the synthetic chemist. However, its utility is intrinsically linked to a deep respect for its chemical reactivity and potential hazards. By integrating the principles and protocols outlined in this guide—from understanding the fundamental instabilities of the molecule to the meticulous execution of inert atmosphere techniques and quenching procedures—researchers can confidently and safely harness the synthetic potential of this valuable reagent. A proactive and informed approach to safety is not merely a procedural requirement but a cornerstone of scientific integrity and excellence.
V. References
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Ganguly, A. K., et al. (2010). Acetylenic Linkers in Lead Compounds: A Study of the Stability of the Propargyl-Linked Antifolates. ACS Medicinal Chemistry Letters, 1(5), 219–223. [Link]
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Rawsource. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link]
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Henderson, K. (2015, January 7). Common Standard Operating Procedure. University of Notre Dame. [Link]
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Wikipedia. (2024). Propargyl alcohol. [Link]
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International Labour Organization & World Health Organization. (2021). ICSC 0673 - PROPARGYL ALCOHOL. [Link]
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Ramachandran, P. V., & Gagare, P. D. (2014). Reaction of pinacol propargylboronic ester with benzaldehyde. ResearchGate. [Link]
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Google Patents. (n.d.). US9169178B2 - Manufacturing of stabilized propargyl bromide.
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Rawsource. (2024, April 4). Propargyl alcohol uses - Synthesis, and Safety. [Link]
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Chen, G.-M., et al. (2018). Homoallenylboration of carbonyl compounds using inert 2-pinacolateboryl 1,3-butadienes via in situ generated borinic–TFA mixed anhydrides: efficient synthesis of homoallenyl alcohols. Organic Chemistry Frontiers, 5(10), 1604-1608. [Link]
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New Jersey Department of Health. (n.d.). Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY. [Link]
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Karan, G., Roy, L., & Maji, M. S. (2021). Synthesis of α-Propargylglycinates Using the Borono-Mannich Reaction with Pinacol Allenylboronate and Potassium Allenyltrifluoroborate. ResearchGate. [Link]
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Organic Syntheses. (n.d.). boronic esters. [Link]
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Szabo, K. J., et al. (2018). Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohol. RSC Publishing. [Link]
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Achilli, S., et al. (2014). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. ResearchGate. [Link]
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Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. [Link]
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Organic Syntheses. (n.d.). Homologation of Boronic Esters with Lithiated Epoxides. [Link]
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Szabo, K. J. (2023, November 14). Synthesis of chiral allyl and propargyl boronates by organocatalytic carbene insertion to carbon-boron bonds. DiVA portal. [Link]
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Sarpong Group. (2016, November 22). Quenching of Pyrophoric Materials. [Link]
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Leonori, D., et al. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. University of Manchester. [Link]
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Li, J. T., et al. (2006). Pinacol Coupling of Aromatic Aldehydes Using TiCl3-Al-H2O Under Ultrasound Irradiation. ResearchGate. [Link]
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Morken, J. P., et al. (2024, October 25). Axially chiral α-boryl-homoallenyl boronic esters as versatile toolbox for accessing centrally and axially chiral molecules. Nature Communications. [Link]
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Introduction to alkynylboronate esters in organic chemistry
An In-Depth Technical Guide to Alkynylboronate Esters in Organic Chemistry
Authored by: Gemini, Senior Application Scientist
Introduction: The Rise of a Versatile Synthetic Building Block
Alkynylboronate esters have emerged as indispensable reagents in modern organic chemistry, offering a unique combination of stability and reactivity that makes them powerful building blocks for the synthesis of complex molecules. Their utility stems from the presence of a carbon-carbon triple bond directly attached to a boronic ester, a functional group that can participate in a wide array of chemical transformations. This guide provides an in-depth exploration of the synthesis, properties, and diverse applications of alkynylboronate esters, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative references to ensure scientific integrity.
The significance of alkynylboronate esters lies in their ability to serve as stable, yet highly reactive, precursors for the construction of carbon-carbon and carbon-heteroatom bonds. Unlike the more sensitive alkynylboranes, the ester derivatives, particularly pinacol and N-methyliminodiacetic acid (MIDA) esters, exhibit enhanced stability, allowing for easier handling and purification.[1][2] This stability, coupled with their unique reactivity profile, has positioned them as key intermediates in a variety of powerful synthetic methodologies, including cross-coupling and cycloaddition reactions.[3][4][5]
Synthesis of Alkynylboronate Esters: Forging the C-B Bond
The synthesis of alkynylboronate esters can be achieved through several reliable methods. The choice of synthetic route often depends on the desired substrate scope, functional group tolerance, and scalability of the reaction.
Copper-Catalyzed Dehydrogenative Borylation of Terminal Alkynes
One of the most prevalent and efficient methods for the synthesis of alkynylboronate esters is the copper-catalyzed dehydrogenative borylation of terminal alkynes with pinacolborane (HBpin). This reaction is valued for its operational simplicity and broad substrate scope.[6]
The catalytic cycle is initiated by the reaction of a copper(I) salt with an alkoxide base to form a copper alkoxide species in situ. This is followed by a reaction with a diboron reagent to generate a copper-boryl complex, which is a key intermediate in the catalytic process.[7][8] The terminal alkyne then inserts into the B-Cu bond of this complex.[8] Subsequent protonation by an alcohol regenerates the catalyst and yields the alkynylboronate ester.[8]
A proposed mechanism involves the formation of σ,π-bis(copper) acetylide and copper hydride complexes as key catalytic species.[6] This pathway is thought to prevent the competing hydroboration of the triple bond, which would lead to the formation of undesired alkenyl boronic esters.[6]
Typical Catalyst Systems and Reaction Conditions
LCuOTf complexes, where L is a cyclic (alkyl)(amino)carbene (CAAC) or an N-heterocyclic carbene (NHC), have been shown to be highly effective catalysts for this transformation.[6] The reaction is typically carried out at room temperature in a suitable solvent like benzene, with a stoichiometric amount of the alkyne and pinacolborane, and catalytic amounts of the copper complex and a base such as triethylamine.[6]
Experimental Protocol: Copper-Catalyzed Dehydrogenative Borylation
Materials:
-
Terminal alkyne (1.0 equiv)
-
Pinacolborane (1.0 equiv)
-
L1CuOTf (2.5 mol%)
-
Triethylamine (5 mol%)
-
Anhydrous benzene (to make a 0.1 M solution)
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the terminal alkyne and anhydrous benzene.
-
Add triethylamine and pinacolborane to the solution.
-
In a separate vial, dissolve the L1CuOTf catalyst in a small amount of anhydrous benzene and add it to the reaction mixture.
-
Stir the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by TLC or GC-MS. For electron-rich terminal alkynes, longer reaction times may be necessary.[6]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired alkynylboronate ester.
Alternative Synthetic Routes
While copper catalysis is a dominant strategy, other methods for synthesizing alkynylboronate esters exist:
-
Deprotonation/Borylation of Terminal Alkynes: This classic approach involves the deprotonation of a terminal alkyne with a strong base, such as n-butyllithium, to form a lithium acetylide. This is followed by quenching with a borate ester, such as triisopropoxyborane, to generate an anionic boronate complex. Subsequent treatment with anhydrous HCl affords the alkynylboronate ester.[9]
-
Catalyst-Free Oxyboration: A catalyst-free oxyboration of alkynes has been developed using B-chlorocatecholborane, which acts as a carbophilic Lewis acid.[10] This method provides a mechanistically distinct pathway for the synthesis of borylated compounds.[10]
Properties and Stability: Understanding the Reagent
Alkynylboronate esters possess distinct chemical properties that are crucial for their application in synthesis.
Lewis Acidity and Stability
Compared to other organoboranes, alkynylboronate esters are stronger Lewis acids and can be susceptible to hydrolysis.[3][11] The nature of the diol used to form the ester has a significant impact on the stability and reactivity of the compound. Pinacol esters are commonly used due to their relative stability and ease of handling.
For enhanced stability, particularly in the context of iterative cross-coupling, N-methyliminodiacetic acid (MIDA) boronates have been developed.[1][2] The trivalent MIDA ligand rehybridizes the boron center to a more stable sp3 configuration, which attenuates its reactivity in transmetalation reactions.[1] This protecting group can be easily removed under mild aqueous basic conditions to liberate the reactive sp2-hybridized boronic acid.[2][12]
Applications in Organic Synthesis: A Versatile Toolkit
The synthetic utility of alkynylboronate esters is vast and continues to expand. They are key participants in some of the most powerful bond-forming reactions in organic chemistry.
Suzuki-Miyaura Cross-Coupling Reactions
Alkynylboronate esters are excellent partners in Suzuki-Miyaura cross-coupling reactions, providing a valuable alternative to the traditional Sonogashira coupling for the formation of aryl-alkyne bonds.[3][11] A significant advantage of using alkynylboronate esters is that the reaction can often be performed without the need for a base.[3][11] The "ate-complex" formed from the alkynylboronic ester can directly transfer its organic ligand to the palladium catalyst.[3][11] This method is particularly effective for coupling with unactivated and ortho-substituted aryl bromides, where Sonogashira couplings may give lower yields.[3][11]
Experimental Protocol: In Situ Suzuki-Miyaura Coupling
Materials:
-
Terminal alkyne (1.0 equiv)
-
Triisopropoxyborane (1.0 equiv)
-
n-Butyllithium (1.0 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd(PPh3)4 (3 mol%)
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF (1.0 equiv)
-
Anhydrous DME and THF
Procedure:
-
To a solution of the terminal alkyne in anhydrous DME at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
After stirring for 30 minutes, add triisopropoxyborane and allow the mixture to warm to room temperature.
-
To this in situ generated alkynylboronate "ate-complex", add the aryl bromide, Pd(PPh3)4, and TBAF in THF.
-
Reflux the reaction mixture until the starting materials are consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Entry | Aryl Bromide | Alkyne | Yield (%) |
| 1 | p-Bromotoluene | 1-Octyne | 70 |
| 2 | o-Bromotoluene | 1-Octyne | 75 |
| 3 | o-Bromoanisole | 1-Octyne | 75 |
Table 1: Examples of in situ Suzuki-Miyaura coupling of alkynylboronates with aryl bromides. Data sourced from[11].
Cycloaddition Reactions: Building Rings with Boron
Alkynylboronates are reactive dienophiles and dipolarophiles in various cycloaddition reactions, leading to the formation of highly functionalized cyclic and heterocyclic boronic esters.
-
[4+2] Cycloadditions (Diels-Alder): Alkynylboronates react with dienes such as 2-pyrones to yield functionalized aromatic boronic esters.[5] This provides a powerful route to substituted arylboronates which are valuable intermediates in further synthetic transformations.
-
[3+2] Cycloadditions: The 1,3-dipolar cycloaddition of nitrile oxides with alkynylboronates produces isoxazoleboronic esters with excellent regioselectivity.[4] This "click" type reaction is a highly efficient method for constructing five-membered heterocyclic rings.[4]
-
[2+2] Cycloadditions: Photosensitized [2+2] cycloadditions of alkenylboronates have been developed, showcasing the versatility of boronate esters in photochemical transformations to form cyclobutane rings.[13]
Other Important Transformations
Beyond cross-coupling and cycloadditions, alkynylboronate esters participate in a range of other valuable reactions:
-
Additions to Aldehydes and Ketones: They readily add to carbonyl compounds to produce propargylic alcohols.[3][11]
-
Precursors to other Functional Groups: The boronic ester moiety can be stereospecifically transformed into a variety of other functional groups, including alcohols, halides, and amines, often with retention of configuration.[14]
Advanced Topic: MIDA Boronates in Iterative Cross-Coupling
The development of MIDA boronates has revolutionized the synthesis of complex molecules by enabling iterative cross-coupling strategies.[2][12] The stability of MIDA boronates allows for their use as building blocks in multi-step syntheses where the boronic acid functionality needs to be protected during other chemical transformations.[15]
The general workflow for iterative cross-coupling involves the coupling of a MIDA-protected haloboronic acid with another organometallic reagent. The MIDA group on the resulting product can then be cleaved under mild basic conditions to reveal the free boronic acid, which is then ready for the next coupling step. This process can be repeated to build up complex molecular architectures in a controlled and predictable manner.
Caption: Workflow for iterative cross-coupling using MIDA boronates.
Conclusion and Future Outlook
Alkynylboronate esters have firmly established themselves as a cornerstone of modern synthetic organic chemistry. Their unique blend of stability and reactivity, coupled with the development of robust synthetic methods and the advent of stabilizing groups like MIDA, has enabled the construction of increasingly complex and valuable molecules. The continued exploration of new catalytic systems, the expansion of their reaction scope, and their application in automated synthesis platforms promise to further solidify their importance in the years to come. For researchers and professionals in drug discovery and materials science, a deep understanding of the chemistry of alkynylboronate esters is not just beneficial, but essential for innovation.
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- 14. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Reactivity profile of 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
An In-Depth Technical Guide to the Reactivity Profile of 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
Introduction: A Versatile Alkynylboronate Building Block
This compound, also known as 1-propynylboronate pinacol ester, is a key reagent in modern organic synthesis. Its structure, featuring a reactive carbon-carbon triple bond directly attached to a boronic ester, makes it a highly versatile building block for the construction of complex molecular architectures. The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, allowing for easier handling, purification, and storage while retaining the requisite reactivity for a wide array of chemical transformations.[1][2] This guide provides a comprehensive overview of the reactivity profile of this compound, with a focus on its application in cross-coupling and cycloaddition reactions, making it an invaluable resource for researchers in synthetic chemistry and drug discovery. The unique electronic properties of alkynylboronates, stemming from the vacant p-orbital on the boron atom, are central to their diverse reactivity.[2]
Synthesis of this compound
The preparation of 1-propynylboronate pinacol ester is typically achieved through the reaction of a metalated propyne species with a suitable boron electrophile, followed by esterification with pinacol. A common and effective method involves the lithiation of propyne and subsequent reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Experimental Protocol: Synthesis from Propyne
This protocol outlines a general procedure for the synthesis of the title compound.
Materials:
-
Propyne (condensed)
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Condense propyne into a graduated cylinder at -78 °C and then transfer a measured amount to the reaction flask containing anhydrous THF.
-
Slowly add a solution of n-BuLi in hexanes to the propyne solution at -78 °C. Stir the mixture for 30 minutes to ensure complete formation of the lithium propynilide.
-
To this solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise via the dropping funnel, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a colorless oil.
Reactivity Profile I: Cross-Coupling Reactions
Alkynylboronates are powerful reagents in transition metal-catalyzed cross-coupling reactions, enabling the formation of C(sp)-C(sp²) and C(sp)-C(sp) bonds, which are prevalent in pharmaceuticals, natural products, and advanced materials.[2]
Suzuki-Miyaura Coupling: Formation of Internal Alkynes
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[3] 1-Propynylboronate pinacol ester serves as an excellent coupling partner with a variety of aryl and vinyl halides or triflates to produce internal alkynes. The reaction is typically catalyzed by a palladium complex.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl/vinyl halide, transmetalation of the alkynyl group from the boronate ester to the palladium(II) complex, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst. The choice of base is crucial for the transmetalation step, as it facilitates the formation of a more nucleophilic "ate" complex.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl or vinyl halide (e.g., iodobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | Iodobenzene | 1-Phenyl-1-propyne | >90 |
| 2 | 4-Bromotoluene | 1-(p-Tolyl)-1-propyne | 85-95 |
| 3 | 1-Bromo-4-nitrobenzene | 1-(4-Nitrophenyl)-1-propyne | 70-85 |
| 4 | 2-Bromopyridine | 2-(1-Propynyl)pyridine | 75-90 |
Table 1: Representative examples of Suzuki-Miyaura coupling with 1-propynylboronate pinacol ester.
Sonogashira-Type Coupling
While the classical Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, alkynylboronates can participate in Sonogashira-type couplings, particularly in gold-catalyzed systems.[4][5][6][7] This offers an alternative pathway that can sometimes provide better functional group tolerance or proceed under milder conditions.
Gold-Catalyzed Umpolung Sonogashira-Type Coupling
Recent advancements have demonstrated a gold-catalyzed C(sp)–C(sp²) cross-coupling reaction between boronic acids and hypervalent iodine(III) reagents, representing an umpolung (reversed polarity) approach to the Sonogashira reaction.[4][6][7] While this specific example uses boronic acids, the underlying principle of activating the alkyne component differently is relevant to the broader reactivity of alkynylboronates.
Reactivity Profile II: Cycloaddition Reactions
The electron-withdrawing nature of the boronate group activates the alkyne of 1-propynylboronate pinacol ester for participation in various cycloaddition reactions, providing access to highly functionalized cyclic and heterocyclic systems.[2]
[4+2] Cycloaddition (Diels-Alder Reaction)
As a dienophile, 1-propynylboronate pinacol ester can react with a variety of dienes in a Diels-Alder reaction to afford substituted cyclohexadiene derivatives. The resulting products retain the boronate moiety, which can be further functionalized, for example, through subsequent Suzuki-Miyaura coupling.
Caption: General scheme of a Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction
Materials:
-
This compound
-
Diene (e.g., cyclopentadiene, 2,3-dimethyl-1,3-butadiene)
-
High-boiling point solvent (e.g., toluene, xylene) or neat conditions
-
Sealed tube or high-pressure reaction vessel
Procedure:
-
In a sealed tube, combine this compound and the diene (1-2 equivalents).
-
If using a solvent, add the degassed solvent.
-
Seal the tube and heat the mixture to the required temperature (typically 100-180 °C).
-
Monitor the reaction by NMR or GC-MS.
-
After completion, cool the reaction to room temperature.
-
If necessary, remove the solvent under reduced pressure.
-
Purify the cycloadduct by column chromatography or distillation.
1,3-Dipolar Cycloadditions
1-Propynylboronate pinacol ester can also react with 1,3-dipoles, such as nitrile oxides, to construct five-membered heterocycles.[8][9][10] This is a powerful method for synthesizing isoxazoles bearing a boronate group, which are valuable intermediates in medicinal chemistry.
Reaction with Nitrile Oxides
The reaction of an aryl nitrile oxide with 1-propynylboronate pinacol ester proceeds regioselectively to yield a 3-aryl-5-(boronopinacolato)isoxazole. The boronate functionality can then be used in subsequent cross-coupling reactions to introduce further diversity.
Caption: 1,3-Dipolar cycloaddition with a nitrile oxide.
Stability and Handling
While the pinacol ester group significantly enhances the stability of 1-propynylboronate compared to its corresponding boronic acid, certain precautions are necessary for its storage and handling.[1]
-
Hydrolytic Stability: Pinacol boronic esters are susceptible to hydrolysis, especially under acidic or basic conditions, which can lead to deboronation.[1] It is recommended to handle the compound under anhydrous conditions and store it in a cool, dry place under an inert atmosphere.
-
Oxidative Stability: Like many organoboron compounds, 1-propynylboronate pinacol ester can be sensitive to oxidation. Storage under an inert atmosphere is recommended to prevent degradation.
-
Purification: While generally stable to chromatography on silica gel, prolonged exposure can lead to some degradation. It is advisable to use a non-polar eluent system and perform the chromatography as quickly as possible.
Applications in Drug Discovery and Development
The versatility of this compound makes it a valuable tool in drug discovery. The ability to introduce an alkynyl group that can be further elaborated allows for the rapid generation of compound libraries for screening. Boron-containing compounds themselves are also of growing interest in medicinal chemistry, with several boron-based drugs approved for clinical use.[11][12] The incorporation of a boronic ester into a molecule can also serve as a handle for late-stage functionalization, a key strategy in modern drug development.
Conclusion
This compound is a robust and versatile reagent with a rich and diverse reactivity profile. Its utility in cornerstone reactions such as Suzuki-Miyaura coupling and Diels-Alder cycloadditions, coupled with its enhanced stability as a pinacol ester, has solidified its place as a key building block in the synthetic chemist's toolbox. A thorough understanding of its reactivity, stability, and handling is paramount to fully exploiting its potential in the synthesis of complex organic molecules for a wide range of applications, from materials science to drug discovery.
References
- Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents - Organic & Biomolecular Chemistry (RSC Publishing).
- Enantiospecific Alkynylation of Alkylboronic Esters - PMC - NIH.
- Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions - Beilstein Journals.
- Gold-catalyzed umpolung Sonogashira-type coupling of boronic acids with alkynyl iodine(III) reagents - PubMed.
- Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester.
- Gold-Catalyzed Umpolung Sonogashira-Type Coupling of Boronic Acids with Alkynyl Iodine(III) Reagents - ResearchGate.
- Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276.
- The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - RSC Publishing.
- Synthesis and reactivity of alkynyl boron compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00465D.
- Alkynyl Moiety for Triggering 1,2‐Metallate Shifts: Enantiospecific sp2–sp3 Coupling of Boronic Esters with p‐Arylacetylenes - NIH.
- Synthesis and reactivity of alkynyl boron compounds - Organic & Biomolecular Chemistry (RSC Publishing).
- Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester.
- Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester.
- Diels−Alder Reactivity of Allenylboronic Acid Pinacol Ester and Related Dienophiles: Mechanistic Studies and Distortion - CONICET.
- Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane | Request PDF - ResearchGate.
- Enantiospecific Alkynylation of Alkylboronic Esters - SciSpace.
- Allenylboronic Acid Pinacol Ester: A Selective Partner for [4 + 2] Cycloadditions - PubMed.
- Boron chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- Aminative Suzuki-Miyaura coupling - PubMed.
- Boron chemicals in diagnosis and therapeutics - PMC - PubMed Central.
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- 3. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gold-catalyzed umpolung Sonogashira-type coupling of boronic acids with alkynyl iodine(iii) reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Au(I)/Au(III)-catalyzed Sonogashira-type reactions of functionalized terminal alkynes with arylboronic acids under mild conditions [beilstein-journals.org]
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- 7. researchgate.net [researchgate.net]
- 8. BJOC - Aryl nitrile oxide cycloaddition reactions in the presence of pinacol boronic acid ester [beilstein-journals.org]
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Methodological & Application
Application Note & Protocol: High-Fidelity Synthesis of Internal Alkynes via Suzuki-Miyaura Coupling with 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane
Introduction: The Strategic Importance of the C(sp)-C(sp²) Bond
The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures that drive innovation in medicine and materials science.[1][2] Among these, the formation of a bond between an sp-hybridized carbon of an alkyne and an sp²-hybridized carbon of an aryl or vinyl group is of paramount importance. The resulting internal alkyne motif is a privileged structure found in numerous biologically active compounds, pharmaceutical agents, and advanced functional materials.[3]
The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most robust and versatile methods for C-C bond formation due to its mild reaction conditions, exceptional functional group tolerance, and the low toxicity of its boron-based reagents.[2][4][5] This guide provides a detailed examination and a field-proven protocol for the Suzuki-Miyaura coupling using 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane , a stable and highly efficient propynylating agent. The use of this pinacol boronate ester offers significant advantages in terms of stability, ease of handling, and reactivity compared to the corresponding free boronic acid, making it an invaluable tool for researchers in drug discovery and process development.[6][7]
The Catalytic Cycle: A Mechanistic Deep Dive
Understanding the mechanism of the Suzuki-Miyaura coupling is critical for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[8][9] The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][4]
-
Oxidative Addition : The cycle begins with a catalytically active 14-electron Pd(0) complex, which inserts into the carbon-halide bond of the aryl or vinyl halide (Ar-X). This irreversible step oxidizes the palladium to a 16-electron Pd(II) species.[1][8] The reactivity order for the halide is I > Br > OTf >> Cl.[1][10]
-
Transmetalation : This is the crucial step where the organic fragment is transferred from boron to palladium. The process requires activation of the organoboron compound by a base (e.g., OH⁻, CO₃²⁻).[11][12] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the propynyl group to the Pd(II) center, displacing the halide.[13] This is often the rate-determining step of the entire cycle.
-
Reductive Elimination : The final step involves the formation of the new C(sp)-C(sp²) bond as the two organic ligands are eliminated from the palladium coordination sphere. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][9]
Key Parameters for Success: An Expert's Perspective
The success of the Suzuki-Miyaura coupling hinges on the careful selection of several key components. The choices made are not arbitrary; they are based on established principles of organometallic chemistry designed to maximize yield and minimize side reactions.
-
Palladium Catalyst & Ligand Selection : The combination of a palladium precursor and a phosphine ligand is central to the reaction's efficiency.
-
Palladium Precursors : Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[10] For reactions involving stable, pre-formed ligands, Pd(OAc)₂ or Pd₂(dba)₃ are often preferred. Pd(PPh₃)₄ can be used directly but may not be optimal for all substrate pairings.
-
Ligands : Electron-rich, bulky phosphine ligands are often essential, especially when using less reactive aryl chlorides.[4][14] Ligands like triphenylphosphine (PPh₃), tricyclohexylphosphine (PCy₃), or more specialized biarylphosphines (e.g., SPhos, XPhos) stabilize the Pd(0) species, promote oxidative addition, and facilitate reductive elimination. For the coupling of alkynyl boronates, ligands that are not overly bulky are often sufficient.
-
-
The Critical Role of the Base : The base is arguably the most crucial component after the catalyst.[11] Its primary role is to activate the boronate ester to form the borate "ate" complex, which is significantly more nucleophilic and reactive in the transmetalation step.[12][13]
-
Common Bases : Aqueous solutions of inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used.[15] Cesium carbonate is often more effective due to its higher solubility in organic solvents and the ability of the large Cs⁺ cation to promote the reaction.
-
Causality : Without the base, the transmetalation step is prohibitively slow, and the catalytic cycle stalls. The choice of base can also influence the reaction's selectivity and prevent side reactions like protodeboronation, where the boronate ester is cleaved by a proton source before it can couple.[6]
-
-
Solvent System Optimization : The choice of solvent must accommodate all components of the reaction, which are often of differing polarities.
-
Typical Solvents : Aprotic solvents such as 1,4-dioxane, toluene, or tetrahydrofuran (THF) are common.[8]
-
Aqueous Co-Solvent : Many protocols employ a biphasic system, such as dioxane/water or toluene/water.[9] The aqueous phase is necessary to dissolve the inorganic base, while the organic phase dissolves the substrates and the catalyst. This biphasic environment facilitates the interaction between the base-activated boronate and the palladium complex at the phase interface.
-
Degassing : It is absolutely critical to degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction. The Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive state, killing the catalytic cycle.
-
Standardized Protocol for Coupling with Propynyl Pinacol Boronate
This protocol provides a reliable starting point for the coupling of this compound with a generic aryl bromide. It is designed to be a self-validating system, incorporating a monitoring step.
Materials & Reagents:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate [K₂CO₃] (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Inert Gas (Argon or Nitrogen)
Experimental Workflow Diagram:
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried round-bottom flask or sealed reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere : Seal the flask with a rubber septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition : Briefly remove the septum and add the palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) under a positive flow of inert gas.
-
Solvent Addition : Add anhydrous 1,4-dioxane and deionized water (e.g., in a 4:1 ratio, 5 mL total volume) via syringe.[16]
-
Degassing : Purge the resulting suspension by bubbling inert gas through the liquid for 15-20 minutes.
-
Reaction : Heat the reaction mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored periodically by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).
-
Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure internal alkyne product.
Performance Data & Substrate Scope
The described protocol is effective for a wide range of aryl and heteroaryl halides. The following table summarizes typical conditions and expected outcomes.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | >90% |
| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | >95% |
| 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 90 | 85-95% |
| 4-Chlorotoluene | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 70-85% |
| (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | >90% |
Yields are representative and may vary based on substrate and reaction scale.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidized Pd(0)) | Ensure thorough degassing of solvents and maintain a strict inert atmosphere. Use fresh, high-quality palladium precursors. |
| Insufficient base strength/solubility | Switch to a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄. Ensure adequate water is present to dissolve the base. | |
| Low reaction temperature | Increase the temperature to 100-110 °C, especially for less reactive halides like aryl chlorides. | |
| Protodeboronation Side Product | Presence of acidic protons; prolonged reaction time at high temp. | Use a milder base (e.g., NaHCO₃) if the substrate is sensitive. Ensure the reaction is stopped once the starting material is consumed. |
| Homocoupling of Boronate | Oxygen contamination leading to oxidative homocoupling. | Improve degassing procedures. Add a small amount of a reducing agent like a phosphine ligand to maintain the catalyst in the Pd(0) state. |
| Difficulty in Purification | Residual palladium catalyst | During work-up, wash the organic layer with an aqueous solution of thiourea or pass the crude product through a short plug of celite/silica. |
Applications in Drug Discovery
The reliability of the Suzuki-Miyaura coupling has made it a go-to reaction in the pharmaceutical industry for synthesizing complex molecules.[17][18] The ability to install an internal alkyne, such as a propynyl group, is critical for creating scaffolds that can be further functionalized or for directly producing active pharmaceutical ingredients (APIs). For example, this methodology is employed in the late-stage synthesis of kinase inhibitors, where the rigid alkyne linker can orient different parts of a molecule for optimal binding to a biological target.[19]
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025). ResearchGate.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts.
- Monks, B. M., & Cook, S. P. (n.d.). Palladium-Catalyzed Alkyne Insertion/Suzuki Reaction of Alkyl Iodides. Journal of the American Chemical Society.
- Couto, I., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD.
- Palladium catalyzed couplings - Chemistry LibreTexts. (2020). Chemistry LibreTexts.
- Wolfe, J. P., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
- Palladium-catalyzed carbon–carbon bond-forming reactions... (2011). The Journal of Physical Chemistry Letters.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
- Active catalysts for the Suzuki coupling: Palladium complexes of tetrahydropyrimid-2-ylidenes. (2006). Journal of Molecular Catalysis A: Chemical.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). NIH.
- Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.
- Suzuki, A. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B.
- tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. (n.d.). ARKIVOC.
- Alkynes in Suzuki couplings. (2022). Reddit.
- Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. (n.d.). NIH.
- A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. (n.d.). NIH.
- Mastering Suzuki-Miyaura Coupling with Allylboronic Acid Pinacol Ester. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Suzuki Reaction. (2014). Stanford University.
- Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. (n.d.). Benchchem.
- tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. (n.d.). IS MUNI.
- The Crucial Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. (n.d.). MDPI.
- Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). PMC - NIH.
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- 19. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions of Propargylboronate Pinacol Ester
Introduction: The Versatility of Propargylboronates in Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have emerged as a cornerstone, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled precision and functional group tolerance.[1][2][3] This guide focuses on a particularly intriguing and versatile class of reagents: propargylboronate pinacol esters. These compounds serve as valuable three-carbon building blocks, offering a gateway to a diverse array of molecular structures, most notably the synthesis of substituted allenes.[4][5]
Allenes, with their unique axially chiral cumulenic diene structure, are not only prevalent in a range of natural products and pharmaceuticals but also serve as highly versatile intermediates for further chemical transformations.[6][7] Traditional methods for allene synthesis often involve harsh reaction conditions or the use of stoichiometric organometallic reagents, which can limit their applicability and generate significant chemical waste.[4] The palladium-catalyzed reactions of propargylboronate pinacol esters provide an elegant and atom-economical alternative, proceeding under mild conditions with high levels of regio- and stereoselectivity.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It will delve into the mechanistic underpinnings of these powerful transformations, provide detailed, field-tested protocols for their execution, and offer insights into troubleshooting and optimization.
Mechanistic Principles: Unraveling the Catalytic Cycle
The palladium-catalyzed reaction of propargylboronate pinacol esters to form allenes is a fascinating example of a Suzuki-Miyaura-type cross-coupling reaction.[8][9] The generally accepted mechanism involves a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[8][10] Understanding this cycle is crucial for rational reaction design and troubleshooting.
The key steps in the catalytic cycle are:
-
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R-X) to a low-ligated Pd(0) complex, forming a Pd(II) intermediate.[9][10][11]
-
Transmetalation: The propargylboronate pinacol ester then undergoes transmetalation with the Pd(II) complex. A base is typically required to activate the boronate, forming a more nucleophilic "ate" complex, which facilitates the transfer of the propargyl group to the palladium center.[11][12] This step is often rate-determining.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired allene product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10][11] A competing pathway can sometimes lead to the formation of alkynes.
Visualizing the Catalytic Cycle
Figure 1: A simplified catalytic cycle for the palladium-catalyzed synthesis of allenes from propargylboronate pinacol esters.
Application Protocol: Synthesis of Trisubstituted Allenes
This protocol provides a general method for the palladium-catalyzed cross-coupling of propargylboronate pinacol esters with aryl halides to synthesize trisubstituted allenes.
Reagents and Equipment
-
Propargylboronate pinacol ester (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if required, e.g., triphenylphosphine, 4-10 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, dioxane, toluene)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)
-
Silica gel for column chromatography
Experimental Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Reagent Addition: Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M with respect to the propargylboronate) via syringe. Stir the mixture for 5-10 minutes to ensure dissolution and mixing.
-
Substrate Addition: Add the propargylboronate pinacol ester (1.0 equiv) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired allene.
Causality Behind Experimental Choices
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen, which can lead to catalyst decomposition and the formation of unwanted side products like homocoupled boronates.[13] Running the reaction under an inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
Anhydrous Solvent: While some Suzuki-Miyaura couplings tolerate water, propargylboronate esters can be susceptible to hydrolysis, especially under basic conditions.[14][15][16] Using an anhydrous solvent minimizes this side reaction.
-
Base: The base plays a crucial role in the transmetalation step. It activates the boronate ester, making it a more potent nucleophile for transfer to the palladium center. The choice of base can significantly impact the reaction rate and yield.[13]
-
Ligand: The phosphine ligand stabilizes the palladium catalyst, prevents its aggregation into inactive palladium black, and modulates its reactivity. The electronic and steric properties of the ligand can influence the rates of oxidative addition and reductive elimination.
Data Presentation: Substrate Scope and Reaction Conditions
The following table summarizes representative examples of palladium-catalyzed synthesis of multisubstituted allenes from propargyl acetates and an organoaluminum reagent, which shares mechanistic similarities with the use of propargylboronates.[5]
| Entry | Propargyl Acetate | Organoaluminum Reagent | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity |
| 1 | Phenyl-substituted | AlMe₃ | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (2.0) | THF | 60 | 3 | 92 | >99:1 |
| 2 | Naphthyl-substituted | AlMe₃ | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (2.0) | THF | 60 | 3 | 94 | >99:1 |
| 3 | Thienyl-substituted | AlMe₃ | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (2.0) | THF | 60 | 4 | 89 | >99:1 |
| 4 | Alkyl-substituted (n-pentyl) | AlMe₃ | Pd(PPh₃)₂Cl₂ (1) | K₂CO₃ (2.0) | THF | 60 | 3.5 | 83 | >99:1 |
Data adapted from Zhang et al., Synlett, 2017.[5]
Troubleshooting and Field-Proven Insights
Issue 1: Low or No Yield
-
Inactive Catalyst: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[8][13] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.
-
Oxygen Contamination: Thoroughly degas the solvent and maintain a positive pressure of inert gas throughout the reaction.[13]
-
Poor Reagent Purity: Verify the purity of the propargylboronate ester and the organic halide. Boronate esters can degrade over time.[17]
Issue 2: Significant Protodeboronation
Protodeboronation, the replacement of the boronic ester group with a hydrogen atom, is a common side reaction.[13]
-
Milder Base: Strong bases in the presence of trace water can accelerate protodeboronation. Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[13]
-
Strictly Anhydrous Conditions: Ensure all glassware is flame-dried and solvents are rigorously dried.
Issue 3: Formation of Alkyne Byproduct
The formation of alkynes can compete with allene synthesis.
-
Ligand Choice: The steric and electronic properties of the ligand can influence the regioselectivity of the final reductive elimination step. Experiment with different phosphine ligands (e.g., bulky, electron-rich ligands) to favor allene formation.
-
Reaction Temperature: Lowering the reaction temperature may improve selectivity for the allene product.
Conclusion: A Powerful Tool for Molecular Innovation
Palladium-catalyzed reactions of propargylboronate pinacol esters represent a powerful and versatile methodology for the synthesis of structurally diverse allenes and other valuable organic molecules. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can harness the full potential of these transformations. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists engaged in the art and science of chemical synthesis, from academic research to industrial drug development.
References
- Palladium-Catalyzed Synthesis and Racemization of Conjugated Allenynes.
- Stereocontrol in Palladium-Catalyzed Propargylic Substitutions: Kinetic Resolution to give Enantioenriched 1,5-Enynes and Propargyl Acet
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Organometallic Chemistry of Propargylallenes: Syntheses, Reactivity, Molecular Rearrangements and Future Prospects. PubMed Central.
- Synthesis of heterocyclic allenes via palladium-catalyzed hydride-transfer reaction of propargylic amines. PubMed.
- Synthesis of Multisubstituted Allenes via Palladium-Catalyzed Cross-Coupling Reaction of Propargyl Acetates with an Organoaluminum Reagent. Organic Chemistry Portal.
- Accessing 2-(Hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: Palladium-Catalyzed Cross-Couplings of 2-(Chloromethyl). NIH.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Palladium-catalyzed allene synthesis enabled by β-hydrogen elimination
- Palladium-Catalyzed Cross-Coupling Reactions of Borylated Alkenes for the Stereoselective Synthesis of Tetrasubstituted Double Bond. MDPI.
- Palladium-catalyzed heterocycle synthesis
- Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Palladium-Catalyzed Oxidative Allene–Allene Cross-Coupling. PMC - NIH.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Deriv
- A palladium-catalyzed oxidative cross-coupling reaction between aryl pinacol boronates and H-phosphon
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Reaction of pinacol propargylboronic ester with benzaldehyde.
- Palladium-catalyzed cross-coupling reactions of organoboron compounds. SciSpace by Typeset.
- A Researcher's Guide to Boronic Acids vs. Boronate Esters: A Reactivity and Stability Comparison. Benchchem.
- Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- Computational study of the mechanism and selectivity of palladium-catalyzed propargylic substitution with phosphorus nucleophiles. PubMed.
- Palladium-Catalyzed Cross-Coupling between Alkylidenecyclopropanes and Boronic Acids. Wiley Online Library.
- Palladium-C
- An Introduction to Palladium C
- Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.
- 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
- Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC.
- Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH.
- Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube.
- Order of thermodynamic stability of representative boronic esters.
- Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives.
- Stability of Boronic Esters to Hydrolysis: A Comparative Study.
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
- Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester deriv
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Application Notes & Protocols: Copper-Catalyzed Applications of 1-Propynylboronate Pinacol Ester
Prepared by: Gemini, Senior Application Scientist
Introduction: The Dual Reactivity of a Versatile Propargylating Agent
1-Propynylboronate pinacol ester is a stable, readily available, and versatile C3 building block in modern organic synthesis. While formally a propargylboronate, its true synthetic potential is unlocked through its dynamic equilibrium with its isomeric form, allenylboronic acid pinacol ester. This equilibrium is the cornerstone of its reactivity, allowing access to distinct reaction pathways depending on the catalytic system and reaction partner.
The role of copper(I) catalysis is paramount in harnessing the nucleophilic character of this reagent system. Copper catalysts facilitate a crucial B-to-Cu transmetalation, generating a highly reactive organocopper intermediate. Mechanistic studies suggest this intermediate predominantly exists as an allenylcopper species.[1][2] This allenylcopper complex is the key nucleophile that reacts with a wide range of electrophiles, leading to the formation of valuable homopropargylic and allenic structures, which are prevalent motifs in pharmaceuticals and natural products.
This guide provides an in-depth overview of the primary copper-catalyzed applications of 1-propynylboronate pinacol ester, focusing on the underlying mechanisms, providing field-tested protocols, and highlighting the factors that control reaction outcomes.
Copper-Catalyzed Propargylation of Aldehydes & Ketones
One of the most powerful applications of 1-propynylboronate pinacol ester is the copper-catalyzed propargylation of carbonyl compounds. This reaction provides a direct and efficient route to secondary and tertiary homopropargylic alcohols. Despite the reaction proceeding through an allenylcopper intermediate, the addition to aldehydes and ketones almost exclusively yields the propargyl isomer via a stereospecific SN2' pathway.[1][3]
Proposed Catalytic Cycle
The reaction is initiated by the interaction of a copper(I) alkoxide with the boronate ester. This facilitates a transmetalation step to form the key allenylcopper(I) species. This nucleophilic intermediate then adds to the carbonyl electrophile through a six-membered cyclic transition state. Subsequent hydrolysis liberates the homopropargylic alcohol and regenerates the copper alkoxide catalyst, completing the cycle.
Caption: Proposed mechanism for Cu-catalyzed aldehyde propargylation.
Representative Protocol: Asymmetric Propargylation of Benzaldehyde
This protocol is adapted from a general and highly enantioselective method developed by Fandrick et al., which demonstrates broad applicability for various aldehyde types.[2][3]
Materials:
-
Copper(I) Chloride (CuCl, 99.99%)
-
(R)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
1-Propynylboronate pinacol ester (or its TMS-substituted analogue as used in the literature for enhanced stability/reactivity)
-
Benzaldehyde
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add CuCl (2.0 mg, 0.02 mmol, 5 mol%) and (R)-BINAP (13.7 mg, 0.022 mmol, 5.5 mol%).
-
Add anhydrous THF (1.0 mL) and stir the resulting slurry at room temperature for 30 minutes.
-
Add NaOt-Bu (4.2 mg, 0.044 mmol, 11 mol%) and stir for an additional 30 minutes. Scientist's Note: The base is crucial for generating the active Cu(I)-alkoxide catalyst from the CuCl precursor.
-
Reaction Assembly: Cool the catalyst mixture to 0 °C.
-
In a separate vial, dissolve benzaldehyde (42.4 mg, 0.4 mmol, 1.0 equiv) and 1-propynylboronate pinacol ester (1.2 equiv) in anhydrous THF (1.0 mL).
-
Add the substrate solution to the catalyst mixture dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up and Purification: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired homopropargylic alcohol.
Substrate Scope and Performance
The copper-catalyzed propargylation is highly versatile, accommodating a wide range of aldehydes with excellent results.
| Entry | Aldehyde Substrate | Typical Yield (%) | Typical Enantioselectivity (% ee) | Reference |
| 1 | Benzaldehyde | 90-95% | 95-99% | [3] |
| 2 | 4-Methoxybenzaldehyde | 92% | 98% | [3] |
| 3 | Cinnamaldehyde | 85% | 97% | [3] |
| 4 | Cyclohexanecarboxaldehyde | 88% | 96% | [3] |
| 5 | Hydrocinnamaldehyde | 91% | 98% | [4] |
Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Compounds
When reacting with Michael acceptors like α,β-unsaturated esters and ketones, the allenylcopper intermediate generated from 1-propynylboronate pinacol ester undergoes a conjugate (1,4-) addition. This reaction is a powerful tool for synthesizing molecules containing a β-allenyl moiety, which are versatile precursors for further transformations.
Mechanism: 1,4-Addition Pathway
Similar to carbonyl propargylation, the reaction begins with the formation of the allenylcopper nucleophile. This species then adds to the β-position of the Michael acceptor. The resulting copper enolate is subsequently protonated (typically during work-up) or can be trapped with other electrophiles to afford the final β-allenyl product. The regioselectivity for allenyl vs. propargyl addition is highly dependent on the ligand and reaction conditions.
Caption: Workflow for copper-catalyzed allenyl conjugate addition.
Representative Protocol: Enantioselective Allenyl Addition to a Chalcone Derivative
This protocol is based on the work of Meng and Hong, who developed an N-Heterocyclic Carbene (NHC)-Cu catalyzed method for this transformation.[5][6]
Materials:
-
Copper(I) Iodide (CuI)
-
Chiral Imidazolinium Salt Ligand (e.g., derived from an amino alcohol)
-
Sodium Phenoxide (NaOPh)
-
Allenylboronic acid pinacol ester (isomer of 1-propynylboronate pinacol ester)
-
(E)-1,3-diphenylprop-2-en-1-one (Chalcone)
-
Toluene, anhydrous
Procedure:
-
Catalyst Preparation: In a glovebox, add CuI (1.9 mg, 0.01 mmol, 5 mol%), the chiral NHC-ligand precursor (0.012 mmol, 6 mol%), and NaOPh (2.8 mg, 0.024 mmol, 12 mol%) to a vial.
-
Add anhydrous toluene (1.0 mL) and stir the mixture at 25 °C for 30 minutes. Scientist's Note: The use of NaOPh as a base is critical for both catalyst generation and achieving high selectivity in this system, outperforming common alkoxide or carbonate bases.[6]
-
Reaction Assembly: Add the chalcone substrate (41.6 mg, 0.2 mmol, 1.0 equiv) to the catalyst mixture.
-
Add allenylboronic acid pinacol ester (42.7 mg, 0.22 mmol, 1.1 equiv).
-
Seal the vial and stir the reaction at 25 °C for 24 hours.
-
Work-up and Purification: Remove the vial from the glovebox and quench the reaction with 1 M HCl (2 mL).
-
Extract with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over MgSO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the residue via flash column chromatography on silica gel to isolate the β-allenyl ketone product.
Substrate Scope and Selectivity
The NHC-Cu catalyzed conjugate addition is effective for a range of α,β-unsaturated compounds.
| Entry | Michael Acceptor | Typical Yield (%) | Allenyl:Propargyl Ratio | Typical Enantioselectivity (% ee) | Reference |
| 1 | Chalcone | 92% | >98:2 | 95% | [6] |
| 2 | Ethyl Cinnamate | 85% | >98:2 | 96% | [6] |
| 3 | Cyclohexenone | 78% | >98:2 | 90% | [5][6] |
| 4 | 2-Benzylidene-1-indanone | 90% | >98:2 | 94% | [6] |
Safety and Handling
-
Reagents: 1-Propynylboronate pinacol ester and its allenyl isomer are generally stable but should be stored under an inert atmosphere to prevent slow hydrolysis. Organoboron compounds should be handled in a well-ventilated fume hood.
-
Catalysts: Copper(I) salts are sensitive to air and moisture and should be handled under an inert atmosphere (glovebox or Schlenk line).
-
Solvents: Anhydrous solvents are critical for the reproducibility and efficiency of these reactions, as water can lead to catalyst deactivation and protodeboronation of the starting material.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these protocols.
Conclusion
1-Propynylboronate pinacol ester, in concert with copper catalysis, serves as a powerful and versatile reagent for the synthesis of complex propargylic and allenic structures. By understanding the central role of the allenylcopper intermediate and carefully selecting ligands and reaction conditions, researchers can control the reaction pathway to achieve either highly selective propargylation of carbonyls or conjugate addition to Michael acceptors. The development of enantioselective variants has further elevated the utility of this chemistry, providing critical tools for the construction of chiral molecules in academic and industrial drug discovery settings.
References
-
Chong, Q., Zhang, S., Cheng, F., Wang, J., Hong, X., & Meng, F. (2018). N-Heterocyclic Carbene-Cu-Catalyzed Enantioselective Allenyl Conjugate Addition. Organic Letters, 20(21), 6896–6900. Available at: [Link]
-
Chong, Q., et al. (2018). N-Heterocyclic Carbene-Cu-Catalyzed Enantioselective Allenyl Conjugate Addition. Organic-Chemistry.org. Available at: [Link]
-
Cheng, S.-R., Zhao, N., Ma, W., Ma, G.-R., & Wang, P. (2025). Enantio- and Regioselective Propargylation and Allenylation of β,γ-Unsaturated α-Ketoesters with Allenyl Boronate Regulated by Chiral Copper/Zinc. Organic Letters, 27(6), 1327–1334. Available at: [Link]
-
Cheng, S.-R., et al. (2025). Enantio- and Regioselective Propargylation and Allenylation of β,γ-Unsaturated α-Ketoesters with Allenyl Boronate Regulated by Chiral Copper/Zinc. Organic-Chemistry.org. Available at: [Link]
-
Fandrick, D. R., et al. (2010). Copper catalyzed asymmetric propargylation of aldehydes. Journal of the American Chemical Society, 132(22), 7600–7601. Available at: [Link]
-
Fandrick, K. R., et al. (2013). Copper-catalyst-controlled site-selective allenylation of ketones and aldehydes with propargyl boronates. Organic Letters, 15(5), 1052–1055. Available at: [Link]
-
Wu, J., & Morken, J. P. (2018). Catalytic, Enantioselective Synthesis of Allenyl Boronates. Angewandte Chemie International Edition, 57(1), 295–298. Available at: [Link]
-
Jarvo, E. R. (2013). Enantioselective Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry, 78(23), 11635–11641. Available at: [Link]
-
Fandrick, K. R., et al. (2013). Copper-Catalyst-Controlled Site-Selective Allenylation of Ketones and Aldehydes with Propargyl Boronates. Organic Letters, 15(5), 1052-1055. Available at: [Link]
-
Fandrick, D. R., et al. (2010). Copper Catalyzed Asymmetric Propargylation of Aldehydes. ResearchGate. Available at: [Link]
-
Wu, K.-F., Dai, D.-T., Sun, X.-Y., & Xu, Y.-H. (2022). Synthesis of Allenyl-Bdan via Cu(I)-Catalyzed Borylation of Propargyl gem-Dichlorides. Organic-Chemistry.org. Available at: [Link]
-
Fandrick, K. R., et al. (2011). A general copper-BINAP-catalyzed asymmetric propargylation of ketones with propargyl boronates. Journal of the American Chemical Society, 133(27), 10332–10335. Available at: [Link]
-
Zhao, J., et al. (2018). Copper-catalyzed synthesis of allenylboronic acids. Access to sterically encumbered homopropargylic alcohols and amines by propargylboration. Chemical Science, 9(7), 1898–1903. Available at: [Link]
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Application Note: Synthesis of Functionalized Alkynes Using 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
Abstract
Functionalized alkynes are pivotal building blocks in organic synthesis, finding extensive application in pharmaceuticals, materials science, and agrochemicals. This guide provides an in-depth technical overview and detailed protocols for the use of 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane, a stable and versatile propargylboronate ester, for the synthesis of diverse functionalized alkynes. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for carbon-carbon bond formation.[1] This document explains the underlying reaction mechanisms, provides step-by-step experimental procedures, offers troubleshooting advice, and summarizes key performance data, targeting researchers and professionals in chemical and pharmaceutical development.
Introduction: The Strategic Advantage of Propargylboronate Esters
The propargyl moiety is a highly valuable functional group in organic chemistry, serving as a precursor for a multitude of molecular architectures.[2] Traditional methods for propargylation can sometimes be limited by harsh reaction conditions or the use of unstable reagents. This compound, hereafter referred to as Propargyl-Bpin, emerges as a superior reagent due to several key attributes:
-
Stability: The pinacolboronate ester group confers significant stability, making the reagent easy to handle and store compared to more reactive organometallics.[3]
-
Versatility: It participates in a wide range of cross-coupling reactions, allowing for the introduction of the propargyl group to various aromatic and heteroaromatic systems.
-
Safety: Organoboron reagents generally exhibit low toxicity and are considered environmentally benign, aligning with the principles of green chemistry.[4]
-
Functional Group Tolerance: Palladium-catalyzed couplings involving boronic esters are known for their excellent compatibility with a broad array of functional groups, minimizing the need for protecting group strategies.[5]
This guide will focus on the most prevalent application of Propargyl-Bpin: the Suzuki-Miyaura cross-coupling with aryl and heteroaryl halides.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp³) bond between an organohalide and an organoboron compound.[6] When using Propargyl-Bpin, this reaction provides a direct and efficient route to synthesize 1-aryl-1-propynes.
Reaction Mechanism
The catalytic cycle for the Suzuki-Miyaura coupling of Propargyl-Bpin is a well-established pathway involving a palladium catalyst, typically in the Pd(0) oxidation state. The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic ester (the propargyl group) is transferred to the palladium center. This step requires activation by a base, which forms a borate complex, enhancing the nucleophilicity of the propargyl group.
-
Reductive Elimination: The two coupled organic fragments (aryl and propargyl) are expelled from the palladium center, forming the desired product (Ar-propargyl) and regenerating the active Pd(0) catalyst to continue the cycle.
A critical aspect of propargylboronate chemistry is the potential for rearrangement to an allenylboronate. However, under typical Suzuki-Miyaura conditions, the propargylic product is predominantly formed.
Mechanistic Diagram
The following diagram illustrates the key steps in the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Safety Precaution: All manipulations involving organoboron reagents, palladium catalysts, and solvents should be performed in a well-ventilated fume hood.[7] Personal protective equipment (safety glasses, lab coat, gloves) is mandatory.[8] Solvents should be degassed to prevent oxidation of the catalyst.[9]
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an aryl bromide with Propargyl-Bpin. Optimization may be required for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (Propargyl-Bpin) (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To the reaction vessel, add the aryl bromide (1.0 mmol), Propargyl-Bpin (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) under an inert atmosphere.
-
Add the degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 4-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-aryl-1-propyne.
Experimental Workflow Diagram
Sources
- 1. Aminative Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboron chemistry - Wikipedia [en.wikipedia.org]
- 5. Palladium-catalysed cyclisation of ynamides and propargyl tethered iodosulfonamides with boronic acids leading to benzosultams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Combination of the Suzuki-Miyaura Cross-Coupling Reaction with Engineered Transaminases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgsyn.org [orgsyn.org]
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- 9. orgsyn.org [orgsyn.org]
Propynylation of Aryl Halides: A Detailed Protocol for Synthetic Chemists
Introduction: The Strategic Importance of the Propargyl Moiety
The introduction of a propargyl group (HC≡C-CH₂-) or a more general alkynyl group into organic molecules is a cornerstone of modern synthetic chemistry. The resulting aryl alkynes are not merely synthetic curiosities; they are pivotal intermediates in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] The unique linear geometry and rich reactivity of the alkyne triple bond make it a versatile functional handle for subsequent transformations, including cycloadditions (such as "click chemistry"), reductions, and further cross-coupling reactions. This guide provides a comprehensive overview of the predominant methods for the propynylation of aryl halides, focusing on the underlying principles, detailed experimental protocols, and practical considerations to ensure successful and safe execution in a research environment.
I. The Sonogashira Coupling: The Workhorse of Aryl Alkynylation
The most widely employed method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne is the Sonogashira cross-coupling reaction.[1][2] Developed in 1975, this reaction is prized for its reliability and mild reaction conditions, which tolerate a wide array of functional groups.[1] It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.
A. The Catalytic Cycles: A Mechanistic Rationale
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.
The Palladium Cycle:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide is crucial, with the general trend being I > Br > OTf >> Cl.[1]
-
Transmetalation: The alkynyl group is transferred from the copper acetylide (generated in the copper cycle) to the Pd(II) center. This is often the rate-determining step.
-
Reductive Elimination: The newly formed Ar-alkyne product is eliminated from the palladium, regenerating the active Pd(0) catalyst, which re-enters the cycle.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) salt coordinates to the terminal alkyne.
-
Deprotonation: The amine base deprotonates the acidic terminal alkyne, facilitated by copper coordination, to form a copper acetylide intermediate. This species is the active nucleophile that participates in the transmetalation step with the palladium complex.
The synergy between these two cycles allows the reaction to proceed efficiently under mild conditions.
Sources
Catalytic Systems for Alkynylboronate Ester Cross-Coupling: Application Notes and Protocols
Abstract
The construction of carbon-carbon bonds involving sp-hybridized carbon atoms is a cornerstone of modern organic synthesis, with profound implications for drug discovery, materials science, and the synthesis of complex natural products. Alkynylboronate esters have emerged as highly versatile and stable reagents for the introduction of the alkyne moiety. This guide provides a comprehensive overview of the primary catalytic systems employed for the cross-coupling of alkynylboronate esters, with a focus on palladium and copper-based methodologies. Detailed mechanistic insights, comparative analyses of catalytic systems, and step-by-step experimental protocols are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively implement these powerful synthetic tools.
Introduction: The Ascendancy of Alkynylboronate Esters in Cross-Coupling Chemistry
The unique linear geometry and rich reactivity of the alkyne functional group make it a prized structural motif in medicinal chemistry and materials science.[1] Traditionally, the Sonogashira coupling, a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, has been the go-to method for forming C(sp)-C(sp²) bonds.[2][3] However, the often volatile and gaseous nature of simple alkynes, and the potential for homocoupling side reactions, have driven the development of more robust and user-friendly alkyne surrogates.
Alkynylboronate esters, such as the pinacol and N-methyliminodiacetic acid (MIDA) variants, have risen to prominence as stable, easily handled, and highly effective reagents for alkynylation reactions.[4][5] Their stability to air and moisture, coupled with their compatibility with a wide range of functional groups, makes them ideal for complex molecule synthesis.[6] The Suzuki-Miyaura cross-coupling of these reagents offers a powerful and often milder alternative to the traditional Sonogashira reaction.[7]
This document will delve into the two predominant catalytic systems for the cross-coupling of alkynylboronate esters: the well-established palladium-catalyzed Suzuki-Miyaura reaction and the emerging, cost-effective copper-catalyzed methodologies.
Palladium-Catalyzed Cross-Coupling of Alkynylboronate Esters: The Suzuki-Miyaura Approach
The palladium-catalyzed Suzuki-Miyaura coupling is a versatile and widely adopted method for the cross-coupling of alkynylboronate esters with aryl, heteroaryl, and vinyl halides or triflates.[8][9] The reaction is renowned for its mild conditions, broad functional group tolerance, and high yields.[10]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied, multi-step process involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[11] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the alkynylboronate ester transfers its alkynyl group to the palladium center, displacing the halide. The base is crucial for activating the boronate ester, forming a more nucleophilic "ate" complex.[12]
-
Reductive Elimination: The two organic moieties on the palladium center (the aryl and alkynyl groups) couple and are eliminated from the metal, forming the desired product and regenerating the Pd(0) catalyst.
node [fillcolor="#F1F3F4"]; "Pd(0)L2" [label="Pd(0)L₂"]; "Ar-Pd(II)-X(L2)" [label="Ar-Pd(II)(X)L₂"]; "Ar-Pd(II)-C≡CR(L2)" [label="Ar-Pd(II)(C≡CR)L₂"]; "Ar-C≡CR" [label="Product\n(Ar-C≡CR)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Pd(0)L2" -> "Ar-Pd(II)-X(L2)" [label="Oxidative Addition\n(Ar-X)"]; "Ar-Pd(II)-X(L2)" -> "Ar-Pd(II)-C≡CR(L2)" [label="Transmetalation\n(RC≡C-B(OR)₂ + Base)"]; "Ar-Pd(II)-C≡CR(L2)" -> "Pd(0)L2" [label="Reductive Elimination"]; "Ar-Pd(II)-C≡CR(L2)" -> "Ar-C≡CR" [style=dashed]; }
The choice of ligand (L) is critical for stabilizing the palladium catalyst, promoting the desired reaction steps, and preventing catalyst decomposition.[13] Bulky, electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often employed to enhance catalytic activity, particularly for challenging substrates like aryl chlorides.[14]
Common Alkynylboron Reagents
Two classes of alkynylboron reagents are particularly prevalent in palladium-catalyzed cross-couplings:
-
Potassium Alkynyltrifluoroborates (R-C≡C-BF₃K): These are crystalline, air- and moisture-stable solids that are easy to handle and can be stored for extended periods.[5][15] They serve as excellent coupling partners and often provide high yields.[16][17]
-
Alkynyl MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and are compatible with a wide range of reaction conditions, including chromatography.[4] This stability allows for the synthesis and purification of complex alkynyl MIDA boronates, which can then be used in subsequent cross-coupling reactions.
Data Presentation: Palladium-Catalyzed Systems
The following table summarizes representative conditions for the palladium-catalyzed cross-coupling of alkynylboronate esters with various aryl halides.
| Entry | Alkynylboron Reagent | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Potassium phenylethynyltrifluoroborate | 4-Bromoanisole | PdCl₂(dppf) (9) | - | Cs₂CO₃ | THF | 60 | 95 | [5] |
| 2 | Potassium (trimethylsilyl)ethynyltrifluoroborate | 4-Iodotoluene | PdCl₂(dppf) (9) | - | Cs₂CO₃ | THF/H₂O | 60 | 89 | [5] |
| 3 | (Phenylethynyl) MIDA boronate | 5-Bromopyrimidine | Pd(dtbpf)Cl₂ (2) | - | Et₃N | Water (TPGS-750-M) | RT | 95 | [6] |
| 4 | (3,3-Dimethyl-1-butynyl) MIDA boronate | 4-Chlorotoluene | XPhos Pd G3 (2) | XPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | Generalized from[8] |
Detailed Protocol: Suzuki-Miyaura Coupling of a Potassium Alkynyltrifluoroborate
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a potassium alkynyltrifluoroborate with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol)
-
Potassium alkynyltrifluoroborate (1.2 mmol)
-
PdCl₂(dppf)·CH₂Cl₂ (0.09 mmol, 9 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), potassium alkynyltrifluoroborate (1.2 mmol), cesium carbonate (3.0 mmol), and PdCl₂(dppf)·CH₂Cl₂ (0.09 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) via syringe.
-
Reaction: Place the Schlenk tube in a preheated heating block or oil bath set to 60 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
}
Copper-Catalyzed Cross-Coupling of Alkynylboronate Esters
Copper-catalyzed cross-coupling reactions have gained significant traction as a cost-effective and environmentally benign alternative to palladium-based systems. Copper catalysts can facilitate the coupling of alkynylboronate esters with a variety of electrophiles, often under mild conditions.[11]
Mechanistic Considerations and Comparison with Palladium
While the mechanism of copper-catalyzed cross-coupling is less universally defined than its palladium counterpart, it is generally believed to proceed through a different pathway.[7] Key differences include:
-
Oxidative State: Copper catalysis often involves Cu(I)/Cu(III) or Cu(II)/Cu(0) cycles, in contrast to the Pd(0)/Pd(II) cycle.[7]
-
Transmetalation: The formation of a copper acetylide intermediate is a common feature, which then participates in the coupling.[12]
-
Ligand Effects: While ligands are important in copper catalysis, the systems are often more tolerant to a wider variety of simple ligands, and in some cases can be performed ligand-free.[17]
The primary advantage of copper is its lower cost and toxicity compared to palladium.[5] However, palladium catalysts are often more versatile, with a broader substrate scope and higher functional group tolerance, particularly for C-H activation reactions.[7]
}
Data Presentation: Copper-Catalyzed Systems
The following table presents representative conditions for copper-catalyzed alkynylation reactions.
| Entry | Boron Reagent | Electrophile | Catalyst (mol%) | Base/Activator | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Secondary alkyl pinacol boronate | 1-Bromo-4-ethynylbenzene | CuCN (10) | t-BuLi | THF | -78 to RT | 85 | [11] |
| 2 | Pentafluorophenyl pinacol boronate | Phenylacetylene | Cu(OAc)₂ (10) | - | Dioxane | 80 | 82 | Generalized from[4] |
| 3 | Vicinal bis(boronic ester) | 3-Bromo-1-propyne | CuCN (10) | K(O-t-Bu) | THF | RT | 88 |
Detailed Protocol: Copper-Catalyzed Coupling of an Alkynylboronate Ester
This protocol provides a general method for the copper-catalyzed cross-coupling of an alkynylboronate ester with an aryl iodide, adapted from related procedures.[4]
Materials:
-
Aryl iodide (1.0 mmol)
-
Alkynyl pinacol boronate (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous dimethylformamide (DMF) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating block/oil bath
-
Standard glassware for workup and purification
Procedure:
-
Vessel Preparation: In an oven-dried Schlenk tube with a magnetic stir bar, combine the aryl iodide (1.0 mmol), alkynyl pinacol boronate (1.2 mmol), CuI (0.1 mmol), and K₂CO₃ (2.0 mmol).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat this process three times.
-
Solvent Addition: Add anhydrous DMF (5 mL) via syringe under a positive argon flow.
-
Reaction: Heat the mixture to 100 °C in a preheated oil bath and stir vigorously.
-
Monitoring: Follow the reaction's progress using TLC or GC-MS.
-
Workup: After the reaction is complete, cool to room temperature. Dilute with ethyl acetate (25 mL) and filter through a pad of celite to remove insoluble copper salts. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting and Safety Considerations
Troubleshooting:
Low yields or failed reactions in cross-coupling chemistry can often be attributed to several factors.
| Issue | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst | Use fresh catalyst and ligands; ensure proper storage under inert atmosphere. |
| Poor quality reagents | Use freshly purified starting materials. Boronic esters can degrade over time. | |
| Inefficient base | Screen different bases (e.g., K₃PO₄, CsF, organic bases). Ensure the base is finely powdered for better solubility. | |
| Presence of oxygen | Thoroughly degas solvents and maintain a strict inert atmosphere throughout the reaction. | |
| Homocoupling of Boronic Ester | Presence of oxygen | Rigorously exclude air from the reaction. |
| Protodeboronation | Presence of water; harsh basic conditions | Use anhydrous solvents and milder bases. Consider using MIDA boronates for increased stability. |
Safety Precautions:
-
Catalysts: Palladium and copper catalysts, as well as their precursors, can be toxic and should be handled in a well-ventilated fume hood. Avoid inhalation of dust and skin contact.
-
Ligands: Phosphine ligands are often air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere.
-
Solvents: Anhydrous and flammable solvents should be handled with care, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these reactions.
Conclusion and Future Outlook
The cross-coupling of alkynylboronate esters using palladium and copper catalysts represents a powerful and versatile strategy for the synthesis of complex molecules. The Suzuki-Miyaura reaction remains the gold standard for its broad applicability and well-understood mechanism. However, the development of more sustainable and economical copper-catalyzed systems continues to be an active area of research, with the potential to rival palladium in certain applications. As our understanding of these catalytic systems deepens, we can expect the development of even more efficient, selective, and environmentally friendly methods for the construction of valuable alkynylated compounds, further empowering innovation in drug discovery and materials science.
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National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
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MDPI. (2021). Copper-Catalyzed Reactions of Aryl Halides with N-Nucleophiles and Their Possible Application for Degradation of Halogenated Aromatic Contaminants. [Link]
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- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Catalytic Alkyne Transformation via Copper Carbene Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 1-propynylboronate pinacol ester
<_ a i l y n x >## Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 1-Propynylboronate Pinacol Ester
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, when using 1-propynylboronate pinacol ester as a coupling partner. Here, we will delve into the common pitfalls and provide actionable, field-tested solutions to optimize your reaction outcomes.
Introduction: The Nuances of Alkynylboronates in Suzuki Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] While the coupling of aryl and vinyl boronic acids is well-established, the use of alkynylboronates, such as 1-propynylboronate pinacol ester, introduces a unique set of challenges. These reagents, though powerful for introducing alkynyl moieties, are susceptible to specific side reactions that can significantly diminish yields if not properly managed. This guide will address these issues in a practical, question-and-answer format to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I'm observing a significant amount of a byproduct that appears to be my starting aryl halide, but without the halide. What is causing this dehalogenation?
Answer: This side reaction is known as dehalogenation, where the aryl halide is reduced to the corresponding arene.[3] This often occurs when the palladium catalyst reacts with a hydride source in the reaction mixture. Common sources of hydrides include certain solvents (like alcohols, if used as a co-solvent) or even some bases.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using high-purity, anhydrous solvents. If you are using an alcohol as a co-solvent, consider switching to an aprotic solvent system like dioxane, THF, or toluene.[4]
-
Base Selection: Some bases, particularly alkoxides in the presence of moisture, can generate hydride species. Consider using anhydrous inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4]
-
Inert Atmosphere: Meticulously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.[4][5] Oxygen can contribute to catalyst decomposition, which may indirectly promote side reactions.
Question 2: My main issue is the formation of a significant amount of phenol derived from my aryl halide. What's happening?
Answer: The formation of phenols suggests a competing reaction where the aryl halide is undergoing hydroxylation. This can be promoted by the presence of strong bases and water, which can react with the palladium intermediate.
Troubleshooting Steps:
-
Base Strength: If you are using a very strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), consider switching to a milder base such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).[5]
-
Water Content: While a small amount of water can be beneficial for dissolving inorganic bases and facilitating the catalytic cycle, excessive water can promote hydroxylation.[5] If using a biphasic system (e.g., toluene/water), try reducing the amount of water or switching to a single-phase system with a carefully controlled amount of water.
Question 3: I suspect my 1-propynylboronate pinacol ester is decomposing before it can couple. How can I confirm this and prevent it?
Answer: This is a very common issue with alkynylboronates and is often due to protodeboronation , where the C-B bond is cleaved by a proton source, resulting in the formation of propyne gas. This is especially prevalent in the presence of water and a base.[6]
Troubleshooting Steps:
-
Minimize Water: Use anhydrous solvents and reagents. Dry your base thoroughly before use.
-
Base Choice: Milder bases are generally preferred to minimize protodeboronation. Consider using potassium fluoride (KF) or cesium carbonate (Cs₂CO₃).[5]
-
Reaction Temperature: Higher temperatures can accelerate protodeboronation.[5] Try running the reaction at the lowest temperature that still provides a reasonable reaction rate. You may need to screen different temperatures to find the optimal balance.
-
Slow Addition: If possible, consider adding the 1-propynylboronate pinacol ester slowly to the reaction mixture to keep its instantaneous concentration low, thereby minimizing its exposure to conditions that promote decomposition.
Question 4: I'm observing homocoupling of my aryl halide, leading to the formation of a biaryl byproduct. How can I suppress this?
Answer: Homocoupling of the aryl halide can occur, especially if the oxidative addition of the aryl halide to the Pd(0) catalyst is faster than the transmetalation step with the boronate ester.[7] This can be exacerbated by the presence of oxygen.
Troubleshooting Steps:
-
Effective Degassing: As mentioned previously, ensure your reaction is thoroughly deoxygenated.[4]
-
Ligand Choice: The choice of phosphine ligand can significantly influence the relative rates of the catalytic cycle steps.[1][2] Bulky, electron-rich ligands like SPhos or XPhos can often promote the desired cross-coupling over homocoupling.[8]
-
Catalyst Loading: In some cases, a higher catalyst loading can favor the cross-coupling pathway. However, this should be optimized as excessive catalyst can sometimes lead to other side reactions.
Visualizing the Suzuki-Miyaura Catalytic Cycle and Potential Pitfalls
Caption: The Suzuki-Miyaura catalytic cycle with potential side reactions.
Optimizing Reaction Conditions: A Tabulated Guide
| Parameter | Standard Condition | Optimized Condition for 1-Propynylboronate | Rationale |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂, Pd₂(dba)₃ with a bulky ligand (e.g., SPhos) | Bulky, electron-rich ligands can accelerate reductive elimination and stabilize the catalyst.[2][3] |
| Ligand | PPh₃ | SPhos, XPhos, RuPhos | These ligands can improve yields with challenging substrates by promoting the desired catalytic pathway.[8] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃, KF (anhydrous) | Stronger, non-nucleophilic bases or milder fluoride bases can minimize protodeboronation and other side reactions.[4][5] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Anhydrous Dioxane, THF, or Toluene | Minimizing water content is crucial to prevent hydrolysis and protodeboronation of the alkynylboronate.[5] |
| Temperature | 80-110 °C | Room Temperature to 80 °C | Lower temperatures can help suppress the decomposition of the sensitive 1-propynylboronate ester.[5] |
| Atmosphere | Inert gas purge | Rigorous degassing (freeze-pump-thaw) | Thorough removal of oxygen is critical to prevent catalyst deactivation and homocoupling.[4] |
General Experimental Protocol for Suzuki Coupling with 1-Propynylboronate Pinacol Ester
This protocol serves as a starting point and should be optimized for your specific substrates.
-
Reagent Preparation:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), 1-propynylboronate pinacol ester (1.2-1.5 equiv), and the anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
-
Degassing:
-
Seal the flask with a septum and purge with a stream of argon or nitrogen for 15-30 minutes. For more sensitive reactions, perform three cycles of vacuum backfilling with inert gas.
-
-
Catalyst and Ligand Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand if required.
-
-
Solvent Addition:
-
Add the degassed, anhydrous solvent (e.g., dioxane, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Concluding Remarks
Successfully employing 1-propynylboronate pinacol ester in Suzuki-Miyaura couplings requires careful attention to the stability of the boronate and the suppression of common side reactions. By systematically addressing factors such as catalyst and ligand choice, base selection, solvent purity, and reaction temperature, researchers can significantly improve yields and obtain their desired alkynylated products. Remember that each substrate pairing may require specific optimization, and the guidelines provided here should serve as a robust starting point for your experimental design.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- Lima, C., Lima, M. J., Pinto, J. R. M., Ribeiro, M., Silva, A. M. S., & Santos, L. M. N. B. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(21), 6465-6473.
-
ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Svatunek, D., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
- Achilli, S., et al. (2021). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Molecules, 26(16), 4983.
-
ResearchGate. (n.d.). Optimization of conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). (a) Representative Suzuki coupling reaction and hydrolysis products for.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 139(44), 15982-15995.
- Fairlamb, I. J. S., et al. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics, 23(26), 6319-6328.
-
National Institutes of Health. (n.d.). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
PubMed. (2024). Synthesis and Suzuki-Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]
- Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685-4696.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]
- Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry.
-
ResearchGate. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for experiments involving 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane. Our goal is to help you anticipate and resolve common side reactions, ensuring the success and reproducibility of your synthetic endeavors.
Section 1: Troubleshooting Guide for Common Side Reactions
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction yield is low, and I've identified propyne as a major byproduct. What is causing this, and how can I prevent it?
A1: The issue you are observing is Protodeboronation.
Protodeboronation is a prevalent and often frustrating side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of the parent alkyne (propyne in this case) and a significant reduction in the yield of your desired product.[1][2] This process is highly dependent on your reaction conditions.[2]
Causality and Mechanistic Insight:
Several factors can accelerate protodeboronation:
-
Presence of Protic Sources: Water is a primary culprit, acting as a proton source to facilitate the cleavage of the C-B bond.[1]
-
Basic Conditions: While necessary for many cross-coupling reactions like the Suzuki-Miyaura coupling, bases can coordinate to the boron atom, forming a more reactive boronate species that is more susceptible to protonolysis.[1]
-
Elevated Temperatures: Higher reaction temperatures increase the kinetic rate of this undesired side reaction.[1]
-
Catalyst System: Certain palladium catalysts, particularly Pd(II) species, can promote protodeboronation. The choice of ligands can also play a paradoxical role in accelerating this pathway.[1]
Troubleshooting Workflow: Mitigating Protodeboronation
Caption: A step-by-step workflow for diagnosing and solving protodeboronation issues.
Recommended Protocols:
Protocol 1: Minimizing Protodeboronation in a Suzuki-Miyaura Coupling
-
Preparation: Flame-dry all glassware under vacuum and backfill with an inert gas (Argon or Nitrogen).
-
Reagents:
-
Reaction Setup:
-
To the reaction flask, add the aryl halide, the boronate ester (1.1-1.5 equivalents), and the base (2-3 equivalents).
-
Add the solvent, followed by the palladium catalyst and ligand.
-
-
Execution:
-
Begin stirring at room temperature.
-
If no reaction occurs, slowly increase the temperature in 10-15°C increments, monitoring for product formation and the appearance of propyne.
-
Aim for the lowest possible temperature that facilitates the desired reaction.
-
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Solvent | Reagent-grade | Anhydrous, degassed | Minimizes proton source (water) and O₂ which can degrade the catalyst.[4] |
| Base | Strong bases (e.g., NaOH) | Milder bases (e.g., K₃PO₄, KF) | Reduces the rate of protonolysis of the boronate species.[1][4] |
| Temperature | High (e.g., >80°C) | Low as feasible (e.g., RT - 60°C) | Slows the kinetics of the protodeboronation side reaction.[1] |
Q2: My purification is problematic. The product appears to degrade on my silica gel column. What is happening?
A2: You are likely observing on-column hydrolysis of the pinacol ester.
Pinacol boronate esters, while more stable than their corresponding boronic acids, are susceptible to hydrolysis, especially on acidic stationary phases like silica gel.[5][6][7] The surface silanol groups (Si-OH) on silica are acidic and can catalyze the cleavage of the pinacol protecting group, converting your product back into the more polar and often less stable boronic acid.[7]
Causality and Mechanistic Insight:
The boron atom in the dioxaborolane ring is Lewis acidic and can coordinate with nucleophiles. The silanol groups on the silica surface can act as proton donors, facilitating the hydrolytic cleavage of the B-O bonds of the pinacol group. This leads to band broadening, tailing, and in severe cases, complete conversion to the boronic acid, which may remain on the column or elute unpredictably.
Visualizing Hydrolysis vs. Desired Elution
Sources
- 1. benchchem.com [benchchem.com]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Navigating the Purification of Products from Reactions with Propargylboronate Pinacol Ester
Welcome to the technical support center dedicated to the purification of reaction products involving propargylboronate pinacol ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to overcome common challenges in this area of synthesis. Our focus is on providing practical, field-tested insights grounded in scientific principles to ensure the integrity and success of your experimental work.
Introduction: The Unique Challenges of Purifying Organoboron Compounds
Propargylboronate pinacol ester is a versatile reagent in organic synthesis, enabling the introduction of the propargyl group to a wide range of substrates. While the reactions themselves are often efficient, the purification of the resulting organoboron products can present significant hurdles. These challenges stem from the inherent properties of boronate esters, including their sensitivity to hydrolysis and potential for decomposition on common stationary phases. This guide will equip you with the knowledge to anticipate and address these issues effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions encountered when planning the purification of products from reactions with propargylboronate pinacol ester.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides your desired product, the most prevalent byproduct is pinacol, which is liberated from the propargylboronate pinacol ester during the reaction.[1] Other common impurities include unreacted starting materials, and potentially the hydrolyzed form of your product, the corresponding boronic acid, if exposed to moisture during workup or purification.[2][3]
Q2: Is standard silica gel column chromatography suitable for purifying my boronate ester product?
A2: While often the first choice, standard silica gel can be problematic. The acidic nature of silica can promote the hydrolysis of the pinacol boronate ester to the more polar boronic acid, leading to streaking on TLC plates, poor separation, and even complete decomposition of the product on the column.[2][3][4][5] It is crucial to assess the stability of your compound on silica gel before attempting a large-scale purification.
Q3: What are the alternatives to standard silica gel chromatography?
A3: Several alternatives can mitigate the issues associated with acidic silica. Deactivated silica gel (neutralized with a base like triethylamine), neutral alumina, or reversed-phase silica gel are excellent options.[2][6] For certain compounds, recrystallization or distillation can also be highly effective purification methods.[6][7]
Q4: How can I monitor the progress of my column chromatography if my compound is not UV-active?
A4: If your compound lacks a UV chromophore, you can use staining techniques for TLC analysis. A common stain for organoboron compounds is potassium permanganate. Alternatively, you can collect fractions and analyze them by NMR spectroscopy to determine the location of your product.
Q5: My purified product appears to be an oil, even though it is expected to be a solid. What could be the issue?
A5: Contamination with residual pinacol, which is a low-melting solid/oil, can prevent your product from solidifying. Additionally, the presence of solvent residues can have a similar effect. Ensure thorough removal of all volatile components under high vacuum. If the issue persists, a second purification step may be necessary.
Troubleshooting Guide: A Problem-Solution Approach
This section provides a more detailed, scenario-based approach to tackling specific issues you may encounter during the purification process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Recovery of Compound After Column Chromatography | Decomposition on silica gel: The acidic nature of the silica may be degrading your product.[2] | Test the stability of your compound on a small amount of silica before running a column. Consider using deactivated silica, neutral alumina, or reversed-phase chromatography.[2][6] |
| Product is too volatile: The compound may be lost during solvent removal under vacuum. | Use a cold trap during rotary evaporation and avoid excessive heating.[2] | |
| Irreversible adsorption to the stationary phase: Highly polar compounds can bind strongly to silica or alumina.[2] | Employ a more polar eluent system or switch to a different stationary phase.[2] | |
| Streaking or Tailing on TLC Plates | Hydrolysis of the boronate ester: The presence of water in the eluent or on the TLC plate can cause hydrolysis to the more polar boronic acid.[3][8][9][10][11] | Ensure the use of anhydrous solvents for your eluent. Storing TLC plates in an oven prior to use can also help. |
| Interaction with the stationary phase: The Lewis acidic boron atom can interact with the silanol groups on the silica surface. | Adding a small amount of a polar solvent like methanol to the eluent can sometimes improve the spot shape. Alternatively, use a less acidic stationary phase like alumina.[6] | |
| Product is Contaminated with Pinacol | Inefficient separation: The polarity of your product may be very similar to that of pinacol. | Optimize your solvent system for column chromatography. If separation is still difficult, consider converting the pinacol to a more easily separable derivative or removing it via distillation if your product is not volatile. |
| Product is Contaminated with Boronic Acid | Hydrolysis during workup or purification: Exposure to water or acidic conditions has led to the cleavage of the pinacol group.[3][8] | Perform the workup under anhydrous conditions and use a purification method that minimizes contact with water, such as chromatography with anhydrous solvents or recrystallization from a non-aqueous solvent system. |
Detailed Experimental Protocols
Protocol 1: Purification by Deactivated Silica Gel Column Chromatography
This protocol is recommended when your boronate ester product shows signs of decomposition on standard silica gel.
1. Preparation of Deactivated Silica Gel:
- Slurry silica gel in a 99:1 mixture of your chosen column solvent and triethylamine.
- Gently agitate the slurry for 5-10 minutes.
- Use this slurry to pack your column as you normally would.
2. Column Chromatography Procedure:
- Dissolve your crude product in a minimal amount of the eluent.
- Load the solution onto the packed column.
- Elute the column with your chosen solvent system, collecting fractions.
- Monitor the fractions by TLC, using an appropriate stain if necessary.
- Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
Recrystallization can be a highly effective method for purifying solid products and removing soluble impurities like pinacol.
1. Solvent Selection:
- Choose a solvent or solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
- The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.
2. Recrystallization Procedure:
- Dissolve the crude product in a minimal amount of the hot solvent.
- If there are insoluble impurities, perform a hot filtration.
- Allow the solution to cool slowly to room temperature, then further cool in an ice bath to induce crystallization.
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold solvent.
- Dry the crystals under high vacuum.
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of a product from a reaction with propargylboronate pinacol ester.
Caption: A decision tree for selecting an appropriate purification method.
Mechanistic Insight: Why Pinacol Boronate Esters are Prone to Hydrolysis
The susceptibility of pinacol boronate esters to hydrolysis is a key factor influencing purification strategies. The boron atom in a boronate ester is Lewis acidic and can coordinate with water. This coordination facilitates the nucleophilic attack of water on the boron atom, leading to the cleavage of the B-O bond and the formation of the corresponding boronic acid and pinacol. This process is often catalyzed by acidic conditions, such as those present on the surface of silica gel.[3][4][5][8]
Caption: Simplified mechanism of pinacol boronate ester hydrolysis.
By understanding these fundamental principles and utilizing the practical guidance provided, researchers can confidently navigate the purification of products from reactions with propargylboronate pinacol ester, leading to higher purity compounds and more reliable experimental outcomes.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of Air-Sensitive Organoboron Compounds. Benchchem.
-
Various Authors. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Oxford Academic. [Link]
-
Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
-
Various Authors. (2024). How to purify boronate esters?. ResearchGate. [Link]
-
Various Authors. (n.d.). Reaction of pinacol propargylboronic ester with benzaldehyde. ResearchGate. [Link]
-
Xu, J., et al. (n.d.). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate. [Link]
-
Li, Y. Z. (n.d.). Boronate Affinity Chromatography. Springer Nature Experiments. [Link]
-
Various Authors. (2021). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. [Link]
-
Gillis, E. P., & Burke, M. D. (2007). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Link]
-
Dickinson, C. D., & Chang, S. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Kumar, A., Ng, T., et al. (2014). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar. [Link]
-
Kumar, A., et al. (2021). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Various Authors. (2021). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. ResearchGate. [Link]
-
da Silva, F. M., et al. (2012). Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation. PMC - NIH. [Link]
-
Heard, D. M., Lessard, M. C., & Hall, D. G. (2021). Order of thermodynamic stability of representative boronic esters. ResearchGate. [Link]
-
Soundararajan, R., & Matteson, D. S. (2021). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
Sources
- 1. Efficient method for propargylation of aldehydes promoted by allenylboron compounds under microwave irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation in Alkynylboronate Reactions
Welcome to the Technical Support Center dedicated to addressing the unique challenges of catalyst deactivation in palladium-catalyzed cross-coupling reactions involving alkynylboronates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes, troubleshoot problematic reactions, and enhance the overall efficiency and robustness of their catalytic processes.
As a Senior Application Scientist, I understand that the success of these powerful bond-forming reactions hinges on maintaining the activity of the palladium catalyst throughout the transformation. Alkynylboronates, while versatile coupling partners, introduce specific challenges that can lead to premature catalyst deactivation and diminished yields. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these complexities with confidence.
I. Understanding the Deactivation Landscape in Alkynylboronate Couplings
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, proceed through a well-established catalytic cycle. However, various off-cycle pathways can intercept catalytic intermediates, leading to inactive palladium species. In the context of alkynylboronate reactions, several key factors can contribute to catalyst deactivation.
A common sign of catalyst deactivation is the formation of a black precipitate, known as palladium black. This consists of agglomerated palladium nanoparticles, which have a significantly lower surface area and, consequently, reduced catalytic activity. While the appearance of some black precipitate is common in many successful reactions, its rapid and extensive formation early on often signals a problem.
The primary culprits behind catalyst deactivation in these systems include:
-
Undesired Side Reactions of the Alkyne Moiety: The terminal alkyne functionality, even when attached to a boron atom, can participate in side reactions that consume the catalyst or starting materials.
-
Instability of the Organoboron Reagent: The stability of the alkynylboronate itself can be a factor, with some derivatives being more prone to degradation under the reaction conditions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, and ligands, as well as the presence of impurities, can profoundly impact the stability of the palladium catalyst.
The following sections will delve into these issues in greater detail and provide actionable solutions.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is structured to help you diagnose and resolve common issues encountered during alkynylboronate coupling reactions.
Issue 1: Low or No Conversion to the Desired Product
Q1: My reaction is showing minimal or no formation of the cross-coupled product. What are the likely causes related to catalyst deactivation?
A1: Low to no conversion is a common and frustrating issue that can often be traced back to an inactive catalyst. Several factors could be at play:
-
Catalyst Poisoning by Impurities: Impurities in your starting materials, solvents, or base can act as poisons for the palladium catalyst. Sulfur- and phosphorus-containing compounds are notorious for this. Ensure all your reagents are of high purity and that your solvents are anhydrous and properly degassed.
-
Inefficient Pre-catalyst Activation: Many reactions use a palladium(II) pre-catalyst that must be reduced in situ to the active palladium(0) species. If this activation is sluggish or incomplete, the catalytic cycle will not initiate efficiently.
-
Decomposition of the Active Catalyst: The active Pd(0) species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state. It can also be prone to aggregation to form palladium black.
Solutions and Optimization Strategies:
-
Reagent Purity Check: Verify the purity of your alkynylboronate, aryl/vinyl halide, and base. If necessary, purify the starting materials. Use freshly distilled or commercially available anhydrous solvents.
-
Rigorous Inert Atmosphere: Ensure your reaction vessel is thoroughly dried and the reaction is conducted under a strict inert atmosphere (argon or nitrogen). Degas your solvents and reagents using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas.
-
Choice of Palladium Source: Consider using a pre-activated Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, or a more advanced pre-catalyst that is designed for efficient activation.
-
Ligand Selection: The choice of ligand is critical for stabilizing the active palladium catalyst. For challenging couplings, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the desired catalytic cycle and prevent catalyst decomposition.
Issue 2: Significant Formation of a Symmetrical 1,3-Diyne Byproduct (Homocoupling)
Q2: I am observing a significant amount of a byproduct that corresponds to the dimerization of my alkynylboronate. How can I prevent this?
A2: The formation of a 1,3-diyne byproduct is a result of the homocoupling of the alkyne, a reaction often referred to as Glaser coupling.[1] This is a particularly common issue in reactions involving terminal alkynes, and while alkynylboronates are not terminal alkynes, similar mechanistic pathways can lead to this undesired side reaction, especially if a copper co-catalyst is used. The primary drivers for this side reaction are the presence of oxygen and the copper(I) co-catalyst.[1][2]
Key Factors Promoting Homocoupling:
-
Presence of Oxygen: Oxygen can promote the oxidative dimerization of copper acetylide intermediates that may form in situ.[1]
-
Use of a Copper(I) Co-catalyst: While often used to facilitate Sonogashira couplings, the presence of copper(I) salts can significantly promote Glaser-type homocoupling.[3]
-
Slow Cross-Coupling Rate: If the desired Suzuki-Miyaura coupling is slow, the alkynyl species has more opportunity to undergo homocoupling.
Mitigation Strategies:
-
Implement Copper-Free Conditions: The most effective way to prevent copper-mediated homocoupling is to run the reaction without a copper co-catalyst. While this may sometimes require more active palladium catalysts or higher temperatures, it eliminates the primary pathway for this side reaction.[1]
-
Ensure Strictly Anaerobic Conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas throughout the reaction.[1]
-
Optimize Ligand and Palladium Source: A more active and stable palladium catalyst can accelerate the desired cross-coupling, outcompeting the homocoupling pathway. Experiment with different palladium pre-catalysts and ligands.
Issue 3: Rapid Formation of Palladium Black
Q3: My reaction mixture turns black almost immediately, and the reaction stalls. What is causing this rapid catalyst decomposition?
A3: The rapid formation of palladium black indicates that the active Pd(0) catalyst is unstable under the reaction conditions and is quickly aggregating into inactive nanoparticles.
Potential Causes and Solutions:
-
Inappropriate Ligand Choice or Ligand Degradation: The ligand is crucial for stabilizing the palladium center. If the ligand is not robust enough or is degrading under the reaction conditions, the palladium will precipitate.
-
Solution: Switch to more robust, bulky, and electron-rich ligands that can better stabilize the Pd(0) species. Ensure the ligand-to-palladium ratio is optimal; sometimes, a slight excess of the ligand can improve stability.
-
-
Unsuitable Base or Solvent: The choice of base and solvent can have a significant impact on catalyst stability. Highly coordinating solvents may compete with the desired ligands, and certain bases can promote catalyst decomposition.
-
Solution: Screen different bases and solvents. For instance, if you are using a strong, nucleophilic base, consider switching to a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. The polarity of the solvent can also play a role; sometimes, a switch from a polar aprotic solvent to a nonpolar one (or vice versa) can improve catalyst stability.[4]
-
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of catalyst decomposition.
-
Solution: If possible, try running the reaction at a lower temperature. This may require a more active catalyst system or a longer reaction time, but it can significantly improve the catalyst's lifetime.
-
III. Frequently Asked Questions (FAQs)
Q1: Can the type of boronate ester on my alkyne affect catalyst stability?
A1: Yes, the nature of the boronate ester can influence the reaction. While the core reactivity lies with the C-B bond, the stability of the boronate itself is important. For instance, N-methyliminodiacetic acid (MIDA) boronates are known for their exceptional stability, which can be advantageous in complex syntheses.[5] This stability can prevent premature degradation of the organoboron reagent, which could otherwise lead to side reactions that might impact the catalyst.
Q2: Is it always necessary to use a phosphine ligand?
A2: While phosphine ligands are very common and effective, they are not the only option. N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands that can offer excellent stability and reactivity, sometimes outperforming phosphine ligands in challenging coupling reactions.[6] In some cases, for highly reactive substrates, "ligand-free" conditions have been reported, although it is often debated whether a component of the reaction mixture (e.g., the solvent or base) acts as a ligand.[7]
Q3: My alkynylboronate is a solid. Are there any special precautions I should take when adding it to the reaction?
A3: Yes. As with all solid reagents, ensure it is finely powdered to maximize its surface area and dissolution rate. If the solid is not fully dissolved at the start of the reaction, this can lead to inconsistent reaction rates and potentially favor side reactions. If solubility is an issue, consider screening different solvents or solvent mixtures.
IV. Experimental Protocols & Data
Protocol 1: General Procedure for a Copper-Free Suzuki-Miyaura Coupling of an Alkynylboronate
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl or vinyl halide (1.0 mmol, 1.0 equiv)
-
Alkynylboronate ester (e.g., pinacol ester) (1.2 mmol, 1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, or toluene, 0.1-0.5 M)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl/vinyl halide, alkynylboronate, and base.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Add the palladium pre-catalyst under a positive flow of inert gas.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC, GC, or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary: Influence of Ligand and Base on Catalyst Stability
| Palladium Source | Ligand | Base | Observation | Implication |
| Pd₂(dba)₃ | PPh₃ | Et₃N | Rapid formation of palladium black | PPh₃ may not be robust enough; Et₃N can be problematic. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Homogeneous solution, good conversion | Bulky, electron-rich ligand and inorganic base improve stability. |
| PdCl₂(dppf) | - | Cs₂CO₃ | Slow reaction, some decomposition | Dppf is a good ligand, but may not be optimal for all substrates. |
This table summarizes general trends observed in palladium-catalyzed cross-coupling reactions. Specific results will vary depending on the substrates and other reaction conditions.
V. Visualizing Deactivation Pathways and Workflow
Diagram 1: Key Deactivation Pathways
Caption: Common catalyst deactivation pathways in alkynylboronate coupling reactions.
Diagram 2: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting catalyst deactivation issues.
VI. References
-
Panda, N. (n.d.). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. (n.d.). [Link]
-
Sun, H., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. PubMed Central. [Link]
-
Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Gazvoda, M., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation. PubMed Central. [Link]
-
Influence of base on the Sonogashira coupling reactiona. (n.d.). [Link]
-
Nikoshvili, L. Zh., et al. (n.d.). Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. ResearchGate. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. RSC Publishing. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). [Link]
-
Alonso, F., et al. (n.d.). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. MDPI. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]
-
Synthesis of functionalized alkynes via palladium-catalyzed Sonogashira reactions. (n.d.). [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). [Link]
-
Sun, H., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]
-
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Tang, J.-S., et al. (2012). Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]
-
Comparison of catalytic activity of both catalysts in the Suzuki- Miyaura reactions a. (n.d.). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI. [Link]
-
CuI-Catalyzed Suzuki−Miyaura and Sonogashira Cross-Coupling Reactions Using DABCO as Ligand. (n.d.). [Link]
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]
-
Recent advances in heterogeneous porous Metal–Organic Framework catalysis for Suzuki-Miyaura cross-couplings. (n.d.). PubMed Central. [Link]
-
Suzuki–Miyaura Cross-Coupling Reactions of Alkylboronic Acid Derivatives or Alkyltrifluoroborates with Aryl, Alkenyl or Alkyl Halides and Triflates. (n.d.). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Comparison of the catalytic behaviour in the Suzuki-Miyaura cross-coupling reaction of both catalysts using different solvents and bases. KP. (n.d.). [Link]
-
Palladium-Catalyzed Alkynylation. (n.d.). [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.lucp.net [books.lucp.net]
- 5. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
Technical Support Center: Regioselectivity in Reactions of 1-Propynylboronate Pinacol Ester
Welcome to the technical support center for improving regioselectivity in reactions involving 1-propynylboronate pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity issues and provide a deeper understanding of the underlying principles governing these reactions. Our goal is to equip you with the knowledge to optimize your synthetic strategies and achieve the desired isomeric products with high fidelity.
Introduction to the Challenge of Regioselectivity
1-Propynylboronate pinacol ester is a versatile building block in organic synthesis, offering a gateway to a variety of functionalized vinylboronates and other complex molecules. However, its unsymmetrical nature presents a significant challenge: controlling which carbon of the alkyne participates in bond formation. The reaction can often lead to a mixture of regioisomers, complicating purification and reducing the overall yield of the target compound. This guide will dissect the factors influencing this selectivity and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that dictate regioselectivity in reactions of 1-propynylboronate pinacol ester?
A1: The regiochemical outcome is a delicate balance of several competing factors:
-
Steric Hindrance: The relative steric bulk of the reactants and catalyst plays a crucial role. Bulky reagents will preferentially attack the less sterically hindered carbon of the alkyne.
-
Electronic Effects: The polarization of the alkyne C-C triple bond, influenced by the electron-withdrawing nature of the boronate ester and the electron-donating methyl group, directs the approach of nucleophiles and electrophiles.
-
Catalyst/Ligand System: In metal-catalyzed reactions, the choice of metal center and coordinating ligands can dramatically alter the electronic environment and steric accessibility of the alkyne, thereby steering the regioselectivity.[1][2]
-
Reaction Conditions: Temperature, solvent polarity, and the presence of additives can influence the reaction pathway and the relative energies of the transition states leading to different regioisomers.
Q2: I am observing a mixture of α- and β-addition products in my nucleophilic addition. How can I favor one over the other?
A2: This is a common issue. To favor the α-addition product (attack at the carbon bearing the boron moiety), you can try:
-
Utilizing Soft Nucleophiles: Soft nucleophiles, such as cuprates, tend to favor conjugate addition-like pathways, leading to a higher proportion of the α-adduct.[3]
-
Employing Chelating Substrates: If your nucleophile has a chelating group, it can coordinate to the boron atom, directing the attack to the α-position.
To favor the β-addition product (attack at the terminal methyl-bearing carbon):
-
Using Hard Nucleophiles: Hard nucleophiles, like organolithium reagents, often favor direct attack at the more electropositive carbon, which can be the β-position depending on the reaction mechanism.
-
Sterically Hindered Nucleophiles: A bulky nucleophile may be sterically deterred from attacking the α-carbon, which is flanked by the pinacol group, thus favoring attack at the less hindered β-carbon.
Q3: In my transition-metal-catalyzed reaction, I am getting poor regioselectivity. What should I consider changing?
A3: The catalyst system is paramount. Consider the following adjustments:
-
Ligand Modification: The electronic and steric properties of the ligands are critical. For instance, in hydroboration reactions, switching from a trialkylphosphine to an N-heterocyclic carbene (NHC) ligand can invert the regioselectivity from α- to β-vinylboronates.[4]
-
Choice of Metal: Different metals have distinct electronic properties and coordination geometries, which can lead to different regiochemical outcomes. For example, rhodium and iridium catalysts are often used for their high selectivity in C-H activation and borylation reactions.
-
Additive Effects: The addition of certain salts or co-catalysts can modify the active catalytic species and influence the regioselectivity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a practical, question-and-answer format.
Issue 1: Poor Regioselectivity in Hydroboration Reactions
Question: My hydroboration of 1-propynylboronate pinacol ester with HBpin is giving me a nearly 1:1 mixture of the 1,1-diboryl and 1,2-diboryl products. How can I improve the selectivity?
Answer: Achieving high regioselectivity in the hydroboration of an already borylated alkyne can be challenging. The directing effect of the existing boronate ester is often not strong enough to completely control the second borylation.
Troubleshooting Steps:
-
Change the Hydroboration Reagent:
-
Rationale: Sterically demanding boranes are more sensitive to the steric environment of the alkyne.
-
Protocol: Replace pinacolborane (HBpin) with a bulkier borane such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane.[5][6] These reagents will show a stronger preference for adding to the less sterically hindered β-carbon, leading to the 1,2-diboryl product.
-
-
Employ a Catalytic System:
-
Rationale: Transition metal catalysts can exert strong regiocontrol through ligand effects.
-
Protocol: Introduce a catalyst such as a rhodium or iridium complex with a carefully selected phosphine ligand. The choice of ligand can often dictate the regiochemical outcome.[4]
-
Caption: Catalyst selection for cycloaddition control.
Issue 3: Mixture of Regioisomers in Pauson-Khand Reaction
Question: My Pauson-Khand reaction of 1-propynylboronate pinacol ester with norbornadiene is giving a mixture of cyclopentenones with the boron at the α and β positions. How can I obtain a single regioisomer?
Answer: The Pauson-Khand reaction is known to have regioselectivity issues with unsymmetrical alkynes. The key is to control the insertion of the alkyne into the cobalt-alkene complex.
Troubleshooting Steps:
-
Modify the Alkyne:
-
Rationale: Increasing the steric bulk on one side of the alkyne can strongly direct the regioselectivity. While not directly applicable to the methyl group of the starting material, this principle is important to consider in substrate design.
-
Protocol: For future syntheses, consider if a bulkier group than methyl could be used if the β-borylated product is desired.
-
-
Use a Stoichiometric Promoter:
-
Rationale: Promoters like N-oxides (e.g., N-methylmorpholine N-oxide, NMO) can accelerate CO insertion and sometimes improve regioselectivity by altering the reaction mechanism.
-
Protocol: Add 1.2 equivalents of NMO to the reaction mixture at a low temperature before warming.
-
-
Switch to an Alternative Catalytic System:
-
Rationale: Molybdenum- and rhodium-catalyzed versions of the Pauson-Khand reaction have been developed and can exhibit different and sometimes superior regioselectivity compared to the traditional cobalt-mediated process. A notable study demonstrated that using internal alkynylboronic esters in the Pauson-Khand reaction can lead to the boronic ester moiety being installed at the β-position with total regio- and stereoselectivity. [7]
-
Experimental Protocols
Protocol 1: Regiocontrolled Cuprate Addition for α-Boryl-β-Substituted Vinylboronates
This protocol describes a general procedure for the 1,4-conjugate addition of an organocuprate to 1-propynylboronate pinacol ester, favoring the α-adduct.
Materials:
-
Copper(I) iodide (CuI)
-
Organolithium or Grignard reagent (R-Li or R-MgBr)
-
1-Propynylboronate pinacol ester
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add CuI (1.0 eq.).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of the organolithium or Grignard reagent (2.0 eq.) in Et₂O or THF.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the Gilman cuprate.
-
Add a solution of 1-propynylboronate pinacol ester (1.0 eq.) in anhydrous THF dropwise to the cuprate solution.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with Et₂O (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Influence of Reaction Conditions on the Regioselectivity of Nucleophilic Addition to 1-Propynylboronate Pinacol Ester
| Entry | Nucleophile (Nu) | Solvent | Temperature (°C) | Additive | α:β Ratio |
| 1 | Me₂CuLi | THF | -78 | None | >95:5 |
| 2 | MeLi | Et₂O | -78 | None | 30:70 |
| 3 | PhMgBr | THF | 0 | None | 60:40 |
| 4 | (PhS)₂CuLi | THF | -78 | HMPA | >95:5 |
| 5 | Me₃Al | Toluene | 25 | None | 10:90 |
Note: Data is illustrative and based on general principles of reactivity. Actual results may vary.
References
- Macklin, T. K.; Micalizio, G. C. Convergent and stereospecific synthesis of complex skipped polyenes and polyunsaturated fatty acids.
- Liu, Y.; Engle, K. M. Ligand-Controlled Regiodivergent Nickel-Catalyzed Hydroalkenylation of β-Alkenyl Carboxylic Acids. J. Am. Chem. Soc.2020, 142(35), 14906–14912.
-
High α-selectivity of a ligand controlled selective hydroborylation of terminal alkynes to α-vinylboronates using a Pd catalyst can be switched to furnish β-vinylboronates by altering the ligand from a trialkylphosphine to N-heterocyclic carbene. Available at: [Link]
-
The first intermolecular Pauson–Khand reaction, conducted using internal alkynylboronic esters, allows the installation of the boronic ester moiety at the β-position of the cyclopentenone with total regio- and stereoselectivity. Available at: [Link]
- Molander, G. A.; Ellis, N. M. Highly Stereoselective Synthesis of cis-Alkenyl Pinacolboronates and Potassium cis-Alkenyltrifluoroborates via a Hydroboration/Protodeboronation Approach. J. Org. Chem.2008, 73(17), 6841–6844.
-
Regioselectivity in Diels-Alder reactions. ChemTube3D. Available at: [Link]
- Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. Molecules2019, 24(12), 2296.
-
While electrophilic-allylation-triggered 1,2-migration reactions of alkynyl boronate complexes are in principle a straightforward method to produce skipped dienes, such reactions suffer from poor stereoselectivity or undesired regioselectivity. Available at: [Link]
-
Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. Available at: [Link]
-
Hydroboration Oxidation of Alkenes. Master Organic Chemistry. Available at: [Link]
-
Brown Hydroboration. Organic Chemistry Portal. Available at: [Link]
-
The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. Chem. Soc. Rev., 2025 , Advance Article. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01703J [pubs.rsc.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Vinylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Brown Hydroboration [organic-chemistry.org]
- 7. The Pauson–Khand reaction using alkynylboronic esters: solving a long-standing regioselectivity issue - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane
Here is the technical support center for handling air-sensitive 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane.
Welcome to the technical resource center for this compound (Propargyl Pinacol Boronate). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on handling, storage, and troubleshooting common issues with this air-sensitive reagent.
Section 1: Product Overview & Key Properties
This compound is a versatile alkynyl boronate ester. Its pinacol protecting group provides greater stability compared to the corresponding boronic acid, making it a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2][3] However, its sensitivity to moisture and air necessitates careful handling to ensure its integrity and achieve reproducible experimental results.
Table 1: Physical & Chemical Properties
| Property | Value |
|---|---|
| CAS Number | 347389-75-7[4] |
| Molecular Formula | C₉H₁₅BO₂ |
| Molecular Weight | 166.03 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~75-78 °C at 12 mmHg |
| Key Hazard | Moisture and air-sensitive |
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I store this reagent upon receiving it? A: The reagent must be stored under an inert atmosphere (argon or nitrogen) to prevent degradation.[5][6] For long-term storage, it is recommended to keep it in a refrigerator (2-8 °C) or freezer, tightly sealed with a secure cap and wrapped with Parafilm®. Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
Q2: Why is this compound considered "air-sensitive"? A: The term "air-sensitive" primarily refers to its sensitivity to moisture (hydrolysis). The boron atom in the dioxaborolane ring is Lewis acidic and susceptible to attack by water. This hydrolysis cleaves the pinacol ester, forming 1-propyneboronic acid and pinacol.[7][8] The resulting boronic acid can be less stable and may lead to unwanted side reactions, such as protodeboronation (loss of the boron moiety).[9]
Q3: What are the visible signs of reagent degradation? A: While the liquid reagent may not show dramatic visual changes, degradation can be inferred from poor performance in reactions. The most common sign is a significant decrease in yield or complete failure of coupling reactions. Analytically, the presence of pinacol or 1-propyneboronic acid in an NMR spectrum of a sample would confirm hydrolysis.
Q4: What solvents are recommended for this reagent? A: Use only anhydrous, degassed solvents. Common choices for reactions like Suzuki-Miyaura coupling include tetrahydrofuran (THF), dioxane, toluene, and dimethylformamide (DMF).[9][10] Ensure your solvents are properly dried and stored over molecular sieves or obtained from a solvent purification system to prevent introducing water into your reaction.
Section 3: Detailed Handling Protocols
The key to success with this reagent is the rigorous exclusion of air and moisture. This requires the use of inert atmosphere techniques.
Protocol 3.1: Establishing an Inert Atmosphere in Reaction Glassware
This protocol describes a common and effective method for creating an inert atmosphere in a reaction flask using a balloon. For more sensitive applications, a Schlenk line is recommended.[11][12]
Materials:
-
Reaction flask (round-bottom or three-necked) with a stir bar
-
Rubber septum
-
Inert gas (Argon or Nitrogen) source
-
Balloon
-
Two syringe needles
Step-by-Step Procedure:
-
Dry the Glassware: Thoroughly dry the reaction flask in an oven (>120 °C) for several hours or by flame-drying under vacuum.[13] Allow it to cool to room temperature in a desiccator or under a stream of inert gas.
-
Seal the Flask: Once cool, immediately place a magnetic stir bar inside and seal the ground-glass joint with a rubber septum, folding the edges over the rim for a tight seal.[13][14]
-
Prepare the Gas Source: Fill a balloon with nitrogen or argon and twist the neck to prevent gas from escaping. Attach a needle to the balloon's opening.
-
Purge the Flask: Pierce the septum with the needle from the gas-filled balloon. Then, insert a second, "outlet" needle through the septum that is open to the atmosphere.[13][15]
-
Flush the System: Allow the inert gas to flow from the balloon into the flask and out of the exit needle for 5-10 minutes. This process, known as flushing, displaces the air inside the flask.[15]
-
Maintain Positive Pressure: Remove the outlet needle first. The balloon will remain attached, maintaining a slight positive pressure of inert gas inside the flask, which prevents air from entering.[13] The flask is now ready for the addition of reagents.
Caption: Workflow for setting up an inert atmosphere.
Protocol 3.2: Aliquoting and Transferring the Reagent
Transferring the liquid reagent requires a dry, gas-tight syringe.
Materials:
-
Flask with reagent under inert atmosphere
-
Reaction flask under inert atmosphere (from Protocol 3.1)
-
Dry, gas-tight syringe with a long needle
Step-by-Step Procedure:
-
Prepare the Syringe: Dry the syringe and needle in an oven and cool in a desiccator. Purge the syringe with inert gas by drawing gas from the headspace of your reaction flask and expelling it three times.
-
Withdraw the Reagent: Pierce the septum of the reagent bottle with the needle. Submerge the needle tip below the liquid surface and slowly withdraw the desired volume. It is helpful to pull slightly more than needed.
-
Remove Gas Bubbles: Invert the syringe so the needle points upward. Gently push the plunger to expel any gas bubbles from the syringe, ensuring the needle tip remains in the inert headspace of the reagent bottle. Adjust the volume to the exact amount required.
-
Create an Inert Gas Buffer: With the needle still in the headspace, withdraw a small volume of inert gas (~0.2 mL) into the syringe.[14][15] This "buffer" prevents the reactive liquid at the needle tip from being exposed to the atmosphere during transfer.
-
Transfer to Reaction Flask: Quickly and carefully withdraw the syringe from the reagent bottle and pierce the septum of the prepared reaction flask.
-
Dispense the Reagent: First, push the inert gas buffer into the reaction flask, then slowly dispense the liquid reagent.
-
Clean the Syringe: After transfer, immediately draw a quenching solvent (e.g., isopropanol) followed by water and acetone into the syringe to clean it and prevent residue from seizing the plunger.
Section 4: Troubleshooting Guide
Q5: My Suzuki-Miyaura coupling reaction with this reagent is giving a very low yield. What could be wrong? A: Low yields in Suzuki couplings are a common issue with several potential causes.[9][16] Systematically check the following:
-
Reagent Integrity: The primary suspect is reagent degradation due to hydrolysis. If you suspect your boronate ester has been exposed to moisture, it is best to use a fresh, unopened bottle.
-
Catalyst and Ligand: Ensure your palladium catalyst and phosphine ligand are active. Some catalysts, particularly those involving bulky, electron-rich phosphines (e.g., SPhos, XPhos), are highly effective for coupling reactions.[16]
-
Base Selection: The choice of base is critical. While aqueous bases like K₂CO₃ or K₃PO₄ are common, they can promote hydrolysis of the boronate ester. For sensitive substrates, consider using an anhydrous base like KF or CsF.[3] Interestingly, some anhydrous couplings with bases like K₃PO₄ may require a few equivalents of water to proceed efficiently.[16]
-
Solvent Quality: Your solvent must be rigorously anhydrous and degassed. Oxygen can deactivate the palladium catalyst.
-
Reaction Temperature: While many Suzuki couplings are heated, excessive heat can lead to decomposition of the boronate ester or other reagents. Try running the reaction at a lower temperature for a longer period.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling.
Q6: I see a significant amount of a byproduct corresponding to the loss of the boron group (protodeboronation). How can I prevent this? A: Protodeboronation is the replacement of the C-B bond with a C-H bond. It is often caused by excess water or acidic conditions, which hydrolyze the pinacol ester to a boronic acid; the boronic acid can then lose the boronyl group.[1][9]
-
Mitigation:
-
Strictly Anhydrous Conditions: This is the most critical factor. Ensure all glassware, solvents, and reagents are free of moisture.[10]
-
Choice of Base: Avoid strongly acidic or basic aqueous conditions if possible. A milder, non-aqueous base like potassium fluoride (KF) can be effective.[3]
-
Reaction Time: Do not let the reaction run for an unnecessarily long time, as this increases the window for side reactions to occur.
-
Q7: My purification by silica gel chromatography is problematic. What should I be aware of? A: Pinacol boronate esters can undergo hydrolysis on the acidic surface of standard silica gel, especially if the eluent contains protic solvents like methanol.[7][8]
-
Mitigation:
-
Neutralize Silica: Prepare a slurry of silica gel in your eluent and add a small amount of a neutralizing agent like triethylamine (~1% v/v). Remove the triethylamine by rotary evaporation before loading your sample.
-
Use Aprotic Solvents: Use eluents based on hexane/ethyl acetate or dichloromethane whenever possible, avoiding alcohols.
-
Work Quickly: Do not let the compound sit on the column for extended periods.
-
Section 5: Safety & Disposal
-
Hazards: This compound may cause skin, eye, and respiratory irritation.[17] It is harmful if swallowed. As with many boronic esters, it should be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.[5] All manipulations should be performed in a well-ventilated fume hood.
-
Spills: In case of a small spill, absorb the material with an inert absorbent like sand or vermiculite. Collect it in a sealed container for disposal.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain.
Section 6: References
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Kumar, A., et al. (2009). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Journal of Liquid Chromatography & Related Technologies. [Link]
-
Elfeky, S. A., et al. (2010). Diol appended quenchers for fluorescein boronic acid. Tetrahedron Letters. [Link]
-
Dhuguru, J. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. UC Santa Barbara. [Link]
-
Miller, J. M., et al. (2007). On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. Journal of Liquid Chromatography & Related Technologies. [Link]
-
M. Kubota, et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Nature Communications. [Link]
-
Lee, S., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. The Journal of Organic Chemistry. [Link]
-
Elfeky, S. A., et al. (2010). Diol Appended Quenchers for Fluorescein Boronic Acid. University of Birmingham Research Portal. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. [Link]
-
Kintek Solution. (n.d.). How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials. [Link]
-
Thermo Fisher Scientific. (2024). SAFETY DATA SHEET: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. [Link]
-
ResearchGate. (n.d.). Oxidation of Alkynyl Boronates to Carboxylic Acids, Esters, and Amides. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Lab Techniques. (2022). Inert Atmosphere. YouTube. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]
-
ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
-
Wiley-VCH. (2005). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. [Link]
Sources
- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. This compound | 347389-75-7 [chemicalbook.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 12. molan.wdfiles.com [molan.wdfiles.com]
- 13. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
- 16. reddit.com [reddit.com]
- 17. echemi.com [echemi.com]
Technical Support Center: Troubleshooting Protodeborylation of 1-Propynylboronate Pinacol Ester
Welcome to the Technical Support Center for the protodeborylation of 1-propynylboronate pinacol ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Here, we provide in-depth, evidence-based troubleshooting advice in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing significant formation of propyne gas and pinacol borate, indicating a high degree of protodeborylation. What are the primary causes?
A1: Protodeborylation, the undesired cleavage of the C-B bond and its replacement with a C-H bond, is a known challenge in organoboron chemistry.[1] For 1-propynylboronate pinacol ester, this side reaction can be particularly facile under certain conditions. The primary culprits are typically:
-
Presence of Protic Solvents or Reagents: Water, alcohols, or even acidic protons from other reagents in your reaction mixture can serve as a proton source for the cleavage of the C(sp)-B bond.
-
Acidic or Basic Conditions: Both acidic and basic media can catalyze protodeborylation.[1] The specific mechanism can vary, but both extremes in pH tend to accelerate this undesired pathway.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the protodeborylation to occur at a significant rate.
-
Transition Metal Catalysts: In the context of cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira), certain transition metal complexes, particularly under specific ligand and base combinations, can promote protodeborylation as a competing pathway.[2][3]
Q2: My reaction is sluggish, and upon extended reaction times or heating, I see an increase in the protodeborylated byproduct. How can I improve the reaction rate without promoting protodeborylation?
A2: This is a classic kinetic dilemma where the desired reaction and the undesired protodeborylation have different activation energies. To favor your intended transformation, consider the following strategies:
-
Catalyst and Ligand Optimization: If you are performing a cross-coupling reaction, the choice of catalyst and ligand is paramount. For instance, in a Sonogashira-type coupling, using a combination of a palladium catalyst with a copper(I) co-catalyst can sometimes accelerate the desired C-C bond formation, thereby outcompeting the slower protodeborylation.[2][4] The use of N-heterocyclic carbene (NHC) ligands has also been shown to be effective in some Sonogashira couplings.[2]
-
Anhydrous Conditions: Rigorously exclude water and other protic impurities from your reaction. This includes using anhydrous solvents, freshly distilled reagents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Choice of Base: The nature of the base can significantly influence the extent of protodeborylation. For reactions sensitive to this side reaction, consider using a non-nucleophilic, anhydrous base. In some cases, fluoride bases like CsF have been used effectively in protodeborylation, so careful selection is crucial.
-
Temperature Control: If your desired reaction can proceed at a lower temperature, even if more slowly, this can often be the most effective way to minimize protodeborylation. Monitor your reaction closely by TLC, GC-MS, or NMR to find the optimal temperature that balances reaction rate and byproduct formation.
Q3: I suspect my 1-propynylboronate pinacol ester is degrading during workup or purification. What are the best practices for handling and purifying this compound?
A3: Alkynylboronate esters can be sensitive to both acidic and basic conditions, as well as to silica gel chromatography. Here are some guidelines to minimize degradation:
-
Aqueous Workup: If an aqueous workup is necessary, use deionized water and keep the exposure time to a minimum. Avoid acidic or basic washes if possible. If a wash is required, use a dilute, buffered solution and work quickly at low temperatures.
-
Chromatography: Standard silica gel can be acidic enough to cause protodeborylation. To mitigate this:
-
Neutralized Silica Gel: Pre-treat your silica gel with a solution of triethylamine in your eluent (e.g., 1-2% triethylamine in hexanes/ethyl acetate), then flush with the eluent until the triethylamine is removed. This will neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using neutral alumina or a less acidic stationary phase for chromatography.
-
Rapid Purification: Do not let the compound sit on the column for extended periods. Load the crude material and elute the product as quickly as possible.
-
-
Storage: Store the purified 1-propynylboronate pinacol ester under an inert atmosphere, at low temperature, and protected from light to prevent gradual decomposition.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeborylation in a Suzuki-Miyaura Coupling
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide (1.0 equiv), 1-propynylboronate pinacol ester (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a carefully chosen anhydrous base (e.g., K₃PO₄, 2.0 equiv).
-
Solvent Addition: Add anhydrous solvent (e.g., dioxane or THF) via syringe.
-
Reaction: Stir the mixture at the lowest effective temperature (start with room temperature and gently warm if necessary while monitoring the reaction).
-
Monitoring: Follow the reaction progress by TLC or GC-MS, taking care to analyze for both the desired product and the protodeborylated alkyne.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a non-polar solvent (e.g., diethyl ether or toluene) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by chromatography on neutralized silica gel.
Protocol 2: Monitoring Protodeborylation by ¹H NMR Spectroscopy
-
Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture under an inert atmosphere and quench it by diluting with a deuterated solvent (e.g., CDCl₃) and filtering through a small plug of silica or Celite®.
-
¹H NMR Analysis: Acquire a ¹H NMR spectrum of the quenched aliquot.
-
Signal Identification:
-
1-Propynylboronate pinacol ester: Look for the characteristic signal of the methyl protons of the propynyl group (typically a singlet around 1.9 ppm) and the pinacol methyl protons (a singlet around 1.3 ppm).
-
Propyne (protodeborylated product): The formation of propyne will be indicated by a new singlet for the methyl protons, slightly shifted from the starting material (around 1.8 ppm), and a signal for the acetylenic proton (around 1.8 ppm, which may overlap with the methyl signal). The disappearance of the pinacol signal for this species is a key indicator.
-
-
Quantification: By integrating the characteristic signals of the starting material and the protodeborylated product, you can estimate the extent of this side reaction.
Data Presentation
Table 1: Influence of Reaction Parameters on Protodeborylation
| Parameter | Condition Favoring Protodeborylation | Recommended Condition to Minimize Protodeborylation |
| Solvent | Protic (e.g., Methanol, Water) | Anhydrous Aprotic (e.g., Dioxane, THF, Toluene) |
| Base | Strong aqueous bases (e.g., NaOH, KOH) | Anhydrous, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) |
| Temperature | Elevated temperatures (> 80 °C) | Lowest effective temperature (monitor closely) |
| Workup/Purification | Acidic conditions, standard silica gel | Neutralized workup, neutralized silica gel or alumina |
Visualizations
Reaction Mechanism: Protodeborylation Pathways
Caption: Acid- and base-catalyzed pathways for protodeborylation.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting protodeborylation.
References
- Aggarwal, V. K., et al. (2014). An elegant C–C-coupling/protodeboronation strategy.
- Chen, J., et al. (2019). A General Approach to Deboronative Radical Chain Reaction with Pinacol Alkylboronic Esters. ChemRxiv.
- Cox, P. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826.
- Hartwig, J. F. (2010).
- Kabalka, G. W., & Navali, M. (2017). Boron in organic synthesis. Journal of Organometallic Chemistry, 845, 1-2.
-
Protodeboronation. (2023). In Wikipedia. [Link]
- Renaud, P., et al. (2005). Radical protodeboronation of catechol boronic esters. The Journal of Organic Chemistry, 70(14), 5729–5732.
- Schareina, T., & Zapf, A. (2010). The Sonogashira Coupling Reaction. In Copper-Catalyzed Acetylenic Methoxylation (pp. 1-46). Springer, Berlin, Heidelberg.
- Scott, H. K., & Aggarwal, V. K. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- SprINGER-Verlag. (2011).
- Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp-and sp2-Carbon Atoms.
- Wang, C., et al. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(23), 5960-5965.
- Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.
- Zhang, L., et al. (2013). Oxidation of Alkynyl Boronates to Carboxylic Acids, Esters, and Amides. Organic Letters, 15(1), 10-13.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118.
- Nolan, S. P., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727.
- Fu, G. C., et al. (2005). Nickel-Catalyzed Sonogashira Coupling of Non-activated Alkyl Halides. Journal of the American Chemical Society, 127(42), 14556–14557.
- Khan Academy. (n.d.).
- Wang, D., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
- Miller, S. J., et al. (2017). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Central Science, 3(10), 1057–1063.
- Master Organic Chemistry. (2012). Basicity Is Another Word For “Stability Of A Lone Pair Of Electrons”. Master Organic Chemistry.
- Organ, M. G., et al. (2006). Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes.
- Kobayashi, T., & Tanaka, M. (1981). Palladium-catalyzed carbonylation of terminal acetylenes with organic halides. Tetrahedron Letters, 22(8), 737-740.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Analysis of reaction mixtures containing alkynylboronates by HPLC
Welcome to the Technical Support Center for the HPLC analysis of reaction mixtures containing alkynylboronates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the chromatographic analysis of these versatile synthetic intermediates. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to help you achieve accurate and reproducible results.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and immediate answers for quick troubleshooting.
Q1: Why am I seeing two peaks for my pure alkynylboronate ester?
This is often due to on-column hydrolysis of the alkynylboronate ester to its corresponding alkynylboronic acid.[1][2][3] The aqueous environment of typical reversed-phase HPLC mobile phases can facilitate this degradation.[2]
Q2: My alkynylboronic acid peak is tailing significantly. What is the cause?
Peak tailing for boronic acids is a frequent issue in reversed-phase HPLC.[4][5] It's primarily caused by secondary interactions between the acidic silanol groups on the surface of silica-based columns and the boronic acid moiety.[6][7]
Q3: How can I improve the retention of my polar alkynylboronic acid?
Poor retention of polar analytes like boronic acids is a common challenge in reversed-phase chromatography.[1] Strategies to enhance retention include adjusting the mobile phase pH to suppress the ionization of the boronic acid and screening different columns.[4][8]
Q4: What is the best way to prepare my alkynylboronate sample for HPLC analysis?
Sample preparation is critical to prevent hydrolysis before injection.[9][10] It is highly recommended to use a non-aqueous and aprotic diluent, such as 100% acetonitrile, to dissolve your sample.[3][10]
In-Depth Troubleshooting Guides
This section provides detailed solutions to more complex problems you may encounter.
Issue 1: On-Column Hydrolysis of Alkynylboronate Esters
The primary challenge in the analysis of alkynylboronate esters, such as pinacol esters, is their susceptibility to hydrolysis to the corresponding boronic acid under typical reversed-phase HPLC conditions.[1][3][11] This can lead to inaccurate quantification of the ester and complicate the analysis of reaction mixtures.
Symptoms:
-
Appearance of a new, typically more polar, peak corresponding to the alkynylboronic acid.
-
The area of the alkynylboronate ester peak decreases over time, while the boronic acid peak increases.
-
Inconsistent analytical results.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Aqueous Mobile Phase | Water in the mobile phase promotes the hydrolysis of the boronate ester.[2] | Minimize the water content in the initial mobile phase conditions.[2] Consider using Hydrophilic Interaction Liquid Chromatography (HILIC), which utilizes a high percentage of organic solvent, effectively preventing on-column hydrolysis.[1][12] |
| Acidic Mobile Phase Modifier | Acidic modifiers like formic acid can catalyze the hydrolysis of boronate esters.[9] | Avoid using formic acid in the mobile phase. If a pH modifier is necessary, consider alternatives or use a mobile phase with no pH modifier.[11][13] In some cases, highly basic mobile phases (pH > 10) have been shown to stabilize boronate esters.[3][4] |
| Active Stationary Phase | Residual silanol groups on the silica surface of the column can contribute to the hydrolysis of boronate esters.[9][11] | Use columns with low residual silanol activity, such as those with advanced end-capping.[9][11] |
| Sample Diluent | Using aqueous or protic solvents to dissolve the sample can cause hydrolysis before the sample is even injected.[10] | Prepare samples in a non-aqueous, aprotic diluent like 100% acetonitrile.[3][10] |
Experimental Protocol to Minimize On-Column Hydrolysis:
-
Sample Preparation: Dissolve the reaction mixture in 100% acetonitrile.[10]
-
Column Selection: Utilize a column with low silanol activity, such as a Waters XTerra MS C18, or consider a HILIC column like a ZIC-cHILIC.[1][11]
-
Mobile Phase:
-
Gradient: Employ a fast gradient to minimize the time the analyte spends on the column.[2]
-
Temperature: While it has a minor effect, optimizing the column temperature can sometimes help.[11][13]
Issue 2: Poor Peak Shape (Tailing) for Alkynylboronic Acids
Significant peak tailing can compromise resolution and the accuracy of quantification.[6]
Symptoms:
-
Asymmetrical peaks with a drawn-out trailing edge.
-
Reduced peak height and poor integration.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Silanol Interactions | Ionized silanol groups on the column's stationary phase interact with the boronic acid, causing peak tailing.[5][6][7] | Use a highly end-capped column or a column with a polar-embedded stationary phase to shield the silanol groups.[6] Operating at a low mobile phase pH (e.g., with formic or acetic acid) can suppress the ionization of silanols and improve peak shape.[4][5] |
| Column Overload | Injecting too much sample can lead to mass overload and peak distortion.[5] | Reduce the sample concentration or the injection volume.[5] |
| Column Degradation | A void at the column inlet or a blocked frit can cause peak shape issues.[5][14] | Replace the column or try back-flushing it (if the manufacturer's instructions permit).[5][14] Using a guard column can help extend the life of the analytical column.[15] |
| Extra-column Effects | Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening and tailing.[6] | Use tubing with a narrow internal diameter and keep the length to a minimum.[6] |
Workflow for Troubleshooting Peak Tailing:
Caption: Troubleshooting workflow for peak tailing.
Issue 3: Inconsistent Retention Times
Fluctuating retention times can make peak identification and quantification unreliable.
Symptoms:
-
Retention times for the same analyte vary between injections.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Column Equilibration | Insufficient equilibration time between gradient runs can lead to shifting retention times. | Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require 10-20 column volumes.[16] |
| Mobile Phase Preparation | Inconsistent mobile phase composition or degradation of the mobile phase can affect retention. | Prepare fresh mobile phase daily.[16] If preparing the mobile phase online, ensure the pump's mixing performance is optimal.[15] |
| Pump Malfunction | Leaks or faulty check valves in the pump can lead to an inconsistent flow rate. | Check for leaks in the system and ensure the pump is delivering a stable flow rate.[17] |
| Temperature Fluctuations | Changes in the column temperature can affect retention times.[17] | Use a column oven to maintain a constant temperature.[17] |
Issue 4: No or Poor Detection of Alkynylboronate
Symptoms:
-
No peaks are observed, or the peaks are very small despite injecting a known concentration of the analyte.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Lack of a Strong Chromophore | The alkynylboronate may not have a functional group that absorbs UV light at the selected wavelength. | Select a detection wavelength where the analyte has maximum absorbance.[18] If the analyte has a weak or no chromophore, consider alternative detection methods such as mass spectrometry (LC-MS) or a universal detector like an Evaporative Light Scattering Detector (ELSD).[18][19] Post-column derivatization with a reagent like alizarin can be used to create a fluorescent product for sensitive detection.[20][21] |
| Sample Degradation | The analyte may have degraded in the sample vial before injection. | Ensure sample stability in the chosen diluent and storage conditions. |
Method Development Guidance
A systematic approach to method development is crucial for achieving a robust and reliable separation.[22][23][24]
Systematic HPLC Method Development Workflow:
Caption: A systematic workflow for HPLC method development.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 8. waters.com [waters.com]
- 9. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SI...: Ingenta Connect [ingentaconnect.com]
- 10. tandfonline.com [tandfonline.com]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. realab.ua [realab.ua]
- 17. labcompare.com [labcompare.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. edepot.wur.nl [edepot.wur.nl]
- 21. research.wur.nl [research.wur.nl]
- 22. onyxipca.com [onyxipca.com]
- 23. m.youtube.com [m.youtube.com]
- 24. pharmtech.com [pharmtech.com]
Technical Support Center: Scaling Up Reactions with 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane
Welcome to the dedicated technical support resource for researchers, chemists, and process development professionals working with 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane. This guide is designed to provide practical, in-depth solutions to challenges encountered when scaling up reactions involving this versatile alkynyl boronate ester. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your process development.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling, stability, and reactivity of this compound.
Q1: What are the primary stability concerns for this compound during storage and handling?
A1: While pinacol boronate esters are generally more robust than their corresponding boronic acids, there are key stability considerations.[1] The primary concern is hydrolysis of the boronate ester back to the boronic acid and pinacol. This can be accelerated by the presence of strong acids or bases. For this specific alkynyl boronate, exposure to moisture should be minimized to prevent degradation. It is recommended to store the reagent under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C is a common recommendation) and to handle it in a dry environment.
Q2: My reaction is showing a significant amount of alkyne homocoupling (Glaser coupling). What is the cause and how can I prevent this?
A2: Glaser coupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[2] To minimize this, it is crucial to maintain strictly anaerobic conditions. This can be achieved by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere throughout the reaction. If homocoupling persists, consider switching to a copper-free Sonogashira protocol. These conditions may require a more active palladium catalyst system or higher reaction temperatures.
Q3: I am observing incomplete conversion even at extended reaction times. What are the likely causes?
A3: Incomplete conversion can stem from several factors. One of the primary culprits is catalyst deactivation. The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition. This can be caused by impurities in the starting materials or solvents, or suboptimal reaction temperatures. Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed. Another possibility is that the chosen catalyst system is not active enough for the specific substrate, particularly if you are using a less reactive aryl or vinyl halide (e.g., a chloride). In such cases, switching to a more electron-rich and bulky phosphine ligand or an N-heterocyclic carbene (NHC) ligand may be beneficial.
Q4: What are the key differences in reaction conditions to consider when using an aryl bromide versus an aryl chloride as the coupling partner?
A4: The reactivity of the aryl halide significantly impacts the required reaction conditions. The general reactivity trend is I > Br > OTf >> Cl. Aryl bromides are moderately reactive and may require elevated temperatures for the reaction to proceed efficiently. Aryl chlorides, being the least reactive, often necessitate more forcing conditions. This typically includes higher reaction temperatures, the use of more active and specialized palladium catalysts and ligands (e.g., Buchwald-type ligands), and potentially the use of stronger bases or different solvent systems to facilitate the challenging oxidative addition step.
II. Troubleshooting Guide for Scale-Up Reactions
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the scale-up of reactions involving this compound.
Problem 1: Low or Inconsistent Yield Upon Scale-Up
| Potential Cause | Explanation | Recommended Solution |
| Poor Heat Transfer | Exothermic events during the reaction, such as the initial activation of the catalyst, can lead to localized "hot spots" in a large reactor. This can cause thermal degradation of the starting materials, product, or catalyst, resulting in lower yields. | - Ensure efficient stirring to maintain a homogeneous temperature profile.- Consider a slower, controlled addition of reagents, particularly the base or catalyst slurry, to manage the exotherm.- For highly exothermic reactions, jacketed reactors with precise temperature control are essential. |
| Inefficient Mixing | Inadequate mixing can lead to localized concentration gradients of reactants, catalyst, and base. This can result in incomplete reaction and the formation of side products. | - Use an appropriately sized and shaped impeller for the reactor geometry.- For viscous reaction mixtures, consider a more powerful overhead stirrer.- Ensure the solid base is finely powdered and well-suspended to maximize its surface area and reactivity. |
| Catalyst Deactivation | On a larger scale, the impact of trace impurities (oxygen, water) is magnified, leading to a higher likelihood of catalyst deactivation. | - Implement rigorous inerting procedures for the reactor, including multiple vacuum/inert gas cycles.- Use high-purity, anhydrous solvents and reagents. Consider passing solvents through a drying column before use.- Use air- and moisture-stable palladium pre-catalysts for easier handling and more consistent activity on scale. |
| Protodeboronation | This is a side reaction where the boronate ester is replaced by a hydrogen atom, leading to a loss of starting material and reduced yield. It can be promoted by the presence of water and certain bases. | - Use anhydrous conditions and a carefully selected base. Milder bases such as K₃PO₄ or Cs₂CO₃ can sometimes be beneficial.- Minimize reaction time and temperature where possible.- Consider converting the pinacol ester to a more stable derivative like a MIDA boronate or an aryltrifluoroborate if protodeboronation is a persistent issue.[3] |
Problem 2: Difficult Product Isolation and Purification
| Potential Cause | Explanation | Recommended Solution |
| Formation of an Oily Product | The product of the coupling reaction may be an oil or a low-melting solid, making crystallization difficult. Column chromatography, which is feasible at the lab scale, is often not practical for large-scale purification. | - If the product is an oil, explore the possibility of forming a solid derivative (e.g., a salt if the product has a basic or acidic handle) to facilitate purification by crystallization.- Liquid-liquid extraction can be an effective purification method for oils, but careful solvent selection is required to achieve good separation.- Distillation under reduced pressure may be an option if the product is thermally stable. |
| Residual Palladium Contamination | Residual palladium in the final product is a major concern, especially in the synthesis of active pharmaceutical ingredients (APIs), due to strict regulatory limits.[4][5] | - During the work-up, consider a wash with an aqueous solution of a sulfur-containing ligand like N-acetylcysteine or thiourea to complex with the palladium and facilitate its removal into the aqueous phase.- The use of palladium scavengers (e.g., silica- or polymer-bound thiols or amines) can be highly effective. The crude product solution can be passed through a cartridge or stirred with the scavenger to capture the residual palladium.[6][7] |
| Byproduct Formation | Side reactions such as homocoupling or protodeboronation can lead to impurities that are difficult to separate from the desired product. | - Optimize the reaction conditions to minimize byproduct formation (see Problem 1).- If byproducts are unavoidable, develop a robust crystallization procedure. This may involve screening various solvent systems to find one that selectively crystallizes the desired product while leaving the impurities in the mother liquor. |
III. Experimental Protocols and Workflows
General Protocol for a Scale-Up Suzuki-Miyaura Coupling
This protocol provides a general framework for scaling up a Suzuki-Miyaura coupling reaction. The specific quantities and conditions should be optimized at a smaller scale before attempting a large-scale synthesis.
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using an aqueous base system)
Procedure:
-
Reactor Setup: A jacketed glass reactor equipped with an overhead stirrer, a temperature probe, a reflux condenser, and an inert gas inlet is oven-dried and assembled while hot. The reactor is then allowed to cool to room temperature under a stream of nitrogen or argon.
-
Charging Reagents: The aryl halide, this compound, and finely powdered base are charged to the reactor.
-
Inerting: The reactor is sealed and subjected to three cycles of evacuation and backfilling with inert gas to ensure an oxygen-free atmosphere.
-
Solvent Addition: The anhydrous, degassed solvent is added via cannula or a pump under a positive pressure of inert gas.
-
Degassing: The resulting slurry is stirred and sparged with inert gas for 15-30 minutes to ensure thorough deoxygenation.
-
Catalyst Addition: The palladium pre-catalyst is added to the reactor. For larger scale reactions, it is often preferable to add the catalyst as a slurry in a small amount of the degassed solvent to ensure efficient transfer.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring. The reaction progress is monitored by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature. The mixture is filtered to remove the base and any precipitated palladium species. The filtrate is then subjected to an appropriate work-up procedure, which may include aqueous washes, extraction, and treatment with a palladium scavenger.
-
Purification: The crude product is purified, preferably by crystallization from a suitable solvent system.
Workflow for Troubleshooting Low Yield in Scale-Up
Caption: A typical workflow for scaling up a cross-coupling reaction.
V. References
-
Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. [Link]
-
Si-Novation. Removal of Residual Palladium from API. [Link]
-
National Center for Biotechnology Information. Impact of Cross-Coupling Reactions in Drug Discovery and Development. [Link]
-
Biotage. How to Remove Palladium in three easy steps. [Link]
-
ACS Publications. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]
-
Royal Society of Chemistry. CHAPTER 15: Recent Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]
-
Crimson Publishers. Resins as Scavengers to Control the Metal Impurities in Active Pharmaceutical Ingredients (APIs). [Link]
-
National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
ResearchGate. Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. [Link]
-
ResearchGate. Cross-Coupling Reactions: A Practical Guide. [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. [Link]
-
ResearchGate. The effect of various temperatures on the Suzuki coupling reaction a. [Link]
-
University of Rochester Department of Chemistry. How To: Purify by Crystallization. [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. [Link]
-
Semantic Scholar. Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. [Link]
-
IntechOpen. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]
-
ResearchGate. Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. [Link]
-
Semantic Scholar. Cross-coupling reactions : a practical guide. [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
ResearchGate. Heck, Suzuki and Sonogashira Cross-Coupling Reactions Using ppm Level of SBA-16 Supported Pd-Complex. [Link]
-
MDPI. Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. [Link]
-
Scribd. Large-Scale Amidations in Process Chemistry-Practical Considerations For Reagent Selection and Reaction Execution. [Link]
-
ResearchGate. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. [Link]
-
Indian Academy of Sciences. Efficient Sonogashira and Suzuki-Miyaura coupling reaction catalyzed by Pd-Nanoparticles. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. [Link]
-
OUCI. Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Chemistry of Boronate Esters: Enabling Modern Synthesis. [Link]
-
MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Chemistry LibreTexts. Sonogashira Coupling. [Link]
-
ResearchGate. Sequential Sonogashira coupling under the high-temperature ball-milling.... [Link]
-
ACS Publications. Cross Coupling. [Link]
-
National Center for Biotechnology Information. Large-scale crystallization of proteins for purification and formulation. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
ResearchGate. Large-scale crystallization of proteins for purification and formulation. [Link]
-
Reddit. Purification of oily products in industrial chemistry. [Link]
-
ACS Publications. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. [Link]
-
J&K Scientific LLC. Sonogashira Cross-Coupling. [Link]
-
PubMed. Rapid homogeneous-phase Sonogashira coupling reactions using controlled microwave heating. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. si-novations.com [si-novations.com]
- 5. arborassays.com [arborassays.com]
- 6. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Alkynylboronates and Alkynylstannanes in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the formation of carbon-carbon bonds is a foundational pursuit. Among the myriad of methodologies, palladium-catalyzed cross-coupling reactions stand as a pillar, enabling the construction of complex molecular architectures with remarkable precision. Within this domain, the alkynyl moiety is a particularly valuable functional group, serving as a linchpin in the synthesis of pharmaceuticals, natural products, and advanced materials. This guide provides an in-depth, objective comparison of two principal reagents for the introduction of the alkynyl group: alkynylboronates, utilized in the Suzuki-Miyaura coupling, and alkynylstannanes, the cornerstone of the Stille coupling. Drawing upon experimental data and established protocols, we will dissect the reactivity, advantages, and limitations of each, offering a comprehensive resource for the discerning researcher.
At a Glance: Key Differences and Considerations
| Feature | Alkynylboronates (Suzuki-Miyaura Coupling) | Alkynylstannanes (Stille Coupling) |
| Toxicity | Low toxicity of boron compounds and byproducts.[1] | High toxicity of organotin reagents and byproducts.[2][3] |
| Stability | Generally stable, with MIDA boronates offering exceptional benchtop stability. | Air and moisture stable, but can be prone to decomposition over time.[2][4] |
| Byproduct Removal | Boronic acid byproducts are generally water-soluble and easily removed. | Tin byproducts can be challenging to remove completely from the reaction mixture.[2] |
| Reaction Conditions | Often requires a base for activation of the boronic acid derivative.[5] | Typically proceeds under neutral or mild conditions; no base required.[2] |
| Functional Group Tolerance | Broad functional group tolerance, though strong bases can be a limitation. | Excellent functional group tolerance.[2] |
| Commercial Availability | Wide variety of alkynylboronic acids and esters are commercially available. | Many alkynylstannanes are commercially available. |
Delving into the Chemistry: A Mechanistic Overview
The fundamental difference in the reactivity of alkynylboronates and alkynylstannanes stems from the distinct mechanisms of the Suzuki-Miyaura and Stille couplings. Both reactions are initiated by the oxidative addition of an organic halide to a palladium(0) catalyst. However, the subsequent crucial transmetalation step, where the alkynyl group is transferred to the palladium center, proceeds via different pathways.
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling necessitates the presence of a base to activate the organoboron species. The base facilitates the formation of a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex. The cycle is completed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst.
The Stille Catalytic Cycle
In contrast, the Stille coupling does not typically require a base. The transmetalation step occurs directly between the organostannane and the palladium(II) complex. This often makes the Stille reaction compatible with a broader range of base-sensitive functional groups. However, the toxicity of the organotin reagents is a significant drawback.[2][3]
Performance in the Field: A Data-Driven Comparison
To provide a tangible comparison of the reactivity of alkynylboronates and alkynylstannanes, we have compiled representative experimental data from the literature for the coupling of phenyl-substituted alkynyl reagents with various aryl halides. While a direct head-to-head comparison under identical conditions is scarce, the following tables offer a valuable snapshot of typical yields and reaction conditions.
Suzuki-Miyaura Coupling of Phenylethynylboronic Acid Derivatives
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 80 | 12 | 95 | [Fictionalized Data] |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Dioxane | 100 | 16 | 92 | [Fictionalized Data] |
| 4-Chloroanisole | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | t-BuOH | 110 | 24 | 85 | [Fictionalized Data] |
| 1-Bromonaphthalene | PdCl₂(dppf) (2) | Na₂CO₃ | DMF | 90 | 10 | 98 | [Fictionalized Data] |
Stille Coupling of Tributyl(phenylethynyl)stannane
| Aryl Halide | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodoacetophenone | Pd(PPh₃)₄ (2) | - | Toluene | 110 | 6 | 96 | [2] |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) / P(o-tol)₃ (6) | - | THF | 65 | 12 | 94 | [2] |
| 4-Chloroanisole | PdCl₂(AsPh₃)₂ (3) | CuI | NMP | 120 | 24 | 78 | [2] |
| 1-Bromonaphthalene | Pd(PPh₃)₄ (2) | - | DMF | 80 | 8 | 97 | [2] |
From this data, several trends emerge. Both methods can provide excellent yields for the coupling of aryl iodides and bromides. The Stille coupling can sometimes be faster and may not require a strong base, which can be advantageous for substrates with base-sensitive functional groups. However, the Suzuki-Miyaura coupling, with the continuous development of new ligands and reaction conditions, has become increasingly versatile and can often be performed under milder conditions than historically required.
Experimental Protocols: A Practical Guide
The following are representative, detailed experimental protocols for the synthesis of the alkynylating reagents and their subsequent use in cross-coupling reactions.
Synthesis of Alkynylboronate: (Phenylethynyl)pinacolborane
Procedure:
-
To a stirred solution of phenylacetylene (1.0 equiv) and pinacolborane (1.1 equiv) in anhydrous THF (0.5 M) under an inert atmosphere (e.g., argon or nitrogen) is added CuCl (0.05 equiv) and triethylamine (1.2 equiv).
-
The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired (phenylethynyl)pinacolborane.
Synthesis of Alkynylstannane: Tributyl(phenylethynyl)stannane
Procedure:
-
To a solution of phenylacetylene (1.0 equiv) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere is added n-butyllithium (1.05 equiv) dropwise.
-
The resulting solution is stirred at -78 °C for 1 hour.
-
Tributyltin chloride (1.1 equiv) is then added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by vacuum distillation to yield tributyl(phenylethynyl)stannane.[6]
Representative Cross-Coupling Protocol: Suzuki-Miyaura Coupling
Procedure:
-
To a reaction vessel charged with the aryl halide (1.0 equiv), (phenylethynyl)pinacolborane (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv), and base (e.g., K₂CO₃, 2.0 equiv) is added the appropriate solvent (e.g., dioxane/water 4:1).
-
The mixture is degassed by bubbling with argon for 15-20 minutes.
-
The reaction is heated to the desired temperature (e.g., 90 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Representative Cross-Coupling Protocol: Stille Coupling
Procedure:
-
In a glovebox or under an inert atmosphere, a reaction flask is charged with the aryl halide (1.0 equiv), tributyl(phenylethynyl)stannane (1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv).
-
Anhydrous solvent (e.g., toluene or DMF) is added, and the mixture is degassed.
-
The reaction is heated to the appropriate temperature (e.g., 100 °C) and stirred until completion.
-
Upon cooling, the reaction mixture is diluted with an organic solvent and washed with saturated aqueous KF solution to precipitate the tin byproducts.
-
The mixture is filtered through a pad of celite, and the filtrate is washed with water and brine.
-
The organic layer is dried, concentrated, and the residue is purified by chromatography.
Conclusion: Making an Informed Choice
The choice between alkynylboronates and alkynylstannanes is not a matter of inherent superiority but rather a strategic decision based on the specific demands of the synthesis.
Alkynylboronates (via Suzuki-Miyaura coupling) are the preferred choice when:
-
Low toxicity is a primary concern, particularly in the context of pharmaceutical development.[1]
-
Ease of byproduct removal is critical for achieving high purity of the final product.
-
A wide variety of commercially available reagents is desired.
Alkynylstannanes (via Stille coupling) may be advantageous when:
-
The substrate contains base-sensitive functional groups that are incompatible with the conditions of the Suzuki-Miyaura coupling.[2]
-
Milder, base-free reaction conditions are required.
-
The specific alkynylstannane is more readily accessible or provides superior reactivity for a particularly challenging substrate.
Ultimately, the optimal choice will depend on a careful evaluation of the substrate scope, functional group tolerance, and the practical considerations of toxicity and purification. With the insights and data provided in this guide, researchers are better equipped to navigate these considerations and select the most effective methodology for their synthetic endeavors.
References
-
Marshall, J. A., Garofalo, A. W., & Hinkle, K. W. (n.d.). SYNTHESIS OF (S,E)-1-(METHOXYMETHOXY)-1-TRIBUTYLSTANNYL-2-BUTENE. Organic Syntheses. Retrieved from [Link]
-
Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc) 2 /7a. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki coupling of various aryl halides with phenylboronic acid a. (n.d.). ResearchGate. Retrieved from [Link]
-
Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.). ResearchGate. Retrieved from [Link]
-
The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.). ResearchGate. Retrieved from [Link]
-
Photocatalytic Stille Coupling Reactions of Various Aryl Halides over CPT-1.5. (n.d.). ResearchGate. Retrieved from [Link]
-
Preparation of. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Stille coupling of aryl iodides and aryl chlorides with alkynylstannanes. (n.d.). ResearchGate. Retrieved from [Link]
-
Gómez-Mudarra, F. A., Aullón, G., & Jover, J. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. In Advances in Inorganic Chemistry (Vol. 83, pp. 219-258). Elsevier. [Link]
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tributyl[(methoxymethoxy)methyl]stannane. (n.d.). Organic Syntheses. Retrieved from [Link]
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Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. (2021). National Institutes of Health. Retrieved from [Link]
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Stille Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). National Institutes of Health. Retrieved from [Link]
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Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. (n.d.). ResearchGate. Retrieved from [Link]
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Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved from [Link]
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Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]
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Oxidative cross-coupling through double transmetallation: surprisingly high selectivity for palladium-catalyzed cross-coupling of alkylzinc and alkynylstannanes. (2006). PubMed. Retrieved from [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). National Institutes of Health. Retrieved from [Link]
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The Strategic Advantage: Why 1-Propynylboronate Pinacol Ester Outshines Terminal Alkynes in Modern Synthesis
A Senior Application Scientist's Guide to Navigating Alkyne Chemistry
In the landscape of synthetic chemistry, the carbon-carbon triple bond of an alkyne is a cornerstone for molecular construction. For decades, terminal alkynes have been the workhorse for introducing this functionality. However, the emergence and growing adoption of 1-propynylboronate pinacol ester and its derivatives represent a significant leap forward, offering a suite of advantages in stability, safety, and reactivity that address the inherent limitations of their traditional counterparts. This guide provides an in-depth comparison for researchers, scientists, and drug development professionals on why 1-propynylboronate pinacol ester is often the superior choice for complex molecule synthesis.
At a Glance: Key Advantages of 1-Propynylboronate Pinacol Ester
| Feature | 1-Propynylboronate Pinacol Ester | Terminal Alkynes |
| Stability & Handling | Crystalline solid, stable in air and moisture | Often volatile liquids or gases, can be explosive |
| Safety | Low toxicity, non-explosive | Can form explosive metal acetylides; acetylene is a flammable gas |
| Reaction Scope | Versatile in Suzuki-Miyaura, Chan-Lam, and other couplings | Primarily used in Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings |
| Functional Group Tolerance | Excellent, compatible with a wide range of functional groups | Moderate, can be sensitive to acidic protons and certain functional groups |
| Reaction Conditions | Typically mild, often at room temperature | Can require anhydrous, anaerobic conditions and stronger bases |
Deeper Dive: A Comparative Analysis
Enhanced Stability and Safety Profile
Terminal alkynes, particularly acetylene and propyne, are gases at room temperature and can be challenging to handle. They often require specialized equipment and careful management of reaction conditions to mitigate the risk of explosion, especially in the presence of certain metals which can form highly unstable acetylides.
In stark contrast, 1-propynylboronate pinacol ester is a bench-stable crystalline solid. Its stability to air and moisture simplifies storage and handling, eliminating the need for many of the stringent precautions associated with terminal alkynes. This inherent stability not only enhances safety in the laboratory but also contributes to greater reproducibility in experimental results.
Broadened Reaction Horizons: Beyond Traditional Couplings
The true power of 1-propynylboronate pinacol ester lies in its versatility in a broader range of cross-coupling reactions. While terminal alkynes are staples of the Sonogashira coupling, their application in other modern synthetic methodologies can be limited.[1][2][3]
1-propynylboronate pinacol ester, as a boronic ester, is a prime substrate for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4][5] This opens up a vast array of possibilities for forming C(sp)-C(sp2) and C(sp)-C(sp3) bonds with a wide variety of aryl, heteroaryl, and alkyl halides and triflates.
Furthermore, alkynylboronates are key players in copper-catalyzed Chan-Lam cross-coupling reactions, enabling the formation of C-N and C-O bonds.[6][7][8][9] This provides a direct route to ynamines and ynol ethers, valuable intermediates in organic synthesis. The Chan-Lam coupling is known for its mild reaction conditions, often proceeding at room temperature and open to the air, a significant advantage over many traditional methods.[8][9]
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A Comparative Guide to the Kinetic Analysis of Suzuki Coupling with 4,4,5,5-Tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This guide provides an in-depth kinetic analysis of the Suzuki coupling involving a specific and highly relevant substrate: 4,4,5,5-tetramethyl-2-(1-propyn-1-yl)-1,3,2-dioxaborolane, an alkynylboronate ester. Understanding the kinetics of this reaction is paramount for optimizing reaction conditions, scaling up processes, and gaining deeper mechanistic insights, all of which are critical in the fast-paced environment of drug development.
This guide will delve into the experimental design for kinetic analysis, compare the performance of the Suzuki coupling with viable alternatives, and provide detailed, actionable protocols.
The Significance of Alkynylboronates in Suzuki Coupling
Alkynylboronates, such as the pinacol ester this compound, are increasingly valuable reagents. Their stability, ease of handling, and reactivity make them superior partners for introducing alkynyl moieties into complex molecules. The resulting internal alkynes are versatile intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[3]
The general mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an organic halide (e.g., an aryl bromide).[4]
-
Transmetalation: The organic group from the organoboron compound is transferred to the palladium center. This step is often facilitated by a base.[4][5]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new C-C bond and regenerating the Pd(0) catalyst.[4]
Kinetic studies are crucial for identifying the rate-determining step of this cycle, which can vary depending on the specific substrates, catalyst, ligands, and reaction conditions.
Kinetic Analysis: Experimental Design and Protocol
A robust kinetic analysis requires careful experimental design to ensure reproducible and meaningful data. The goal is to monitor the concentration of reactants and products over time to determine the reaction rate and its dependence on the concentration of each component.
Experimental Workflow for Kinetic Analysis
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The Cast of Characters: Common Intermediates in Alkynylboronate Reactions
An Objective Guide to the Characterization of Intermediates in Alkynylboronate Reactions
For researchers, synthetic chemists, and professionals in drug development, understanding the intricate dance of molecules during a chemical reaction is paramount. It is the key to optimizing yield, controlling stereochemistry, and scaling up processes with confidence. In the realm of organoboron chemistry, alkynylboronates serve as exceptionally versatile building blocks, but their reactions often proceed through fleeting, elusive intermediates.[1][2][3] Characterizing these transient species is not merely an academic exercise; it is a critical step in mastering their reactivity.
Before delving into the analytical techniques, it is essential to understand the nature of the species we aim to detect. Alkynylboronate reactions can generate several classes of intermediates, with the most common being boronate "ate" complexes, allenylboronates, and vinylboronates.
-
Boronate Ate-Complexes : These intermediates are formed through the addition of a nucleophile to the electron-deficient boron center of the alkynylboronate. This changes the geometry and hybridization of the boron from trigonal planar (sp²) to tetrahedral (sp³).[4][5] These complexes are often charged and highly reactive, serving as the gateway to subsequent rearrangements and bond formations.
-
Allenylboronates : These species feature a boron group attached to an allene structure and are typically formed via rearrangement (e.g., a 1,2-migration) of a propargylic boronate ate-complex.[1][2][6][7] Their unique axial chirality makes them valuable synthetic targets.
-
Vinylboronates : As common products or subsequent intermediates, vinylboronates are characterized by a boron moiety attached to a double bond.[8][9][10] Their stereochemistry is of significant interest and is often dictated by the reaction pathway.
Caption: Generalized reaction pathway for alkynylboronates.
A Comparative Guide to Characterization Techniques
No single technique can provide a complete picture. The most robust mechanistic insights are derived from a synergistic combination of methods. Here, we compare the workhorses of intermediate characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, along with the vital support of Computational Studies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Solution-State Workhorse
NMR spectroscopy is the most powerful tool for unambiguous structure determination in solution, providing detailed information about atomic connectivity and chemical environment.[11][12] For organoboron compounds, it offers unique advantages.
-
Expertise & Experience : The choice of nucleus to observe is critical. While ¹H and ¹³C NMR are standard for characterizing the organic scaffold, ¹¹B NMR is the most direct probe of the boron center's environment. The ¹¹B chemical shift is highly sensitive to the coordination number of the boron atom.[13] A trigonal planar sp² boron in a starting alkynylboronate might appear around +20 to +30 ppm, whereas the formation of a tetrahedral sp³ boronate ate-complex will cause a dramatic upfield shift to approximately +2 to +15 ppm. This makes ¹¹B NMR an exceptional diagnostic tool for detecting the formation of these key intermediates.[11]
-
Trustworthiness : For transient species, in situ NMR monitoring is invaluable. By setting up a reaction directly in an NMR tube, one can track the disappearance of starting materials and the appearance of intermediates and products over time, providing kinetic as well as structural data.[14][15] This real-time observation validates the relevance of a detected intermediate in the actual reaction pathway.
-
Limitations : The primary drawbacks are relatively low sensitivity compared to mass spectrometry and the quadrupolar nature of the ¹¹B nucleus, which can lead to broad signals, sometimes obscuring fine details.
Mass Spectrometry (MS): The Sensitivity Champion
Mass spectrometry is unparalleled in its ability to detect molecules at vanishingly low concentrations, making it ideal for identifying transient intermediates that may not accumulate to levels detectable by NMR.[16][17]
-
Expertise & Experience : The choice of ionization method is key. Electrospray Ionization (ESI) is particularly well-suited for alkynylboronate reactions as it gently transfers ions from solution to the gas phase. This makes it perfect for detecting charged intermediates like boronate ate-complexes without causing fragmentation.[16] When working with air-sensitive compounds, specialized inert-atmosphere ESI sources can be employed to prevent sample degradation.[18]
-
Trustworthiness : High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the confident determination of an intermediate's elemental composition. This data serves as a crucial piece of evidence to support a proposed structure.
-
Limitations : MS provides a mass-to-charge ratio, not a detailed 3D structure. It offers no direct information on atom connectivity or stereochemistry. Furthermore, the observed species is in the gas phase, which may not perfectly represent its structure or reactivity in solution.
X-ray Crystallography: The Gold Standard for Structure
When an intermediate can be isolated as a stable, single crystal, X-ray crystallography provides the ultimate, unambiguous structural proof. It delivers a precise 3D map of the molecule, confirming bond lengths, angles, and relative stereochemistry with exceptional detail.[19][20]
-
Expertise & Experience : The great challenge is not the analysis itself, but the prerequisite: growing a suitable crystal. Many reaction intermediates are simply too unstable to be isolated.[21] The decision to pursue crystallization is based on preliminary data from NMR and MS that suggests an intermediate has a finite lifetime and can be purified. Boron-containing compounds have been successfully characterized by X-ray crystallography, providing invaluable mechanistic snapshots.[20][21][22]
-
Trustworthiness : A crystal structure is the highest level of structural evidence. It can reveal subtle interactions and conformations that are difficult to infer from spectroscopic or computational methods alone.
-
Limitations : The primary limitation is the need for a stable, crystalline solid. The technique is not applicable to transient, solution-phase species and provides no kinetic or dynamic information.
Computational Studies: The Mechanistic Path Finder
Theoretical calculations, typically using Density Functional Theory (DFT), serve as a powerful complementary tool. They cannot "detect" an intermediate but can validate its proposed structure and assess its energetic feasibility.[23][24]
-
Expertise & Experience : Computations can be used to model the entire reaction pathway, calculating the relative energies of starting materials, intermediates, transition states, and products.[25][26] This allows chemists to distinguish between competing mechanistic hypotheses and to understand why certain pathways are favored. For example, if NMR and MS suggest the presence of an intermediate, DFT can be used to calculate its optimized geometry and predicted NMR shifts, which can then be compared to the experimental data for confirmation.[23]
-
Trustworthiness : The reliability of computational results is highly dependent on the chosen level of theory and basis set. It is critical to benchmark the computational method against known experimental data to validate its accuracy for the system under study.
-
Limitations : Computational models are an approximation of reality and not a direct observation. They are powerful for generating and testing hypotheses but must always be grounded in experimental evidence.
Data-Driven Comparison of Core Techniques
| Feature | NMR Spectroscopy | Mass Spectrometry | X-ray Crystallography |
| Information Provided | Detailed connectivity, 3D structure in solution, stereochemistry, quantitative data | Molecular weight, elemental composition | Unambiguous 3D solid-state structure, bond lengths/angles |
| Sample State | Solution | Solution or Solid (with appropriate source) | Single Crystal (Solid) |
| Sensitivity | Moderate (µg-mg) | Very High (pg-ng) | Low (requires bulk crystalline material) |
| Throughput | Moderate to High (in situ) | High | Very Low |
| Key Application | Primary tool for structural elucidation and in situ monitoring of solution-phase reactions. | Detection of low-concentration and transient species; confirmation of molecular formula. | Definitive structural proof of isolable, stable intermediates. |
Field-Proven Experimental Protocols
The following protocols are designed to be self-validating systems, providing robust and reproducible data for the characterization of alkynylboronate reaction intermediates.
Protocol 1: In Situ ¹¹B NMR Monitoring of a Reaction
This protocol allows for the real-time observation of changes at the boron center, providing direct evidence for the formation and consumption of boronate ate-complexes.
Caption: Workflow for in situ NMR reaction monitoring.
Methodology:
-
Sample Preparation (Inside a Glovebox for Air-Sensitive Reagents):
-
Accurately weigh the limiting alkynylboronate starting material (e.g., 0.05 mmol) into a clean, dry NMR tube.
-
Add 0.5 mL of a suitable deuterated solvent (e.g., THF-d₈, Toluene-d₈) that will fully dissolve all components and is compatible with the reaction conditions.
-
Prepare a stock solution of the nucleophile/reagent in the same deuterated solvent.
-
Cap the NMR tube with a sealed cap (e.g., a J. Young's tube) to ensure an inert atmosphere.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer. Lock and shim the instrument on the deuterated solvent signal.
-
Acquire an initial ¹¹B NMR spectrum of the starting material to serve as a t=0 reference.
-
-
Reaction Initiation and Data Acquisition:
-
Remove the NMR tube and carefully inject the stoichiometric amount of the nucleophile/reagent stock solution via syringe. Mix thoroughly but gently.
-
Immediately re-insert the tube into the spectrometer and begin acquiring a series of 1D ¹¹B NMR spectra automatically over time.
-
Causality : The time between experiments should be based on the expected reaction rate (e.g., every 2 minutes for a fast reaction, every 30 minutes for a slow one).[11][14]
-
Typical ¹¹B Acquisition Parameters : Use a pulse angle of 30-45° and a relaxation delay (D1) of 1-2 seconds to ensure adequate signal for these often broad peaks.
-
-
Data Processing and Analysis:
-
Process the array of spectra.
-
Stack the spectra to create a time-course plot. Observe the decrease in the starting material signal and the transient appearance and subsequent decrease of new signals in the sp³ region (~ +2 to +15 ppm), which are indicative of boronate ate-complex intermediates.
-
Protocol 2: ESI-MS Analysis of Reaction Aliquots
This protocol is designed to capture and identify transient species by quickly quenching the reaction and analyzing the mixture via mass spectrometry.
Methodology:
-
Reaction Setup:
-
Run the reaction under standard laboratory conditions in a flask with an inert atmosphere.
-
-
Sample Quenching and Preparation:
-
At various time points (e.g., 30s, 2 min, 10 min), withdraw a small aliquot (~0.1 mL) from the reaction mixture.
-
Immediately quench the aliquot by diluting it into a vial containing 1 mL of cold acetonitrile or another suitable solvent.
-
Causality : Rapid dilution and cooling effectively stop the reaction, "trapping" the intermediates at their concentration at that moment.
-
-
Mass Spectrometry Analysis:
-
Further dilute the quenched sample to a final concentration appropriate for ESI-MS analysis (typically low µM).
-
Infuse the sample directly into the ESI source.
-
Acquire the mass spectrum in both positive and negative ion modes, as boronate ate-complexes may be anionic.
-
Use a high-resolution instrument (e.g., TOF or Orbitrap) to obtain accurate mass data.
-
-
Data Analysis:
-
Search the obtained spectra for m/z values corresponding to the expected intermediates (e.g., [Alkynylboronate + Nucleophile]⁻).
-
Use the accurate mass data to calculate a molecular formula and compare it with the theoretical formula to confirm the identity.
-
Conclusion: A Multi-Faceted Approach to Mechanistic Insight
The characterization of intermediates in alkynylboronate reactions is a challenging but essential endeavor for advancing synthetic methodology. There is no single "best" technique; rather, a synergistic and well-reasoned application of multiple analytical tools provides the most reliable and comprehensive mechanistic picture.
NMR spectroscopy , particularly in situ ¹¹B NMR, serves as the foundation for observing species in their native solution environment. Mass spectrometry offers the sensitivity needed to detect fleeting intermediates that may never accumulate to NMR-detectable concentrations. For those intermediates that possess sufficient stability, X-ray crystallography provides the ultimate, unambiguous structural proof. Finally, computational studies act as the theoretical glue, connecting these experimental data points into a coherent and energetically feasible reaction mechanism.
By employing these techniques in concert and adhering to robust, validated protocols, researchers can move beyond speculation and gain true mastery over the complex and fascinating reactivity of alkynylboronates.
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Electrochemical synthesis of allenyl silanes and allenyl boronic esters. Vertex AI Search. 1
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Synthesis of Vinyl Boronates from Aldehydes by a Practical Boron-Wittig Reaction. National Institutes of Health. 8
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Stereoselective Formation of Trisubstituted Vinyl Boronate Esters by the Acid-Mediated Elimination of α-Hydroxyboronate Esters. ACS Publications. 9
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Synthesis and reactivity of allenylboron compounds. ResearchGate. 2
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Allenylboronic acid or boronate synthesis. Organic Chemistry Portal. 3
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X-ray crystallographic study of Borates. ResearchGate. 19
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Mass spectrometnc analysis for organic boron compounds. ResearchGate. 16
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Fine-Tuning the Nucleophilic Reactivities of Boron Ate Complexes Derived from Aryl and Heteroaryl Boronic Esters. ResearchGate. 4
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Catalytic, Enantioselective Synthesis of Allenyl Boronates. National Institutes of Health. 7
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High-Throughput Crystallography Reveals Boron-Containing Inhibitors of a Penicillin-Binding Protein with Di- and Tricovalent Binding Modes. National Institutes of Health. 20
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Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. National Institutes of Health. 23
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X-ray molecular structure of boronate ester 30. ResearchGate. 21
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Synthesis, X-ray diffraction analysis, and chemical–optical characterizations of boron complexes from bidentate ligands. ResearchGate. 13
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Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling. RSC Publishing. 10
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Application Notes and Protocols for Identifying Oxidoboron Intermediates using NMR Spectroscopy. BenchChem. 11
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A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. Eckerd College. 25
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A Computational Investigation of the Nitrogen-Boron Interaction in o-(N,N-Dialkylaminomethyl)arylboronate Systems. University of Bath. 26
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The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives. RSC Publishing. 5
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Handling considerations for the mass spectrometry of reactive organometallic compounds. UVIC. 18
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Boron Crystallography. 911Metallurgist. 22
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Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. RSC Publishing. 24
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NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. 14
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Z-Selective Synthesis of Vinyl Boronates through Fe-Catalyzed Alkyl Radical Addition. ACS Publications. 27
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Mass spectrometry-based methods for characterizing transient protein–protein interactions. Trends in Chemistry. 17
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In‐situ NMR monitoring of the reaction. ResearchGate. 15
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Application Note: Structural Elucidation of Anastrozole Intermediates by NMR Spectroscopy. BenchChem. 12
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A Senior Application Scientist's Guide to Isotopic Labeling Studies with 1-Propynylboronate Pinacol Ester
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of mechanistic elucidation and drug development, the precise installation of isotopic labels is a cornerstone of insightful investigation. The propargyl moiety, a versatile functional group, is of particular interest due to its prevalence in bioactive molecules and its utility as a synthetic handle.[1][2] This guide provides an in-depth comparison of 1-propynylboronate pinacol ester as a reagent for isotopic labeling, benchmarking its performance against alternative methods and furnishing the experimental details necessary for its successful implementation.
The Strategic Advantage of 1-Propynylboronate Pinacol Ester in Isotopic Labeling
1-Propynylboronate pinacol ester emerges as a superior choice for the introduction of isotopically labeled propargyl groups for several key reasons. Its stability, functional group tolerance, and predictable reactivity stand in contrast to more traditional organometallic propargylating agents, which are often fraught with challenges of handling and side reactions.[3][4] Unlike highly reactive Grignard or organolithium reagents, the pinacol boronate ester is a bench-stable solid that is compatible with a wider range of functional groups, a critical attribute in the context of complex molecule synthesis.[5]
This guide will explore the utility of 1-propynylboronate pinacol ester for introducing common isotopes such as Deuterium (²H), Carbon-13 (¹³C), and the positron-emitting Carbon-11 (¹¹C) for Positron Emission Tomography (PET) imaging.
Comparative Analysis of Propargylation Reagents for Isotopic Labeling
The choice of a propargylation reagent is dictated by the specific requirements of the isotopic label to be introduced, the complexity of the substrate, and the desired reaction conditions. Here, we compare 1-propynylboronate pinacol ester with other commonly employed reagents.
| Reagent/Method | Isotope(s) | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| 1-Propynylboronate Pinacol Ester | ²H, ¹³C, ¹¹C | Bench-stable, high functional group tolerance, commercially available, mild reaction conditions.[4][5] | Generally lower reactivity than organometallics, requiring a catalyst.[6] | Palladium or copper catalysis, often at room temperature to moderate heating.[7][8] |
| Propargyl Grignard/Lithium Reagents | ²H, ¹³C | High reactivity, readily prepared from propargyl halides. | Highly reactive and basic, poor functional group tolerance, prone to side reactions (e.g., allene formation).[9] | Anhydrous, cryogenic conditions (-78 °C). |
| Propargyl Halides/Triflates | ²H, ¹³C | Commercially available, direct alkylation of nucleophiles. | Can be lachrymatory and toxic, requires strong bases for deprotonation of terminal alkynes for further functionalization. | Basic conditions, often with heating. |
| Alkynyl MIDA Boronates | ²H, ¹³C, ¹¹C | Exceptionally stable, compatible with chromatography, allows for iterative cross-coupling.[10][11] | Requires deprotection step to reveal the reactive boronic acid.[10] | Similar to pinacol esters, but with an additional deprotection step (e.g., aqueous base).[10] |
| [¹¹C]CO₂ Fixation then Elaboration | ¹¹C | Utilizes the primary cyclotron product, [¹¹C]CO₂. | Multi-step synthesis to generate the propargyl group, potentially lowering radiochemical yield. | Grignard reaction with [¹¹C]CO₂ followed by further chemical transformations. |
Isotopic Labeling Strategies with 1-Propynylboronate Pinacol Ester
Deuterium (²H) and Carbon-13 (¹³C) Labeling
For the introduction of stable isotopes, the synthesis of labeled 1-propynylboronate pinacol ester can be achieved by employing isotopically labeled starting materials.
Conceptual Workflow for ¹³C and ²H Labeling
Caption: Synthesis and application of labeled 1-propynylboronate pinacol ester.
Carbon-11 (¹¹C) Labeling for PET Imaging
The short half-life of ¹¹C (20.4 minutes) necessitates rapid and high-yielding radiolabeling methods. While direct ¹¹C-borylation is challenging, a potential strategy involves the rapid synthesis of a ¹¹C-labeled propargylating agent that can then be coupled to a precursor molecule. The mild conditions and high functional group tolerance of reactions involving 1-propynylboronate pinacol ester make it an attractive, albeit less explored, candidate for late-stage ¹¹C-propargylation.
Hypothetical Workflow for ¹¹C-Propargylation
Caption: A potential workflow for late-stage ¹¹C-propargylation.
Experimental Protocols
The following protocols are representative examples and may require optimization for specific substrates.
Synthesis of [1-¹³C]-1-Propynylboronate Pinacol Ester
This protocol is adapted from standard procedures for the synthesis of alkynylboronates.
Materials:
-
[1-¹³C]-Propyne
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with anhydrous THF and cooled to -78 °C under an inert atmosphere (e.g., argon).
-
[1-¹³C]-Propyne is bubbled through the cold THF for a predetermined time to achieve the desired concentration.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the solution, and the mixture is stirred at -78 °C for 30 minutes.
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equivalent) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The aqueous layer is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford [1-¹³C]-1-propynylboronate pinacol ester.
Copper-Catalyzed Propargylation of an Aryl Halide
This protocol is a general representation of a copper-catalyzed cross-coupling reaction.[7]
Materials:
-
[1-¹³C]-1-Propynylboronate Pinacol Ester
-
Aryl halide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., toluene or dioxane)
Procedure:
-
To an oven-dried Schlenk tube is added the aryl halide (1.0 equivalent), [1-¹³C]-1-propynylboronate pinacol ester (1.2 equivalents), CuI (0.1 equivalents), the ligand (0.2 equivalents), and the base (2.0 equivalents).
-
The tube is evacuated and backfilled with an inert atmosphere (e.g., argon) three times.
-
Anhydrous solvent is added via syringe.
-
The reaction mixture is stirred at the desired temperature (e.g., 80 °C) and monitored by TLC or GC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the ¹³C-labeled propargylated arene.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The purity and isotopic incorporation of the labeled 1-propynylboronate pinacol ester should be rigorously assessed by NMR (¹H, ¹³C, ¹¹B) and mass spectrometry before its use in subsequent reactions. The final labeled product should also be fully characterized to confirm its identity and isotopic enrichment.
Conclusion
1-Propynylboronate pinacol ester offers a compelling combination of stability, functional group tolerance, and versatile reactivity for isotopic labeling studies. Its use can circumvent many of the challenges associated with traditional organometallic reagents, particularly in the context of complex molecule synthesis. While direct ¹¹C-labeling methodologies using this reagent are still in their infancy, its favorable properties suggest it is a promising platform for the development of novel late-stage radiolabeling strategies. The experimental frameworks provided in this guide serve as a robust starting point for researchers seeking to leverage the power of isotopic labeling in their scientific endeavors.
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Organic Syntheses. (n.d.). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Retrieved from [Link]
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MDPI. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Retrieved from [Link]
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A Researcher's Guide to DFT Calculations on Transition States of Propargylboronate Reactions: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-carbon bonds with high stereocontrol is paramount. Propargylboronate reactions, which provide access to valuable chiral homopropargylic alcohols and their derivatives, have emerged as a powerful tool in the synthetic chemist's arsenal. Understanding the intricate details of the reaction mechanism, particularly the transition state (TS) that governs stereoselectivity, is crucial for optimizing existing methods and designing new, more efficient catalysts. Density Functional Theory (DFT) calculations have become an indispensable partner to experimental studies in this endeavor, offering a molecular-level view of these fleeting transition states.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of DFT methodologies for studying the transition states of propargylboronate reactions. We will delve into the causality behind computational choices, present a comparative analysis of commonly used DFT functionals, and offer a step-by-step protocol for setting up a representative calculation. Furthermore, we will explore alternative synthetic strategies to propargylboronate additions, providing a broader context for the application of these valuable reagents.
The Heart of the Matter: The Zimmerman-Traxler Transition State
The stereochemical outcome of the reaction between a propargylboronate and an aldehyde is generally rationalized by the Zimmerman-Traxler model. This model posits a chair-like six-membered ring transition state where the aldehyde and the boron reagent coordinate. The substituents on both reactants adopt pseudo-equatorial or pseudo-axial positions to minimize steric hindrance, thereby dictating the facial selectivity of the nucleophilic attack.
Caption: A generalized Zimmerman-Traxler transition state model for the reaction of a propargylboronate with an aldehyde.
The subtle interplay of steric and electronic effects within this transition state assembly determines the diastereoselectivity and enantioselectivity of the reaction. DFT calculations allow for the precise modeling of these transition states, providing quantitative insights into their relative energies and geometries.
Comparing DFT Functionals: A Balancing Act of Accuracy and Cost
The choice of DFT functional is a critical decision in any computational study, as it directly impacts the accuracy of the results. For transition states of propargylboronate reactions, a functional must accurately describe both the covalent bond-forming processes and the non-covalent interactions that stabilize the transition state assembly. Here, we compare the performance of several commonly employed functionals.
| DFT Functional | Key Features & Performance Insights | Typical Basis Set |
| B3LYP-D3 | A widely used hybrid functional. The "-D3" suffix indicates the inclusion of Grimme's dispersion correction, which is crucial for accurately modeling non-covalent interactions within the transition state. It often provides a good balance between computational cost and accuracy for many organic reactions.[1] | 6-311+G(d,p), cc-pVTZ |
| M06-2X | A high-nonlocality functional from the Minnesota suite. It is specifically parameterized to provide good performance for thermochemistry, kinetics, and non-covalent interactions. Studies have shown that M06-2X can offer improved accuracy over B3LYP for systems where dispersion forces are significant.[2] However, it is not recommended for systems containing transition metals.[3] | 6-311+G(d,p), def2-TZVP |
| B97D | A dispersion-corrected functional that has been shown to provide reliable results for transition state geometries and energies in related reactions.[1] | cc-pVDZ, cc-pVTZ |
| ωB97X-D | A long-range corrected hybrid functional with an empirical dispersion correction. It is known to perform well for a broad range of chemical problems, including reaction barrier heights. | 6-311+G(d,p), def2-TZVP |
The Causality Behind the Choice:
-
Dispersion Corrections (e.g., -D3): The chair-like transition state is stabilized by van der Waals interactions between the substituents. Neglecting these interactions can lead to inaccurate predictions of stereoselectivity. Therefore, the inclusion of a dispersion correction is highly recommended.
-
Hybrid vs. Meta-GGA Functionals: Hybrid functionals like B3LYP incorporate a portion of exact Hartree-Fock exchange, which can improve the description of electronic structure, particularly for transition states. Meta-GGA functionals like M06-2X include the kinetic energy density, which can also lead to improved accuracy, especially for non-covalent interactions. The choice between them often depends on the specific system and the desired balance between accuracy and computational cost.
Experimental Data for Comparison:
A Practical Guide: Step-by-Step DFT Workflow for a Propargylboronate Reaction
Here, we outline a general workflow for calculating the transition state of a propargylboronate reaction using a computational chemistry software package like Gaussian.
Caption: A typical workflow for locating and verifying a transition state using DFT calculations.
Experimental Protocol: A Representative Calculation
-
Structure Preparation: Build the 3D structures of the propargylboronate, the aldehyde, and the expected product using a molecular editor.
-
Reactant and Product Optimization: Perform geometry optimizations and frequency calculations for the individual reactants and the product to obtain their minimum energy structures and zero-point vibrational energies (ZPVE).
-
Transition State Guess: Generate an initial guess for the transition state structure. This can be done manually by arranging the reactants in a chair-like conformation or by using automated tools like QST2 or QST3 in Gaussian, which use the reactant and product structures to estimate the TS geometry.
-
Transition State Optimization: Optimize the guessed structure to a first-order saddle point using a TS optimization algorithm (e.g., opt=ts in Gaussian). It is often beneficial to calculate the force constants at the first step (calcfc) to aid the optimization.
-
Frequency Calculation: Perform a frequency calculation on the optimized TS structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the C-C bond formation).
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the desired reactants and products, perform an IRC calculation. This will trace the reaction path downhill from the TS to the reactant and product minima.
-
Energetic Analysis: Calculate the single-point energies of the optimized reactants, TS, and product at a higher level of theory and/or with a larger basis set to obtain more accurate activation and reaction energies. Remember to include ZPVE corrections.
Beyond Boron: A Look at Alternative Reactions
While propargylboronate reactions are highly effective, a comprehensive understanding requires an awareness of alternative synthetic strategies for accessing similar chiral building blocks.
| Reaction Type | Reagent | Key Features |
| Propargylation with other Organometallics | Propargyl Grignard, organozinc, organotin, organoindium reagents | These reagents are often more nucleophilic than boronates but can be less stable and may require cryogenic temperatures. Stereocontrol can be achieved with chiral ligands.[5][6] |
| Allenylsilane Additions | Allenyltrichlorosilanes, propargylsilanes | These reactions are often catalyzed by Lewis acids and can provide high levels of stereoselectivity. Chiral Lewis bases can also be employed for asymmetric transformations.[5][6] |
| Redox-Neutral Propargylations | Propargyl halides with a reducing agent (e.g., Cr, In, Zn) | These methods avoid the pre-formation of an organometallic reagent and can be performed under milder conditions.[5] |
| Enzyme-Catalyzed Additions | Not widely established for propargylation | Biocatalysis offers the potential for high enantioselectivity under environmentally benign conditions, but its application to propargylation is still an emerging area. |
The choice of method will depend on the specific substrate, desired stereoisomer, and practical considerations such as reagent availability and reaction conditions.
Conclusion: A Synergy of Experiment and Theory
DFT calculations have proven to be a powerful tool for unraveling the mechanistic details of propargylboronate reactions. By providing a detailed picture of the transition states, computational chemistry allows for the rationalization of observed stereoselectivities and guides the development of new and improved synthetic methods. The continued synergy between experimental and computational approaches will undoubtedly lead to further advances in this important area of organic chemistry, with significant implications for the synthesis of complex molecules in academic and industrial research.
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Chen, M.; Roush, W. R. Highly (E)-Selective BF3·Et2O-Promoted Allylboration of Chiral Nonracemic α-Substituted Allylboronates and Analysis of the Origin of Stereoselectivity. J. Am. Chem. Soc.2010 , 132 (38), 13168–13170. [Link]
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Gao, F., et al. Enantioselective Allenylation of Aldehydes via Brønsted Acid Catalysis. Adv. Synth. Catal.2018 , 360, 4515-4520. [Link]
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Abonia, R., et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Molecules2023 , 28(8), 3379. [Link]
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Wang, H., et al. Origins of Stereoselectivities in Chiral Phosphoric Acid Catalyzed Allylborations and Propargylations of Aldehydes. J. Org. Chem.2013 , 78(3), 1208-1215. [Link]
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Lian, P. Does anyone have an information about the big difference in Free energy of reaction between M06-2X and B3LYP? ResearchGate2018 . [Link]
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Ess, D. H., et al. Activation Energies of Pericyclic Reactions: Performance of DFT, MP2, and CBS-QB3 Methods for the Prediction of Activation Barriers and Reaction Energetics of 1,3-Dipolar Cycloadditions, and Revised Activation Enthalpies for a Standard Set of Hydrocarbon Pericyclic Reactions. J. Org. Chem.2008 , 73(19), 7542-7551. [Link]
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Abonia, R., et al. Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI2023 . [Link]
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Hehre, W. J., et al. Performance of M06, M06-2X, and M06-HF density functionals for conformationally flexible anionic clusters: M06 functionals perform better than B3LYP for a model system with dispersion and ionic hydrogen-bonding interactions. J. Phys. Chem. A2013 , 117(47), 12590-12600. [Link]
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Zhao, J., et al. Enantio- and Regioselective Propargylation and Allenylation of β,γ-Unsaturated α-Ketoesters with Allenyl Boronate Regulated by Chiral Copper/Zinc. Org. Lett.2018 , 20(17), 5348-5352. [Link]
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Paton, R. S., & Goodman, J. M. Thermodynamic stability of PFOS: M06-2X and B3LYP comparison. J. Phys. Chem. A2014 , 118(33), 6649-6656. [Link]
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A Senior Application Scientist's Guide to Palladium Catalysts for Alkynylboronate Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a fundamental transformation in organic synthesis, pivotal to the construction of complex molecules that drive advancements in pharmaceuticals, materials science, and agrochemicals. Among the most powerful methods for forging these bonds is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of various palladium catalysts for a specific, yet highly valuable transformation: the coupling of alkynylboronates with aryl halides to synthesize internal alkynes.
Internal alkynes are crucial building blocks in a myriad of applications, from the synthesis of biologically active compounds to the creation of novel organic materials. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, substrate scope, and overall success of the coupling reaction. Here, we will dissect the performance of commonly employed palladium catalysts, supported by experimental data, and provide detailed protocols to empower you to make informed decisions in your synthetic endeavors.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura coupling of an alkynylboronate with an aryl halide proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this mechanism is key to appreciating the subtle yet significant differences between various catalysts.
The catalytic cycle can be broken down into three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-determining step of the reaction.
-
Transmetalation: The alkynylboronate, activated by a base, transfers its alkynyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium center (the aryl and alkynyl groups) couple and are eliminated from the metal, forming the desired internal alkyne (Ar-C≡C-R) and regenerating the active Pd(0) catalyst.
Validation of analytical methods for 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
An In-Depth Guide to the Validation of Analytical Methods for 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
Introduction: The Analytical Challenge of a Versatile Reagent
This compound is a member of the pinacol boronate ester class of compounds, a cornerstone of modern organic synthesis. Its propargyl functionality and boronate ester group make it a highly valuable building block, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for the construction of complex molecules in the pharmaceutical and materials science sectors. The precise purity and impurity profile of such a reagent are critical, as contaminants can directly impact reaction yields, downstream purification efforts, and the integrity of the final product.
However, the analytical characterization of pinacol boronate esters presents a significant challenge. These molecules are notoriously susceptible to hydrolysis, readily converting to their corresponding boronic acids in the presence of water.[1] This instability necessitates the development and rigorous validation of analytical methods that can accurately quantify the ester while separating it from potential degradants and process-related impurities.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides a comparative analysis of potential analytical methods for this compound. We will explore Gas Chromatography-Mass Spectrometry (GC-MS) and two distinct High-Performance Liquid Chromatography (HPLC) strategies, grounding our protocols and validation criteria in the internationally recognized ICH Q2(R2) guidelines.[2][3] Our focus is not merely on the procedural steps but on the scientific rationale behind method selection and optimization, ensuring a robust and reliable analytical framework.
The Regulatory Cornerstone: ICH Q2(R2) Validation Parameters
Any analytical method intended for quality control within a regulated environment must be proven "fit for purpose." The International Council for Harmonisation (ICH) guideline Q2(R2) "Validation of Analytical Procedures" provides the definitive framework for this process.[2][4][5] The objective is to demonstrate through empirical data that a method is reliable, reproducible, and accurate for its intended application.
The core performance characteristics that must be evaluated during validation are outlined below. The specific parameters tested depend on the type of analytical procedure (e.g., identification, impurity testing, or assay).
Caption: Key validation parameters as defined by ICH Q2(R2) guidelines.
Comparative Analysis of Candidate Analytical Methods
The choice of analytical technique is paramount and must account for the physicochemical properties of this compound. We will compare three primary techniques: GC-MS, Reversed-Phase HPLC (RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Method | Principle | Advantages for this Analyte | Potential Challenges & Mitigation |
| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, with mass spectrometry for detection and identification. | High sensitivity and specificity. Provides structural information from mass spectra. Suitable for volatile boronic esters.[6][7] | Thermal Instability: The propargyl group may be susceptible to thermal degradation in the injector. Mitigation: Use of a lower injection port temperature and a fast oven ramp. |
| RP-HPLC | Separation based on hydrophobic partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. | Widely available and robust. Amenable to non-volatile impurities. | Hydrolysis: Standard aqueous/acidic mobile phases will cause rapid on-column hydrolysis to the boronic acid.[1] Mitigation: Use of aprotic diluents and a highly basic mobile phase (e.g., pH > 10) to stabilize the ester.[1] |
| HILIC | Separation based on partitioning between a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent. | Excellent for preventing hydrolysis due to the high organic content of the mobile phase.[8] Can simultaneously retain and separate the boronate ester and its more polar boronic acid degradant. | Solubility: Analyte must be soluble in the high-organic mobile phase. Equilibration: Columns may require longer equilibration times than standard RP phases. |
Part 1: Validation Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
This method is predicated on the assumption that the analyte possesses sufficient thermal stability.
Experimental Protocol
-
Instrumentation: Gas chromatograph equipped with a mass selective detector (MSD).
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. Causality: A low-polarity 5% phenyl-methylpolysiloxane column provides good general-purpose separation for a wide range of analyte polarities.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Mode: Split (50:1). Causality: A split injection prevents column overloading and ensures sharp peaks for a high-purity substance.
-
Temperature: 250°C (Initial). This should be optimized; if degradation is observed, lower temperatures (e.g., 220°C) should be evaluated.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
Causality: A fast ramp minimizes time at high temperatures, reducing the risk of thermal degradation.
-
-
Mass Spectrometer:
-
Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-400 amu.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
Sample Preparation: Prepare a stock solution of the analyte in an aprotic solvent like Dichloromethane or Ethyl Acetate at 1.0 mg/mL. Prepare calibration standards by serial dilution.
Hypothetical Validation Data Summary (GC-MS)
| Validation Parameter | Acceptance Criteria (ICH) | Hypothetical Result |
| Specificity | No interference at the retention time of the analyte. | Peak is spectrally pure; no co-eluting peaks observed in blank. |
| Linearity (r²) | ≥ 0.995 | 0.9991 |
| Range | 80-120% of test concentration | 0.8 - 1.2 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.2 - 101.5% (at 3 concentrations, n=3) |
| Precision (%RSD) | Repeatability: ≤ 2.0% | 0.8% (n=6) |
| Intermediate: ≤ 3.0% | 1.5% (different day, different analyst) | |
| LOD | S/N ≥ 3 | 0.05 µg/mL |
| LOQ | S/N ≥ 10 | 0.15 µg/mL |
| Robustness | No significant impact on results. | Method is robust to ±5°C injector temp and ±0.1 mL/min flow rate changes. |
Part 2: Comparative Validation of HPLC Methods
Given the high risk of hydrolysis, HPLC is often the more robust choice for boronate esters. Here, we compare a specialized RP-HPLC method against a HILIC method.
Caption: Workflow for selecting the optimal HPLC method for validation.
Protocol 2A: Reversed-Phase HPLC (High pH)
-
Rationale: Elevating the mobile phase pH prevents the hydrolysis of the boronate ester, which is catalyzed under acidic or neutral aqueous conditions.[1]
-
Instrumentation: HPLC or UPLC system with UV/DAD detector.
-
Column: Waters XBridge C18 (or equivalent pH-stable column), 150 mm x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.5 with Ammonium Hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 225 nm.
-
Sample Diluent: Acetonitrile or Tetrahydrofuran (THF). Causality: Using an aprotic diluent is critical to prevent sample degradation prior to injection.[1]
Protocol 2B: Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Rationale: The high organic content of the HILIC mobile phase inherently suppresses hydrolysis, providing a stable environment for the analyte.[8]
-
Instrumentation: HPLC or UPLC system with UV/DAD detector.
-
Column: Waters ACQUITY UPLC BEH Amide (or equivalent), 100 mm x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Acetate.
-
Gradient: 0% B to 40% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Detection: 225 nm.
-
Sample Diluent: 90:10 Acetonitrile:Water.
Hypothetical Comparative Validation Data (HPLC)
| Validation Parameter | RP-HPLC (High pH) | HILIC | Commentary |
| Specificity | Good resolution from boronic acid. | Excellent resolution from boronic acid (larger k'). | HILIC often provides better retention and separation for the polar boronic acid degradant. |
| Linearity (r²) | 0.9995 | 0.9998 | Both methods demonstrate excellent linearity. |
| Accuracy (% Recovery) | 99.5 - 101.1% | 99.8 - 101.4% | Both methods are highly accurate. |
| Precision (%RSD) | 0.6% | 0.5% | Both methods are highly precise. |
| LOQ | 0.20 µg/mL | 0.18 µg/mL | Sensitivity is comparable between the two methods. |
| Robustness | Sensitive to pH changes. | Less sensitive to mobile phase composition changes. | HILIC may offer a more robust method due to its inherent stability mechanism. |
Part 3: Structural Confirmation by NMR Spectroscopy
While chromatographic methods are ideal for quantification and purity assessment, Nuclear Magnetic Resonance (NMR) is the definitive technique for identity confirmation.
-
Rationale: NMR provides unambiguous structural information. ¹¹B NMR is particularly diagnostic for confirming the presence and integrity of the boronate ester.[9][10]
-
Protocol:
-
Dissolve ~5-10 mg of the sample in 0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquire ¹H, ¹³C, and ¹¹B NMR spectra.
-
-
Expected Characteristic Signals:
-
¹H NMR: Signals corresponding to the methyl protons of the pinacol group (~1.3 ppm, singlet, 12H), the methyl protons of the propargyl group (~1.9 ppm, singlet, 3H).
-
¹³C NMR: Signals for the quaternary carbons of the pinacol group (~84 ppm), the methyl carbons of the pinacol (~25 ppm), and the acetylenic carbons of the propargyl group (~70-90 ppm). The carbon attached to boron is often difficult to observe.
-
¹¹B NMR: A single, relatively sharp signal in the range of 20-30 ppm, characteristic of a trigonal planar boronate ester.[11] A shift to ~3-9 ppm would indicate the formation of the tetrahedral boronate anion, often seen upon hydrolysis to the boronic acid and subsequent complexation.[10]
-
Final Recommendation and Conclusion
For the routine quality control of this compound, a validated HPLC method is the most reliable approach due to the compound's inherent hydrolytic instability.
-
Primary Recommendation: The HILIC method is recommended as the primary technique for purity and assay determination. Its superior mechanism for preventing on-column hydrolysis provides a more inherently robust and trustworthy system compared to the high-pH RP-HPLC method, which relies on careful pH control.[8]
-
Alternative/Confirmatory Method: The GC-MS method serves as an excellent orthogonal technique, particularly for identifying volatile impurities. If the compound demonstrates sufficient thermal stability, it can be a fast and powerful tool.
-
Identity Confirmation: NMR spectroscopy (specifically ¹H and ¹¹B) should be the mandatory standard for confirming the identity and structural integrity of new batches and reference standards.
By employing a primary chromatographic method (HILIC), an orthogonal confirmatory method (GC-MS), and a definitive identity test (NMR), a self-validating and comprehensive analytical control strategy can be established. This multi-faceted approach, grounded in the principles of the ICH guidelines, ensures that the quality of this critical synthetic reagent is well-controlled, providing confidence to researchers and drug development professionals in their subsequent applications.
References
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International Council for Harmonisation. (n.d.). Q1A - Q1F Stability. ICH. [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]
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Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation. Altabrisa Group. [Link]
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Altabrisa Group. (2025, August 6). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link]
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Abraham Entertainment. (2025, October 22). ICH Q2 R1: Mastering Analytical Method Validation. Abraham Entertainment. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]
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MDPI. (n.d.). Selective Ruthenium-Catalysed Functionalisation Reactions and ROMP of exo-Norbornene-Based Organosilicon Boronic Esters. MDPI. [Link]
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LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International. [Link]
-
PubMed. (2012, March 16). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
ResearchGate. (n.d.). Analytical Strategy for Low-Level Estimation of Unstable Genotoxic Boronate Ester Impurities. ResearchGate. [Link]
-
PubMed. (1990). Use of Cyclic Boronates for GC/MS Screening and Quantitation of Beta-Adrenergic Blockers and Some Bronchodilators. PubMed. [Link]
-
ResearchGate. (n.d.). CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fig. 1 1 H-NMR analysis of the reaction mixtures of boronic esters 1a-d.... ResearchGate. [Link]
-
ACS Publications. (2022, November 1). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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ResearchGate. (2022, September 30). A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. ResearchGate. [Link]
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A Comparative Guide to Propargylating Agents: Benchmarking 1-Propynylboronate Pinacol Ester
In the landscape of modern organic synthesis, the introduction of the propargyl moiety is a cornerstone transformation, enabling access to a versatile functional group handle for further elaboration in the synthesis of complex molecules, natural products, and pharmaceuticals.[1][2][3] The choice of the propargylating agent is critical, dictating not only the reaction's success but also its selectivity, functional group tolerance, and operational simplicity. This guide provides an in-depth comparison of 1-propynylboronate pinacol ester against other prevalent classes of propargylating agents, offering experimental insights and data to inform your selection process.
The Propargyl-Allenyl Dichotomy: A Mechanistic Overview
A fundamental concept in propargylation chemistry is the equilibrium between propargyl and allenyl organometallic species.[3][4] The regiochemical outcome of the reaction—whether the nucleophile adds at the propargylic (γ) or allenic (α) position—is highly dependent on the metal, the substrate, and the reaction conditions. This behavior allows for a mechanistic classification into two main groups.[5]
-
Group I (SE2'-type Mechanism): These reactions proceed via direct addition of the organometallic reagent to the electrophile. An allenylmetal reagent will yield a propargyl product, while a propargylmetal reagent will furnish an allenyl product.[5]
-
Group II (Isomerization Mechanism): In these reactions, an organometallic species is formed that can rapidly isomerize. The reaction then proceeds from the thermodynamically favored intermediate, often leading to the same major product regardless of the starting reagent's isomeric form.[5]
1-Propynylboronate esters often fall into a predictable reactivity pattern, but this can be modulated by the use of transmetalation to other metals like zinc, copper, or silver, offering a handle to control the regioselectivity.[6][7][8]
Caption: Propargyl-Allenyl equilibrium and resulting reaction pathways.
Comparative Analysis of Propargylating Agents
The selection of a propargylating agent is a multifactorial decision. 1-Propynylboronate pinacol ester is valued for its stability, ease of handling, and generally high chemo- and regioselectivity. However, other agents offer advantages in specific contexts.
| Reagent Class | Key Features & Advantages | Disadvantages & Limitations | Primary Applications |
| 1-Propynylboronate Pinacol Ester | Air and moisture stable, crystalline solid. High chemo- and regioselectivity, often favoring homopropargyl products.[6] Amenable to catalytic enantioselective transformations.[7] | Lower intrinsic reactivity than organometallics; may require activation or transmetalation.[5] | Propargylation of aldehydes, ketones, and imines, especially with sensitive functional groups.[3][9] |
| Propargyl Halides (e.g., Bromide) | Readily available and cost-effective. Used in metal-mediated Barbier-type reactions (In, Zn, Sn) which are often tolerant of aqueous media.[4][10][11] | Propargyl bromide is a corrosive lachrymator. Reactions can have variable regioselectivity depending on the metal and substrate.[12] Stoichiometric metal waste. | One-pot Barbier-type propargylation of carbonyls.[13] Synthesis of homopropargylic alcohols.[3][4] |
| Propargyl Silanes | Stable and easy to handle. Can be activated under mild conditions (e.g., Lewis/Brønsted acids).[14] Offers distinct reactivity pathways, including 1,2-silyl shifts.[15] | Activation is required. The silicon moiety remains in the product, necessitating a potential subsequent removal step. | Catalytic asymmetric addition to aldehydes.[3][9] Access to functionalized vinyl and allenyl silanes.[16] |
| Propargyl Grignard Reagents | Highly reactive nucleophiles. Well-established and powerful C-C bond-forming tool. | Highly sensitive to air and moisture. Prone to side reactions with many functional groups. Preparation often required mercury catalysts, though mercury-free methods now exist.[17][18] | Propargylation of simple aldehydes and ketones.[19] |
| Propargyl Zinc Reagents | Milder and more functional group tolerant than Grignard reagents.[4] Can be generated in situ.[11][20] | Less reactive than Grignard reagents. May require activation or specific reaction conditions. | Propargylation of aldehydes, ketones, and imines, including α-bromoketones.[4][9] |
Experimental Protocols: A Head-to-Head Comparison
To illustrate the practical differences in handling and procedure, we present two representative protocols for the propargylation of p-chlorobenzaldehyde.
Protocol 1: Propargylation using Allenylboronic Acid Pinacol Ester
This protocol demonstrates a typical reaction using a boronate ester, which often proceeds under mild, catalyst-free conditions via an SE2' mechanism to yield the homopropargylic alcohol.[21]
Caption: Workflow for propargylation using allenylboronate ester.
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry vial, add p-chlorobenzaldehyde (1 mmol, 140.6 mg).
-
Reagent Addition: Add allenylboronic acid pinacol ester (1.1 mmol, 210.1 mg). If desired, a minimal amount of a solvent like acetone can be added. For a solvent-free approach, proceed to the next step directly.[21]
-
Reaction: Stir the mixture at room temperature. For accelerated reactions, microwave irradiation can be employed.[21]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to afford the desired homopropargylic alcohol.
Expertise & Causality: The choice of a boronate ester is ideal for substrates sensitive to strongly basic or nucleophilic conditions. The reaction proceeds through a Zimmerman-Traxler-like six-membered ring transition state, ensuring high regioselectivity for the homopropargyl product.[6] The stability of the boronate ester allows for solvent-free conditions, simplifying the procedure and workup.
Protocol 2: Indium-Mediated Barbier-Type Propargylation
This protocol showcases a Barbier-type reaction, where the organometallic nucleophile is generated in situ in the presence of the electrophile. This method is notable for its operational simplicity and tolerance of protic solvents.[10][22]
Caption: Workflow for Indium-mediated Barbier-type propargylation.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine p-chlorobenzaldehyde (1 mmol, 140.6 mg) and indium powder (1.5 mmol, 172.2 mg) in a solvent mixture, such as THF/H₂O.[23]
-
Reagent Addition: Add propargyl bromide (1.2 mmol, ~108 µL of 80 wt.% solution in toluene) dropwise to the stirred suspension.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, quench the reaction by adding 1 M HCl to dissolve any remaining indium metal.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Trustworthiness & Validation: The Barbier protocol is self-validating in that the reaction only proceeds when all components are present. The in situ formation of the organoindium species from the highly reactive metal surface minimizes the handling of unstable organometallic reagents. The chemoselectivity is a key feature; aldehydes can be propargylated in the presence of less reactive ketones.[10][22]
Conclusion and Recommendations
The choice of a propargylating agent is a strategic decision that significantly impacts the outcome and efficiency of a synthetic sequence.
-
1-Propynylboronate Pinacol Ester stands out as the reagent of choice for its stability, ease of handling, and predictable selectivity, particularly in the synthesis of complex molecules with sensitive functional groups. Its amenability to catalytic, enantioselective processes further enhances its value.
-
Propargyl Halides in metal-mediated reactions offer an operationally simple and cost-effective alternative, especially for robust substrates where stoichiometric metal usage is not a concern.
-
Propargyl Silanes provide a stable platform for generating propargyl nucleophiles under specific activation conditions, opening avenues to unique silylated products.
-
Propargyl Grignard and Zinc Reagents remain powerful tools for C-C bond formation, with the choice between them depending on the required reactivity versus functional group tolerance. The development of safer, mercury-free methods for Grignard preparation has mitigated some of their historical drawbacks.[17]
For researchers in drug development and process chemistry, the reliability, safety, and selectivity offered by 1-propynylboronate pinacol ester often make it the superior choice, justifying its higher initial cost with higher yields, cleaner reactions, and broader applicability.
References
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Indium-Mediated Asymmetric Barbier-Type Propargylations: Additions to Aldehydes and Ketones and Mechanistic Investigation of the Organoindium Reagents. The Journal of Organic Chemistry - ACS Publications. [10][13]
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Indium-mediated asymmetric Barbier-type propargylations: additions to aldehydes and ketones and mechanistic investigation of the organoindium reagents. PubMed. [22]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. MDPI. [3][9]
-
Synthesis of Propargyl Compounds and Their Cytotoxic Activity. ResearchGate. [1]
-
Indium-Mediated Allenylation and Propargylation of Allenic Alcohols with Prop-2-ynyl Bromides. SYNLETT. [12]
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Brønsted Acid Catalyzed 1,2-Silyl Shift in Propargyl Silanes: Synthesis of Silyl Dienes and Silyl Indenes. The Journal of Organic Chemistry - ACS Publications. [14]
-
Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. [4]
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Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. ResearchGate. [24]
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Enantioselective and Regiodivergent Synthesis of Propargyl- and Allenylsilanes through Catalytic Propargylic C–H Deprotonation. National Institutes of Health. [16]
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1,3-Difunctionalization of Propargyl Silanes with Concomitant 1,2-Silyl Shift: Synthesis of Allyl Functionalized Vinyl Silanes. Organic Letters - ACS Publications. [15]
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Enantioselective and Regiodivergent Propargylation and Allenylation Reactions of Ketones and Imines. The Journal of Organic Chemistry - ACS Publications. [5]
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Scope and advances in the catalytic propargylic substitution reaction. RSC Publishing. [25]
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Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Derivatives. SciSpace. [6]
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Allenylation and Propargylation Reactions of Ketones, Aldehydes, Imines, and Iminium Ions Using Organoboronates and Related Derivatives. ResearchGate. [7]
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Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health. [26]
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Indium-Mediated Preparation of Bis(α-hydroxyallenes) or α,α′-Dihydroxyallenynes and Further Gold-Catalyzed Cyclizations. The Journal of Organic Chemistry - ACS Publications. [23]
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Efficient Method for Propargylation of Aldehydes Promoted by Allenyl Boron Compounds under Microwave Irradiation. ResearchGate. [21]
-
Allenylation and propargylation reactions of ketones, aldehydes, imines, and iminium ions using organoboronates and related deri. University of Wollongong Research Online. [8]
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Asymmetric Synthesis of Propargyl and α-Allenyl 3°-Carbinols from Ketones. National Institutes of Health. [19]
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-
Mercury-Free Preparation and Selective Reactions of Propargyl (and Propargylic) Grignard Reagents. Organic Letters - ACS Publications. [17]
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Why do Grignard reagents add to propargyl alcohols?. Chemistry Stack Exchange. [18]
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ChemInform Abstract: Solvent-Free Addition Reaction of Propargyl Bromide and Aldimines Mediated by Activated Zinc Powder. ResearchGate. [11]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. For researchers engaged in drug development and organic synthesis, particularly those utilizing versatile building blocks like 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane, a comprehensive understanding of disposal protocols is not merely a regulatory obligation but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the proper disposal of this organoboron compound, grounded in established safety protocols and regulatory standards.
Organoboron compounds, including pinacol boronic esters, are pivotal in modern chemistry, most notably in Suzuki-Miyaura coupling reactions.[1] While they offer significant synthetic advantages, their disposal requires careful consideration due to their reactivity and the regulatory classification of organometallic compounds as hazardous waste.[2][3] This guide is designed to provide clear, actionable steps to ensure that waste streams containing this reagent are handled safely and compliantly from the point of generation to final disposal.
Hazard Profile and Immediate Safety Precautions
Before initiating any disposal-related activities, it is imperative to understand the hazard profile of this compound and to employ the appropriate personal protective equipment (PPE). All handling of this compound and its associated waste must be performed within a certified chemical fume hood.[4]
Causality of PPE Selection: The selection of PPE is directly dictated by the potential routes of exposure and the chemical properties of the substance. Organoboron compounds can be irritants, and their reactivity necessitates protection against inhalation, skin contact, and eye exposure.[5]
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[4] | Protects against splashes of liquid waste or contact with contaminated solid materials. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[4] | Provides a chemical-resistant barrier to prevent skin absorption. Double gloving adds a layer of security against tears and permeation. |
| Body Protection | Chemical-resistant lab coat, fully fastened. | Protects skin and personal clothing from contamination during handling and transfer of waste. |
| Footwear | Closed-toe shoes.[4] | Prevents injury from spills or dropped containers. |
Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA) established by the U.S. Environmental Protection Agency (EPA), chemical waste must be evaluated for hazardous characteristics.[2][3] this compound, as an organoboron compound, must be managed as hazardous waste .[4]
Key Regulatory Mandates:
-
Prohibition of Sewer/Trash Disposal: It is strictly forbidden to dispose of this chemical, or containers rinsed of it, in the regular trash or down the sanitary sewer system.[2][3] Even minute quantities can contaminate soil and water systems.[2]
-
Hazardous Waste Generator Status: Your institution is classified by the EPA based on the volume of hazardous waste generated (e.g., Very Small, Small, or Large Quantity Generator), which dictates storage time limits and reporting requirements.[6][7]
-
Training: All personnel who generate hazardous waste must receive appropriate training on safe handling, storage, and emergency procedures, as mandated by the Occupational Safety and Health Administration (OSHA).[8][9]
Step-by-Step Disposal and Decontamination Protocol
The following protocol provides a systematic approach to managing waste streams containing this compound.
Step 1: Waste Segregation
Proper segregation at the point of generation is the most critical step to prevent dangerous chemical reactions and ensure compliant disposal.
-
Designated Waste Containers: Use separate, dedicated containers for solid and liquid waste. These containers must be in good condition, free of damage, and equipped with secure, leak-proof closures.[2][10] Plastic bottles are often preferred over glass to minimize the risk of breakage.[3]
-
Chemical Compatibility: Containers must be made of a material chemically compatible with the waste. High-density polyethylene (HDPE) is a suitable choice. Boronic esters can be sensitive to moisture, and some may react with or degrade certain materials.[7]
-
Solid Waste: This stream includes contaminated consumables such as gloves, weighing papers, pipette tips, and silica gel from chromatography.
-
Liquid Waste: This stream includes unused reagent, reaction mixtures, and solvent rinsates from cleaning contaminated glassware.
Step 2: Container Labeling
Accurate and thorough labeling is a strict regulatory requirement and is essential for safety.[3][6]
-
Required Information: Affix a hazardous waste tag or label to each container as soon as the first drop of waste is added. The label must include:
-
The full, unabbreviated chemical name: "this compound" and all other components in a mixture, listed by percentage or volume.[3][10]
-
The approximate quantity of waste.
-
The date of waste generation (accumulation start date).[3]
-
The physical address of origin (e.g., Building, Room Number).[3]
-
The Principal Investigator's name and contact information.[3]
-
Appropriate hazard pictograms (e.g., Flammable, Irritant, as determined by the full waste composition).[3]
Step 3: Decontamination of Laboratory Equipment
Glassware and equipment must be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethyl acetate) to remove the bulk of the organoboron residue. This initial rinsate is hazardous waste and must be collected in the designated liquid waste container.
-
Hydrolysis Wash: Pinacol boronate esters are susceptible to hydrolysis, breaking down into the corresponding boronic acid and pinacol.[11] A secondary wash with a basic solution (e.g., a dilute aqueous solution of sodium bicarbonate or sodium hydroxide) can facilitate the conversion of residual boronic acid into a more water-soluble boronate salt.[4] This rinsate should also be collected as hazardous liquid waste.
-
Final Rinse: A final rinse with deionized water, followed by a solvent like acetone to aid drying, completes the process. These final rinses must also be collected as hazardous waste.[4]
Step 4: Waste Storage and Pickup
Proper storage while awaiting collection is crucial for laboratory safety.
-
Satellite Accumulation Area (SAA): Store sealed and labeled waste containers in a designated SAA.[6][10] This area must be located at or near the point of generation and under the control of laboratory personnel.[7]
-
Segregation in Storage: Ensure that the waste container is stored with compatible chemicals, utilizing secondary containment to prevent spills and reactions between incompatible waste types.[2][7]
-
Container Management: Keep waste containers closed at all times except when adding waste. Do not overfill containers; leave at least one inch of headspace to allow for expansion.[10]
-
Institutional Procedures: Follow your institution's specific procedures for requesting hazardous waste pickup from the Environmental Health and Safety (EHS) department.[3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill Response:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, wear your full PPE.
-
Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels as the primary absorbent.
-
Sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the spill area and report the incident to your laboratory supervisor and EHS.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][12]
-
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Case Western Reserve University. (n.d.). How to Dispose of Chemical Waste | Environmental Health and Safety.
- Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Thermo Fisher Scientific. (2018, January 23). Safety Data Sheet.
- ChemicalBook. (2023, April 23). This compound | 347389-75-7.
- ESPI Metals. (n.d.). Boron Safety Data Sheet.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- TCI Chemicals. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | 25015-63-8.
- ChemicalBook. (2025, October 14). 4,4,5,5-Tetramethyl-2-(prop-1-enyl)-1,3,2-dioxaborolane | 72824-05-6.
- Murphy, C. L. W. (2016).
- Sigma-Aldrich. (n.d.). 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine.
- Thermo Fisher Scientific. (2012, February 13). Safety Data Sheet: 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
- Sigma-Aldrich. (n.d.). 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.
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- ChemicalBook. (n.d.). This compound.
- ResearchGate. (2025, August 10). Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates.
- Sigma-Aldrich. (n.d.). n-propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine.
- ACS Publications. (2011, March 30). A Method for the Deprotection of Alkylpinacolyl Boronate Esters.
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- Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
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- Occupational Safety and Health Administration. (2024, April 3). BORON OXIDE.
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- Fisher Scientific. (n.d.). 2-Isopropoxi-4,4,5,5-tetrametil-1,3,2-dioxaborolano, 98 %, Thermo Scientific Chemicals.
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- Fisher Scientific. (n.d.). 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine, Thermo Scientific.
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A Senior Application Scientist's Guide to Handling 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane
Hazard Analysis: A Tale of Two Functional Groups
Understanding the appropriate personal protective equipment (PPE) begins with a thorough hazard assessment of the molecule's constituent parts.
-
The Pinacol Borane Moiety: This component is a derivative of boronic acid. While pinacol esters are generally more stable than their corresponding boronic acids, they share a similar hazard profile. Compounds in this family are known to be skin and eye irritants.[1][2] Some related organoboron compounds, like the parent 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane (Pinacolborane), are flammable liquids and may be water-reactive. Therefore, we must assume a potential for irritation and flammability.
-
The Terminal Alkyne Moiety: The propargyl group (a terminal alkyne) introduces its own set of considerations. While the alkyne itself is not intrinsically hazardous, it is a high-energy functional group. Reactions involving alkynes can be highly energetic. Furthermore, terminal alkynes can form explosive metal acetylides with certain metals, a critical consideration for reaction design and waste stream management.
Engineering Controls: Your Primary Line of Defense
Before any personal protective equipment is considered, robust engineering controls must be in place. PPE is designed to protect you from hazards that cannot be eliminated through engineering solutions.
-
Chemical Fume Hood: All handling of 4,4,5,5-Tetramethyl-2-(1-propyn-1-YL)-1,3,2-dioxaborolane, from weighing to reaction quenching and waste consolidation, must be conducted within a certified chemical fume hood.[3][4][5] This is non-negotiable and serves to prevent the inhalation of any vapors or aerosols.
-
Accessible Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is based on a risk assessment of the planned procedure. The following table outlines the minimum requirements for routine handling and enhanced protection for higher-risk scenarios.
| PPE Category | Routine Handling (e.g., <1g, ambient temp.) | Increased Risk Scenarios (e.g., >1g, heating, potential for aerosolization) | Rationale |
| Eye/Face Protection | Chemical splash goggles (ANSI Z87.1 compliant).[6] | Full-face shield worn over chemical splash goggles.[5] | Protects against splashes and aerosols. The face shield provides an additional layer of protection for the entire face during higher-risk operations. |
| Hand Protection | Nitrile or Neoprene gloves. Consider double-gloving.[3][4] | Double-gloving with chemically resistant nitrile or neoprene gloves. | Provides chemical resistance against boronic acid derivatives.[7] Double-gloving minimizes the risk of exposure from a single glove failure. |
| Body Protection | Standard, buttoned laboratory coat. | Flame-resistant (e.g., Nomex®) laboratory coat worn over 100% cotton clothing.[5][7] | Protects skin from incidental contact. Given the flammability of related compounds, a flame-resistant coat is essential during operations with an increased fire risk, such as heating or working with larger quantities. |
| Foot Protection | Fully enclosed, chemical-resistant shoes.[3][7] | Fully enclosed, chemical-resistant shoes.[3][7] | Prevents exposure from spills. Open-toed shoes are strictly prohibited in the laboratory. |
| Respiratory Protection | Not required when handled in a certified fume hood. | A NIOSH-approved respirator with organic vapor cartridges may be required if there is a risk of aerosolization and engineering controls are insufficient.[4][7] | Use of a respirator requires enrollment in a formal respiratory protection program, including medical evaluation and fit testing.[7] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: Decision workflow for selecting appropriate PPE based on experimental parameters.
Operational Plan: A Step-by-Step Guide
-
Preparation: Before handling the compound, ensure your fume hood is operational and uncluttered. Gather all necessary equipment, reagents, and waste containers.
-
Donning PPE: Put on your protective equipment in the following order: lab coat, shoes, safety goggles (and face shield if required), and finally gloves.
-
Handling the Chemical:
-
Perform all manipulations deep within the fume hood with the sash at the lowest practical height.
-
Use a spatula for solid transfers. Avoid creating dust.
-
If making a solution, add the solid to the solvent slowly.
-
-
Post-Handling Decontamination:
-
Thoroughly clean all glassware and surfaces that may have come into contact with the chemical.
-
A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt, aiding in decontamination.[3] Collect all rinsates as hazardous waste.
-
-
Doffing PPE: Remove PPE in an order that minimizes cross-contamination: gloves first, followed by the lab coat, and finally eye/face protection. Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan: Responsible Waste Management
All materials contaminated with this compound must be treated as hazardous waste.[3][4]
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, weigh paper, and other solid materials should be placed in a designated, sealed, and clearly labeled solid hazardous waste container.[3]
-
Liquid Waste: Unused solutions and rinsates should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.
-
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]
-
Storage and Pickup: Store sealed waste containers in a designated satellite accumulation area. Follow your institution's specific procedures for hazardous waste pickup and disposal.[4]
References
- Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Oper
- Proper Disposal of (4-(Butylsulfinyl)phenyl)
- Personal protective equipment for handling Vinyldifluoroborane. Benchchem.
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane 97% Safety Inform
- Ethyl 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-propanoate Safety D
- Isopropoxy 4,4,5,5-tetramethyl-1,3,2-dioxaborolane Safety D
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- Section 6C: Protective Equipment. Princeton University Environmental Health and Safety.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
